molecular formula C10H10N2O2 B556621 3-Cyano-D-Phenylalanine CAS No. 263396-43-6

3-Cyano-D-Phenylalanine

Cat. No.: B556621
CAS No.: 263396-43-6
M. Wt: 190.2 g/mol
InChI Key: ZHUOMTMPTNZOJE-SECBINFHSA-N
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Description

3-Cyano-D-Phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-amino-3-(3-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOMTMPTNZOJE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313848
Record name 3-Cyano-D-phenylalanine
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-43-6
Record name 3-Cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263396-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-D-phenylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Cyano-D-Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, imparts distinct chemical properties that make it a versatile tool in drug design, peptide synthesis, and the study of neurological pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known applications, and generalized experimental protocols relevant to its study.

Core Properties of this compound

This compound is a synthetic amino acid that is not naturally found in proteins. The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties compared to its parent amino acid, D-phenylalanine.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Synonyms D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid[1][2]
CAS Number 263396-43-6[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.2 g/mol [1][2]
Appearance Beige crystalline powder[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Applications in Research and Development

The unique structural features of this compound have led to its utilization in several key areas of scientific research.

Pharmaceutical Development

This compound serves as a critical building block in the synthesis of novel pharmaceutical agents.[1] Its incorporation into small molecules or peptides can modulate their pharmacological properties, including binding affinity, selectivity, and metabolic stability. It is of particular interest in the development of drugs targeting neurological disorders due to its ability to mimic natural amino acids while introducing novel interactions with biological targets.[1]

Peptide Synthesis

In peptide chemistry, the incorporation of non-natural amino acids like this compound is a common strategy to enhance the therapeutic potential of peptides. The D-configuration provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The cyano group can also be used as a chemical handle for further modifications or to probe interactions within a receptor binding pocket.

Neuroscience and Biochemical Research

This compound is a valuable tool in neurochemical studies for exploring the effects of amino acid analogs on neurotransmitter systems.[1] It is used in studies related to protein synthesis and enzyme activity, helping researchers to understand the fundamental roles of amino acids in various biological processes.[1]

Experimental Protocols

General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • This compound

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

    • Prepare a stock solution of the enzyme's substrate in assay buffer.

    • Prepare a working solution of the enzyme in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the substrate solution to each well.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement parameters will depend on the specific substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).

    • Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Kᵢ value using appropriate enzyme kinetic software.

General Protocol for Receptor-Ligand Binding Assay

This protocol provides a framework for evaluating the binding affinity of this compound to a specific receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for a target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target receptor.

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.

  • This compound.

  • Binding buffer (optimized for the receptor-ligand interaction).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the inhibitor stock solution in binding buffer.

    • Prepare a working solution of the labeled ligand in binding buffer.

    • Prepare a suspension of the cell membranes or purified receptor in binding buffer.

  • Binding Reaction:

    • In a series of tubes, add the cell membrane/receptor preparation.

    • Add the varying concentrations of this compound.

    • Add a fixed concentration of the labeled ligand to all tubes.

    • For determining non-specific binding, add a high concentration of an unlabeled known ligand to a separate set of tubes.

    • Incubate the mixture for a sufficient time to reach equilibrium at a constant temperature.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

    • Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Quantification:

    • Measure the radioactivity or fluorescence of the filters using a scintillation counter or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the labeled ligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation if the K₋ of the labeled ligand is known.

Potential Signaling Pathway Involvement

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its structural similarity to phenylalanine suggests potential interactions with pathways involving catecholamine biosynthesis. Phenylalanine is a precursor for the synthesis of dopamine and norepinephrine.[3] It is plausible that this compound could act as a competitive inhibitor or a modulator of the enzymes involved in this pathway.

Phenylalanine_Metabolism cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Neuron Phenylalanine_blood Phenylalanine (from blood) Phenylalanine_neuron Phenylalanine Phenylalanine_blood->Phenylalanine_neuron LAT1 transporter 3_Cyano_D_Phenylalanine_blood This compound (potential transport) 3_Cyano_D_Phenylalanine_neuron This compound (potential modulation) 3_Cyano_D_Phenylalanine_blood->3_Cyano_D_Phenylalanine_neuron Potential transport Tyrosine Tyrosine Phenylalanine_neuron->Tyrosine PAH L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase DBH Dopamine β- Hydroxylase 3_Cyano_D_Phenylalanine_neuron->PAH Potential Inhibition 3_Cyano_D_Phenylalanine_neuron->TH Potential Inhibition

Caption: Hypothetical interaction of this compound with the catecholamine synthesis pathway.

Experimental Workflow for Synthesis

The synthesis of this compound can be approached through various synthetic routes. A generalized workflow for the asymmetric synthesis of a D-phenylalanine derivative is presented below. Specific reagents and conditions would need to be optimized for the introduction of the cyano group at the 3-position of the phenyl ring.

Synthesis_Workflow Start Starting Material (e.g., 3-Bromobenzaldehyde) Step1 Introduction of the α-amino acid moiety (e.g., Strecker synthesis) Start->Step1 Step2 Protection of the amino and carboxyl groups Step1->Step2 Step3 Cyanation of the aromatic ring (e.g., Rosenmund-von Braun reaction) Step2->Step3 Step4 Chiral Resolution (e.g., enzymatic resolution or chiral chromatography) Step3->Step4 Step5 Deprotection Step4->Step5 End This compound Step5->End

Caption: Generalized synthetic workflow for a D-phenylalanine derivative.

Disclaimer: The experimental protocols and the signaling pathway diagram provided are generalized and for illustrative purposes. They are not based on direct experimental data for this compound and would require specific adaptation and validation by researchers. The synthesis workflow is a conceptual outline and does not represent a detailed, optimized synthetic procedure.

References

An In-Depth Technical Guide to 3-Cyano-D-Phenylalanine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and characterization, as well as its potential biological activities, with a focus on its role as a versatile building block for novel therapeutics.

Core Structural and Physicochemical Properties

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a nitrile group at the meta-position of the phenyl ring. This modification imparts unique electronic properties and steric considerations that are valuable in the design of peptidomimetics and other bioactive molecules. The D-configuration provides inherent resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability of peptide-based drugs.[1]

The structural and physicochemical properties of this compound and its common N-protected derivatives are summarized in the tables below. It is important to note that while experimentally determined values are provided where available, some properties, such as pKa and solubility, are estimated based on the parent compound, phenylalanine, and the known electronic effects of the cyano substituent.

Table 1: Structural and Identification Data for this compound and Derivatives

CompoundChemical FormulaMolecular Weight ( g/mol )SMILES StringCAS NumberPubChem CID
This compoundC₁₀H₁₀N₂O₂190.20N--INVALID-LINK--C(O)=O263396-43-610559569
Boc-3-Cyano-D-phenylalanineC₁₅H₁₈N₂O₄290.31CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O205445-56-34393345
Fmoc-3-Cyano-D-phenylalanineC₂₅H₂₀N₂O₄412.44C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O205526-37-04075330
Acetyl-3-Cyano-D-phenylalanineC₁₂H₁₂N₂O₃232.24CC(=O)N--INVALID-LINK--C(=O)O599178-70-811579536

Table 2: Physicochemical Properties of this compound and Derivatives

CompoundAppearanceMelting Point (°C)SolubilitypKa (Carboxyl) (Estimated)pKa (Ammonium) (Estimated)
This compoundBeige crystalline powder[2]Not availableSparingly soluble in water; soluble in aqueous acid and base.[3]~1.7-2.1~8.9-9.3
Boc-3-Cyano-D-phenylalanineWhite powder[4]123 - 125[4]Soluble in organic solvents (e.g., MeOH, DMF).Not applicableNot applicable
Fmoc-3-Cyano-D-phenylalanineWhite powder[5]111 - 113[5]Soluble in organic solvents (e.g., DMF).Not applicableNot applicable
Acetyl-3-Cyano-D-phenylalanineWhite to off-white powder[6]143 - 146[6]Soluble in polar organic solvents.Not applicableNot applicable

Experimental Protocols: Synthesis and Characterization

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the racemic mixture followed by chiral resolution.

Generalized Synthesis of DL-3-Cyanophenylalanine via Strecker Synthesis

The Strecker synthesis is a robust method for the preparation of α-amino acids from aldehydes.[2][7][8] The following is a generalized protocol for the synthesis of DL-3-cyanophenylalanine.

Materials:

  • 3-Cyanobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Aqueous ammonia (NH₄OH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Iminonitrile Formation:

    • In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in methanol.

    • Add an aqueous solution of ammonium chloride and aqueous ammonia.

    • Stir the mixture at room temperature to form the corresponding imine.

    • Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the iminium ion to form the α-aminonitrile.[9]

    • Continue stirring at room temperature for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis of the α-Aminonitrile:

    • Once the formation of the α-aminonitrile is complete, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[7]

    • After hydrolysis, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

    • Filter the crude DL-3-cyanophenylalanine, wash with cold water, and dry under vacuum.

Generalized Chiral Resolution of DL-3-Cyanophenylalanine

The separation of the D- and L-enantiomers can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[10]

Method: Diastereomeric Salt Formation with a Chiral Acid

Materials:

  • DL-3-Cyanophenylalanine

  • A chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid)[11]

  • Methanol/water solvent system

Procedure:

  • Salt Formation:

    • Dissolve the racemic DL-3-cyanophenylalanine and an equimolar amount of the chiral resolving agent in a minimal amount of a hot methanol/water mixture.

    • Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

    • Further cool the mixture in an ice bath to maximize crystallization.

  • Fractional Crystallization:

    • Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

    • Recrystallize the collected salt from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the specific optical rotation.

  • Liberation of the D-Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution with a base (e.g., dilute NaOH) to the isoelectric point of this compound to precipitate the free amino acid.

    • Filter the purified this compound, wash with cold water, and dry under vacuum.

The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of this compound.

G cluster_synthesis Chemical Synthesis cluster_resolution Chiral Resolution 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde Strecker Reaction Strecker Reaction 3-Cyanobenzaldehyde->Strecker Reaction NH4Cl, KCN DL-3-Cyanophenylalanine DL-3-Cyanophenylalanine Strecker Reaction->DL-3-Cyanophenylalanine N-Acetylation N-Acetylation DL-3-Cyanophenylalanine->N-Acetylation N-Acetyl-DL-3-Cyanophenylalanine N-Acetyl-DL-3-Cyanophenylalanine N-Acetylation->N-Acetyl-DL-3-Cyanophenylalanine Enzymatic Hydrolysis Enzymatic Hydrolysis (e.g., Acylase) N-Acetyl-DL-3-Cyanophenylalanine->Enzymatic Hydrolysis N-Acetyl-3-Cyano-D-Phe N-Acetyl-3-Cyano-D-Phe Enzymatic Hydrolysis->N-Acetyl-3-Cyano-D-Phe 3-Cyano-L-Phe 3-Cyano-L-Phe Enzymatic Hydrolysis->3-Cyano-L-Phe Acid Hydrolysis Acid Hydrolysis N-Acetyl-3-Cyano-D-Phe->Acid Hydrolysis This compound This compound Acid Hydrolysis->this compound

Caption: Generalized chemoenzymatic synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The exact chemical shifts and coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.[12][13]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-140 ppm), the nitrile carbon (around 120 ppm), the carbonyl carbon (around 170-180 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 35-40 ppm).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a strong, sharp peak for the C≡N stretch (around 2200-2240 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and broad absorptions for the O-H and N-H stretches (around 2500-3300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, which can be used to confirm the molecular formula.

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

G Purified Compound Purified Compound NMR Spectroscopy NMR (¹H, ¹³C) Purified Compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purified Compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry Data Analysis Data Analysis NMR Spectroscopy->Data Analysis Chemical Shifts, Coupling Constants IR Spectroscopy->Data Analysis Vibrational Frequencies Mass Spectrometry->Data Analysis Molecular Weight, Fragmentation Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Biological Activity and Potential Signaling Pathway Interactions

Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters, including dopamine and norepinephrine.[14][15] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[1][6] Phenylalanine itself can also serve as a substrate for tyrosine hydroxylase, although tyrosine is the preferred substrate.[6]

As an analogue of phenylalanine, this compound has the potential to interact with the enzymes of the catecholamine biosynthesis pathway. The cyano group can alter its binding affinity and reactivity, potentially acting as a competitive inhibitor or a modulator of enzyme activity. Furthermore, studies have shown that D-phenylalanine can inhibit the release of noradrenaline, suggesting a role in modulating neurotransmitter signaling.[16]

The incorporation of this compound into peptides can therefore be a strategy to develop novel therapeutics targeting neurological disorders or other conditions where the catecholamine pathway is implicated.

The diagram below illustrates the catecholamine biosynthesis pathway and highlights the potential point of interaction for a phenylalanine analogue like this compound.

G L-Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase L-Phenylalanine->PAH L-Tyrosine L-Tyrosine TH Tyrosine Hydroxylase L-Tyrosine->TH L-DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L-DOPA->AADC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PAH->L-Tyrosine TH->L-DOPA AADC->Dopamine DBH->Norepinephrine 3-Cyano-D-Phe This compound (Analogue) 3-Cyano-D-Phe->TH Potential Inhibition

Caption: Catecholamine biosynthesis pathway with potential interaction of this compound.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptide and small molecule therapeutics. Its unique structural and physicochemical properties, including enhanced stability and the potential for diverse chemical modifications, make it an attractive component for drug design. The insights into its synthesis, characterization, and potential interactions with key biological pathways, such as catecholamine biosynthesis, provide a solid foundation for its application in the discovery of new treatments for a range of diseases, particularly those affecting the central nervous system. Further research into its specific biological targets and mechanisms of action will continue to expand its utility in the field of drug development.

References

An In-depth Technical Guide on (R)-2-Amino-3-(3-cyanophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-Cyano-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] Its core structure consists of a propanoic acid backbone with an amino group at the α-position (R-configuration) and a 3-cyanophenyl group attached to the β-carbon.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1][3][4][5]
Molecular Weight 190.20 g/mol [1][3][4][5]
Appearance Beige crystalline powder (for this compound)[1]
Melting Point 223-227 °C (decomposes) for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid[1]
Boiling Point Data not available
pKa Data not available
XLogP3 -1.8[3]
Solubility Soluble in DMSO[6]

Synthesis

While a specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid is not extensively documented in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid preparation. A plausible synthetic route can be adapted from procedures for similar non-natural amino acids.

One potential strategy involves the asymmetric Strecker synthesis or the use of chiral auxiliaries. A generalized workflow for an asymmetric synthesis is outlined below.

Experimental Protocol: Asymmetric Synthesis (Hypothetical)

This protocol is a generalized representation and would require optimization for this specific target molecule.

  • Starting Material: 3-cyanobenzaldehyde.

  • Step 1: Formation of Chiral Imine. React 3-cyanobenzaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

  • Step 2: Cyanation. Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to introduce the cyano group diastereoselectively, forming a chiral aminonitrile.

  • Step 3: Hydrolysis. Hydrolyze the nitrile and the auxiliary protecting group under acidic conditions to yield the desired (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

  • Purification: The final product would be purified by techniques such as recrystallization or chromatography to achieve high enantiomeric and chemical purity.

G start 3-Cyanobenzaldehyde step1 Reaction with Chiral Auxiliary start->step1 1 intermediate1 Chiral Imine step1->intermediate1 step2 Cyanation (e.g., TMSCN) intermediate1->step2 2 intermediate2 Chiral Aminonitrile step2->intermediate2 step3 Acid Hydrolysis intermediate2->step3 3 end (R)-2-Amino-3-(3-cyanophenyl)propanoic acid step3->end

Caption: Generalized workflow for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

Biological Activity and Potential Applications

The biological properties of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid have not been extensively characterized. However, related compounds, particularly non-proteinogenic amino acids, are of significant interest in drug discovery for their potential to modulate biological pathways.

Derivatives of cyanophenyl-containing amino acids are being explored for their potential in treating neurological disorders.[1] The structural similarity to phenylalanine suggests that it may interact with systems that recognize this natural amino acid. A particularly interesting area of investigation for compounds of this class is their potential interaction with glutamate receptors, which are crucial in neurotransmission.[1]

Potential Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. Over-activation of glutamate receptors can lead to excitotoxicity and neuronal cell death.[7] Compounds that modulate glutamate receptor activity are therefore of interest as potential neuroprotective agents.

The diagram below illustrates a simplified signaling pathway involving an ionotropic glutamate receptor, such as the NMDA or AMPA receptor, which could be a hypothetical target for (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

G cluster_membrane Cell Membrane receptor Glutamate Receptor (e.g., NMDA/AMPA) channel_opening Ion Channel Opening receptor->channel_opening Activates glutamate Glutamate glutamate->receptor Binds compound (R)-2-Amino-3-(3-cyanophenyl)propanoic acid (Hypothetical Modulator) compound->receptor Modulates (Hypothetical) ca_influx Ca²⁺ Influx channel_opening->ca_influx downstream Downstream Signaling Cascades ca_influx->downstream cellular_response Cellular Response (e.g., Excitotoxicity) downstream->cellular_response

Caption: Hypothetical modulation of a glutamate receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a series of in vitro and in vivo experiments would be necessary. The following are examples of relevant experimental protocols.

1. Glutamate Receptor Binding Assay

This assay determines the affinity of the compound for glutamate receptors.

  • Objective: To determine the binding affinity (Ki) of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for specific glutamate receptor subtypes (e.g., NMDA, AMPA).

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membrane preparation with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP39653 for the NMDA receptor).

    • Add increasing concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

2. In Vitro Neuroprotection Assay

This assay evaluates the ability of the compound to protect neurons from excitotoxic insults.

  • Objective: To assess the neuroprotective effects of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Methodology:

    • Culture primary cortical or hippocampal neurons from embryonic rodents.

    • Pre-treat the mature neuronal cultures with various concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for a specified period.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or a specific glutamate receptor agonist (e.g., NMDA).

    • After the excitotoxic insult, wash the cells and incubate for 24 hours.

    • Assess cell viability using a quantitative method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

    • A reduction in cell death in the presence of the compound would indicate a neuroprotective effect.[8]

Conclusion

(R)-2-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic amino acid with potential for further investigation in the field of medicinal chemistry and neuropharmacology. While detailed experimental data on its properties and biological activities are currently limited, its structural features suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile.

References

An In-Depth Technical Guide on the Biological Role of m-Cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Cyano-D-phenylalanine (m-CN-D-Phe) is a non-proteinogenic amino acid that serves as a valuable molecular tool in the fields of medicinal chemistry and pharmacology. Its intrinsic biological role is not that of a naturally occurring signaling molecule or metabolic intermediate. Instead, its significance lies in its application as a synthetic building block for the creation of novel peptides and peptidomimetics with enhanced therapeutic potential. The incorporation of m-CN-D-Phe into a peptide sequence can confer desirable properties, including increased stability against enzymatic degradation and modulation of biological activity. This technical guide provides a comprehensive overview of the functional implications of using m-CN-D-Phe in drug design, supported by experimental methodologies and data where available.

Introduction: The Strategic Utility of a Synthetic Amino Acid

The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. The natural L-amino acid configuration of peptides makes them susceptible to rapid degradation by proteases in the body. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids. m-Cyano-D-phenylalanine is one such synthetic amino acid that offers a dual advantage in peptide design.[1]

The D-configuration of the amino acid provides steric hindrance that protects the peptide backbone from cleavage by stereospecific proteases, thereby extending its half-life in biological systems.[1][2] The cyano (-CN) group, a potent electron-withdrawing moiety, introduces unique electronic and steric properties to the phenyl ring. This modification can influence the peptide's conformation and its binding affinity to target receptors or enzymes.[3] Furthermore, the cyano group can serve as a reactive handle for further chemical modifications or as a spectroscopic probe in biophysical studies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of m-Cyano-D-phenylalanine is presented in the table below.

PropertyValueReference
Synonyms D-Phe(3-CN)-OH, H-m-Cyano-D-Phe-OH, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid[1][5]
CAS Number 263396-43-6[1][5]
Molecular Formula C₁₀H₁₀N₂O₂[1][5]
Molecular Weight 190.2 g/mol [1][5]
Appearance Beige crystalline powder[1]
Purity ≥98% (HPLC)[1]
Storage Conditions 0-8°C[1]

Core Applications and Biological Implications

The primary biological role of m-Cyano-D-phenylalanine is realized upon its incorporation into larger molecules, particularly peptides. Its application is central to enhancing the therapeutic profiles of these molecules.

Enhanced Stability and Pharmacokinetics

The substitution of an L-amino acid with m-Cyano-D-phenylalanine can significantly increase a peptide's resistance to enzymatic degradation.[2][6] This enhanced stability can lead to a longer circulating half-life, which is a critical factor for improving the pharmacokinetic profile of a peptide drug.[6]

Modulation of Receptor Binding and Biological Activity

The presence of the cyano group on the phenyl ring can alter the electronic and hydrophobic properties of the amino acid side chain. This, in turn, can modify the binding affinity and selectivity of the peptide for its target receptor.[1] Such modifications are crucial in drug design for optimizing potency and reducing off-target effects. The introduction of D-amino acids can also induce conformational changes in the peptide backbone, which can lead to altered biological activity, sometimes converting an agonist into an antagonist.[1]

Application in Neuropharmacology

There is significant interest in utilizing m-Cyano-D-phenylalanine in the development of drugs targeting neurological disorders.[1][3] By incorporating this amino acid into neuropeptides, researchers aim to create analogs with improved stability and blood-brain barrier penetration, potentially leading to new treatments for a range of neurological conditions.[3]

Experimental Protocols

The synthesis of peptides containing m-Cyano-D-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing m-Cyano-D-phenylalanine

This protocol outlines the manual synthesis of a generic peptide with a C-terminal amide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-m-Cyano-D-phenylalanine)

  • Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Cleavage solution: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • To incorporate m-Cyano-D-phenylalanine, use Fmoc-m-Cyano-D-phenylalanine in this step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage solution for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage solution to remove the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (including m-CN-D-Phe) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Mechanisms of Action

The direct interaction of free m-Cyano-D-phenylalanine with specific signaling pathways has not been documented. Its biological effects are mediated through the peptide into which it is incorporated. For example, if a peptide containing m-Cyano-D-phenylalanine is designed to be an antagonist for a G-protein coupled receptor (GPCR), its mechanism of action would involve binding to the receptor and preventing the downstream signaling cascade initiated by the endogenous ligand. The specific signaling pathway would be dependent on the target receptor.

GPCR_Antagonism cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein Activation GPCR->G_Protein No_Signal Signaling Blocked GPCR->No_Signal Ligand Endogenous Ligand Ligand->GPCR Binds & Activates Peptide Peptide with m-CN-D-Phe Peptide->GPCR Binds & Blocks Signaling Downstream Signaling G_Protein->Signaling

GPCR Antagonism by a Peptide with m-CN-D-Phe.

Future Directions

m-Cyano-D-phenylalanine remains a valuable tool for peptide chemists and drug developers. Future research will likely focus on its incorporation into a wider range of therapeutic peptides, including cell-penetrating peptides and cyclic peptides, to further enhance their drug-like properties. The unique electronic properties of the cyano group may also be exploited for the development of novel peptide-based diagnostics and imaging agents. As our understanding of peptide-receptor interactions grows, the strategic placement of m-Cyano-D-phenylalanine will continue to be a key strategy in the rational design of next-generation peptide therapeutics.

References

The Role of 3-Cyano-D-Phenylalanine in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyano-D-phenylalanine is a non-natural, synthetic amino acid derivative that has garnered significant interest in the field of neuroscience. Its unique chemical structure, featuring a cyano group on the phenyl ring of D-phenylalanine, makes it a valuable tool for researchers exploring the intricate mechanisms of neurological function and disease. This technical guide provides an in-depth overview of this compound, its primary molecular target—the kynurenine pathway—and its potential applications in the development of novel therapeutics for neurological disorders.

The Kynurenine Pathway: A Critical Regulator of Neurological Function

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals. This complex pathway is integral to immune response regulation and neuronal function. Two key enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the initial and rate-limiting step of this pathway: the conversion of tryptophan to N-formylkynurenine.[1][2]

Dysregulation of the kynurenine pathway has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as mood disorders such as depression.[3][4][5] An imbalance in the pathway's metabolites can lead to either neurotoxic or neuroprotective effects. For instance, an accumulation of quinolinic acid, an NMDA receptor agonist, can lead to excitotoxicity and neuronal cell death. Conversely, the production of kynurenic acid, an antagonist of ionotropic glutamate receptors, can have neuroprotective effects.[6]

Given its central role in neuropathology, the kynurenine pathway, and particularly the enzymes IDO1 and TDO, have become attractive targets for therapeutic intervention.

This compound as a Modulator of the Kynurenine Pathway

This compound is investigated for its potential to modulate the kynurenine pathway, primarily through the inhibition of the key enzymes IDO1 and TDO. By inhibiting these enzymes, it is hypothesized that this compound can alter the balance of kynurenine pathway metabolites, potentially shifting the pathway towards a more neuroprotective state. The D-amino acid configuration of this compound may offer advantages in terms of metabolic stability and resistance to enzymatic degradation.

While specific inhibitory constants for this compound are not yet widely published, its structural similarity to tryptophan and other known inhibitors suggests its potential as a competitive inhibitor. For the purpose of comparison, this guide includes quantitative data for well-characterized inhibitors of IDO1 and TDO.

Comparative Inhibitor Data
InhibitorTargetIC50 / KiSource
EpacadostatIDO1IC50: ~10 nM[7]
680C91TDOKi: 51 nM[8]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's effects on the kynurenine pathway. Below are generalized methodologies for key in vitro assays.

IDO1/TDO Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of kynurenine in cells expressing IDO1 or TDO.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., SK-OV-3) or TDO (e.g., SW48)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • This compound and control inhibitors

  • Trichloroacetic acid (TCA)

  • Reagents for kynurenine detection (e.g., Ehrlich's reagent)

  • 96-well plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction (for IDO1 assay): Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

  • Inhibitor Treatment: Add varying concentrations of this compound or control inhibitors to the wells.

  • Tryptophan Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a set period (e.g., 24-48 hours) to allow for the conversion of tryptophan to kynurenine.

  • Sample Collection: Collect the cell culture supernatant.

  • Kynurenine Detection:

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of kynurenine produced. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.[9]

Enzymatic Inhibition Assay (Cell-Free)

This assay directly measures the effect of a compound on the activity of purified IDO1 or TDO enzyme.

Materials:

  • Recombinant human IDO1 or TDO enzyme

  • Assay buffer

  • L-tryptophan (substrate)

  • Cofactors (e.g., ascorbic acid, methylene blue)

  • This compound and control inhibitors

  • Spectrophotometer

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine the assay buffer, cofactors, and the purified enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation: Initiate the reaction by adding the L-tryptophan substrate.

  • Kinetic Measurement: Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at a specific wavelength (e.g., 321 nm) over time.

  • Data Analysis: Calculate the initial reaction rates and determine the mode of inhibition and the Ki value for this compound.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.

Kynurenine_Pathway cluster_enzymes tryptophan Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine O2 kynurenine Kynurenine n_formylkynurenine->kynurenine kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid anthranilic_acid Anthranilic Acid kynurenine->anthranilic_acid three_hydroxykynurenine 3-Hydroxykynurenine kynurenine->three_hydroxykynurenine xanthurenic_acid Xanthurenic Acid three_hydroxykynurenine->xanthurenic_acid three_hydroxyanthranilic_acid 3-Hydroxyanthranilic Acid three_hydroxykynurenine->three_hydroxyanthranilic_acid quinolinic_acid Quinolinic Acid (Neurotoxic) three_hydroxyanthranilic_acid->quinolinic_acid nad NAD+ quinolinic_acid->nad ido1_tdo IDO1 / TDO (Target of this compound) ido1_tdo->tryptophan kyn_formamidase Kynurenine Formamidase kyn_formamidase->n_formylkynurenine kat KAT kat->kynurenine kynu KYNU kynu->kynurenine kynu->three_hydroxykynurenine kmo KMO kmo->kynurenine hao 3-HAO hao->three_hydroxyanthranilic_acid qprt QPRT qprt->quinolinic_acid

The Kynurenine Pathway of Tryptophan Metabolism.

Experimental_Workflow cluster_invitro In Vitro Evaluation start Start: Hypothesis (3-Cyano-D-Phe inhibits IDO1/TDO) cell_assay Cell-Based Assay start->cell_assay enzyme_assay Enzymatic Assay start->enzyme_assay data_analysis Data Analysis (IC50 / Ki Determination) cell_assay->data_analysis enzyme_assay->data_analysis results Results & Interpretation data_analysis->results conclusion Conclusion: Efficacy as an Inhibitor results->conclusion

Experimental Workflow for IDO1/TDO Inhibitor Screening.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the kynurenine pathway in the context of neurological disorders. Its potential to inhibit IDO1 and/or TDO offers a strategic approach to modulate neuroinflammation and excitotoxicity. Further research is warranted to fully elucidate its inhibitory profile, including specific IC50 and Ki values, as well as its in vivo efficacy and pharmacokinetic properties. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and facilitate these future investigations, ultimately contributing to the advancement of neuroscience and the development of new treatments for debilitating neurological diseases.

References

An In-depth Technical Guide to the Non-natural Amino Acid 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the non-natural amino acid 3-Cyano-D-Phenylalanine, covering its synthesis, physicochemical properties, and applications in research and drug development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a cyano group at the meta position of the phenyl ring of D-phenylalanine. This modification imparts unique chemical and physical properties, making it a valuable tool in peptide and protein engineering, drug discovery, and neurobiology research.[1][2][3] The D-configuration enhances metabolic stability by conferring resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[3] The cyano group can serve as a spectroscopic probe, a handle for chemical modifications, and can influence receptor binding and peptide conformation.[1][3]

Physicochemical and Spectroscopic Properties

The introduction of the cyano group alters the electronic and steric profile of the phenylalanine side chain. Key physicochemical properties of this compound and its derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurityCAS Number
This compoundC₁₀H₁₀N₂O₂190.2Beige crystalline powder≥98% (HPLC)263396-43-6
3-Cyano-DL-phenylalanineC₁₀H₁₀N₂O₂190.2White to off-white solid≥99% (HPLC)63999-80-4
Boc-3-cyano-D-phenylalanineC₁₅H₁₈N₂O₄290.3White powder≥98% (HPLC)205445-56-3
Fmoc-3-cyano-D-phenylalanineC₂₅H₂₀N₂O₄424.4Not specifiedNot specifiedNot specified

Data compiled from various chemical suppliers.

Table 2: Spectroscopic Properties of Cyanophenylalanine
PropertyValueNotes
Excitation Wavelength~240 nmFor p-cyanophenylalanine, allowing selective excitation in the presence of other aromatic amino acids.[4]
Emission Wavelength~291-300 nmFor p-cyanophenylalanine.[5]
Molar Extinction Coefficient (ε) at 280 nm850 M⁻¹cm⁻¹For p-cyanophenylalanine.

Synthesis and Resolution

The synthesis of enantiomerically pure this compound can be achieved through chemoenzymatic methods. A general workflow is outlined below.

Diagram 1: General Chemoenzymatic Synthesis and Resolution Workflow

G cluster_synthesis Chemical Synthesis cluster_resolution Enzymatic Resolution Start Starting Materials (e.g., 3-bromobenzaldehyde) Step1 Multi-step chemical synthesis Start->Step1 Racemate DL-3-cyanophenylalanine Step1->Racemate Racemate_ester DL-3-cyanophenylalanine ester Racemate->Racemate_ester Esterification Acylation Enantioselective acylation Racemate_ester->Acylation Enzyme Lipase (e.g., from Pseudomonas cepacia) Enzyme->Acylation Separation Separation Acylation->Separation D_ester N-acyl-D-3-cyanophenylalanine ester Separation->D_ester L_ester L-3-cyanophenylalanine ester Separation->L_ester Hydrolysis_D Hydrolysis D_ester->Hydrolysis_D Hydrolysis_L Hydrolysis L_ester->Hydrolysis_L D_amino_acid This compound Hydrolysis_D->D_amino_acid L_amino_acid 3-Cyano-L-phenylalanine Hydrolysis_L->L_amino_acid

Caption: Chemoenzymatic route to enantiopure this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of DL-3-cyanophenylalanine Ester (Representative)

This protocol is a general guideline and may require optimization for 3-cyanophenylalanine.

  • Esterification of DL-3-cyanophenylalanine:

    • Suspend DL-3-cyanophenylalanine in an appropriate alcohol (e.g., methanol or ethanol).

    • Add thionyl chloride dropwise at 0°C and then reflux the mixture until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude amino acid ester.

  • Enzymatic Resolution:

    • Dissolve the DL-3-cyanophenylalanine ester in a suitable organic solvent (e.g., toluene, diisopropyl ether).

    • Add an acyl donor (e.g., vinyl acetate, ethyl butanoate).

    • Add an immobilized lipase (e.g., Pseudomonas cepacia lipase, Novozym 435).[6][7]

    • Incubate the reaction at a controlled temperature (e.g., 30-50°C) with agitation.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

    • Filter off the enzyme.

    • Separate the N-acylated D-enantiomer from the unreacted L-enantiomer by chromatography.

  • Hydrolysis:

    • Hydrolyze the separated N-acyl-D-3-cyanophenylalanine ester and the L-3-cyanophenylalanine ester independently using acidic or basic conditions to obtain the free amino acids.

    • Purify the final products by recrystallization or chromatography.

Incorporation into Peptides and Proteins

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. For incorporation into proteins, genetic code expansion techniques such as amber codon suppression are employed.

Diagram 2: Workflow for Solid-Phase Peptide Synthesis (SPPS)

G Resin Solid Support (Resin) Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Standard Fmoc/tBu solid-phase peptide synthesis cycle.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound (Representative)

This protocol outlines the manual synthesis of a generic peptide.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-3-cyano-D-phenylalanine-OH) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Applications in Drug Development and Research

Enhancing Metabolic Stability

The D-configuration of this compound provides resistance to proteolytic degradation, which can significantly increase the in vivo half-life of peptide-based drugs.[3]

Experimental Protocol: In Vitro Plasma Stability Assay
  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO) and dilute to the final concentration in buffer.

  • Incubation: Incubate the peptide with plasma (e.g., human, rat, mouse) at 37°C.[1][11][12][13][14]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), take an aliquot of the reaction mixture.[1][14]

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or a mixture of organic solvents).[11]

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins and collect the supernatant.

  • Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using LC-MS/MS.[13]

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂).

Probing Protein Structure and Dynamics

The cyano group of this compound can be used as a fluorescent or infrared probe to study protein folding, binding, and conformational changes.[4] Although most studies have utilized p-cyanophenylalanine for this purpose, the principles are applicable to the 3-cyano isomer.

Experimental Protocol: Fluorescence Quenching Assay
  • Sample Preparation: Prepare solutions of the peptide containing this compound and the quencher (e.g., iodide, tryptophan) in a suitable buffer.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of the peptide in the absence of the quencher, using an appropriate excitation wavelength (e.g., ~240 nm).

    • Titrate the peptide solution with increasing concentrations of the quencher and record the fluorescence spectrum at each concentration.

  • Data Analysis:

    • Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).

    • Determine the Stern-Volmer constant (Ksv) from the slope of the plot (F₀/F = 1 + Ksv[Q]). This provides information about the accessibility of the cyano group to the quencher.

Modulating Receptor Interactions

The unique steric and electronic properties of this compound can be exploited to fine-tune the binding affinity and selectivity of peptide ligands for their receptors, such as G-protein coupled receptors (GPCRs). A notable example is the Neuropeptide Y (NPY) system, where modified peptide analogs are used to probe receptor-ligand interactions.[2][15][16][17]

Diagram 3: Simplified Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane NPY NPY or 3-CN-D-Phe-NPY analog Y1R Y1 Receptor (GPCR) NPY->Y1R Binds G_protein Gi/o Protein Y1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ERK ERK1/2 PKA->ERK Inhibits PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: NPY binding to Y1R activates Gi/o, leading to downstream signaling.

Characterization Techniques

Table 3: Key Characterization Methods for Peptides Containing this compound
TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the molecular weight and sequence of the peptide. Tandem MS (MS/MS) can be used to identify the location of the modification.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized peptide and can be used for purification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the peptide in solution, including the conformation of the this compound residue and its interactions with neighboring amino acids.
Fluorescence Spectroscopy Measures the intrinsic fluorescence of the cyano group to study protein folding, binding, and dynamics.
Circular Dichroism (CD) Spectroscopy Determines the secondary structure of the peptide and assesses conformational changes upon modification or binding.

Conclusion

This compound is a versatile non-natural amino acid with significant potential in drug discovery and biochemical research. Its unique properties, including enhanced metabolic stability and utility as a spectroscopic probe, make it a valuable tool for the design and study of peptides and proteins with novel functions and improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate this promising building block into their work.

References

The Double-Edged Sword: An In-depth Technical Guide to the Role of D-amino Acids in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered mere biological curiosities, have emerged as critical modulators of neuronal function and key players in the pathophysiology of a range of neurological disorders. Their ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a cornerstone of synaptic plasticity and glutamatergic neurotransmission, places them at the heart of processes governing learning, memory, and neuronal survival. This technical guide provides a comprehensive overview of the current understanding of D-amino acids in neurological disorders, with a focus on Alzheimer's disease, Parkinson's disease, schizophrenia, and amyotrophic lateral sclerosis (ALS). We delve into the quantitative alterations of D-amino acids in these conditions, present detailed experimental protocols for their analysis, and visualize the complex signaling pathways they modulate. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance our understanding and therapeutic targeting of D-amino acid pathways in the brain.

Introduction: The Rise of D-Amino Acids in Neuroscience

For decades, the central dogma of biochemistry held that only L-amino acids were incorporated into proteins and possessed biological activity in mammals. However, the discovery of significant concentrations of D-serine and D-aspartate in the mammalian brain shattered this paradigm.[1] These enantiomers are not metabolic byproducts but are actively synthesized and degraded by specific enzymes, highlighting their physiological importance.[2][3]

The primary mechanism through which D-amino acids exert their effects in the central nervous system is through the modulation of the NMDA receptor.[4] D-serine and D-alanine act as co-agonists at the glycine binding site on the GluN1 subunit, while D-aspartate binds to the glutamate site on the GluN2 subunit.[5] The activation of the NMDA receptor is a critical event for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5][6]

Dysregulation of D-amino acid homeostasis has been implicated in a growing number of neurological and psychiatric conditions. Both excessive and insufficient NMDA receptor activation, driven by aberrant D-amino acid levels, can lead to synaptic dysfunction, excitotoxicity, and neuronal death, contributing to the pathology of diseases like Alzheimer's, Parkinson's, schizophrenia, and ALS.[7][8]

Quantitative Alterations of D-Amino Acids in Neurological Disorders

The concentration of D-amino acids in various biological fluids and tissues is a critical indicator of their involvement in disease. The following tables summarize the key quantitative findings in major neurological disorders. It is important to note that there are some conflicting reports in the literature, which may be attributed to differences in patient cohorts, disease stage, and analytical methodologies.

Table 1: D-Serine Levels in Alzheimer's Disease

Sample TypeFinding in AD Patients vs. ControlsFold Change/Statistical SignificanceReference(s)
Cerebrospinal Fluid (CSF)Significantly HigherSMD = 1.008, 95% CI = 0.168 to 1.849[1][9]
SerumSignificantly HigherSMD = 0.566, 95% CI = 0.183 to 0.948[1][9]
Post-mortem Brain (Hippocampus & Cortex)Increased-[10]
CSFSlightly increased (not significant after age correction)-[11]
SerumNo significant difference-[12]

Table 2: D-Aspartate Levels in Schizophrenia

Sample TypeFinding in Schizophrenia Patients vs. ControlsFold Change/Statistical SignificanceReference(s)
Post-mortem Brain (Prefrontal Cortex)Significantly Reduced~30-40% decrease[13][14]
Post-mortem Brain (Striatum)Significantly Reduced-[14]

Table 3: D-Serine Levels in Parkinson's Disease

Sample TypeFinding in PD Patients vs. ControlsFold Change/Statistical SignificanceReference(s)
Cerebrospinal Fluid (CSF)Reduced in L-DOPA-free patients-[15][16]
Post-mortem Brain (Substantia Nigra)Reduced-[15][16][17]
SerumIncreased (after adjusting for L-DOPA treatment)Δ ≈ 38%[18]
Post-mortem Brain (Caudate-Putamen)Increased-[18]

Table 4: D-Amino Acid Levels in Amyotrophic Lateral Sclerosis (ALS)

D-Amino AcidSample TypeFinding in ALS Patients vs. ControlsReference(s)
D-SerinePlasmaElevated in some patients[19]
Glutamate (total)Plasma & CSFNormal[20]
Glycine (total)CSFNormal[20]

Key Signaling Pathways Involving D-Amino Acids

The modulation of the NMDA receptor by D-amino acids triggers a cascade of intracellular signaling events that can have both neuroprotective and neurotoxic consequences. The precise outcome depends on the location of the receptor (synaptic vs. extrasynaptic) and the intensity and duration of its activation.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor D-Serine / D-Alanine D-Serine / D-Alanine D-Serine / D-Alanine->NMDA Receptor D-Aspartate D-Aspartate D-Aspartate->NMDA Receptor Ca2+ Ca2+ NMDA Receptor->Ca2+ CaMKII CaMKII Ca2+->CaMKII nNOS nNOS Ca2+->nNOS ERK1/2 ERK1/2 CaMKII->ERK1/2 Synaptic Plasticity (LTP) Synaptic Plasticity (LTP) CaMKII->Synaptic Plasticity (LTP) CREB CREB ERK1/2->CREB Gene Expression Gene Expression CREB->Gene Expression ROS ROS nNOS->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Excitotoxicity Excitotoxicity Apoptosis->Excitotoxicity Neuroprotection Neuroprotection Gene Expression->Neuroprotection

Caption: NMDA Receptor Signaling Cascade. (Max Width: 760px)

Figure 1 illustrates the central role of calcium influx through the NMDA receptor. Physiological activation, primarily of synaptic receptors, leads to the activation of pro-survival pathways involving CaMKII, ERK1/2, and CREB, ultimately promoting synaptic plasticity and neuroprotection.[5] In contrast, excessive or prolonged activation, particularly of extrasynaptic NMDA receptors, can lead to the overproduction of nitric oxide via nNOS, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death, a process known as excitotoxicity.[6][7]

Experimental Protocols

The accurate quantification of D-amino acids and the assessment of the activity of their metabolizing enzymes are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of D-Amino Acids by HPLC with Fluorescence Detection

This method is widely used for the sensitive and specific measurement of D-amino acids in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • Chiral separation column (e.g., CROWNPAK CR-I(+)).[21]

  • Derivatization reagent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[10]

  • Perchloric acid (PCA).

  • Borate buffer (pH 8.0).

  • Acetonitrile.

  • D- and L-amino acid standards.

Procedure:

  • Sample Preparation (Brain Tissue):

    • Rapidly dissect brain tissue on ice and immediately freeze.

    • Homogenize the frozen tissue in 10 volumes of 0.1 M PCA.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and neutralize with 2 M KOH.

    • Centrifuge to remove the KClO4 precipitate and collect the supernatant.[22]

  • Derivatization:

    • To 50 µL of the sample supernatant, add 50 µL of 200 mM borate buffer (pH 8.0).

    • Add 100 µL of 50 mM NBD-F in acetonitrile.

    • Incubate at 60°C for 5 minutes.

    • Stop the reaction by adding 800 µL of 20 mM HCl.[10]

  • HPLC Analysis:

    • Inject 20 µL of the derivatized sample onto the chiral column.

    • Use a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM potassium phosphate, pH 6.0) and acetonitrile.

    • Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.

    • Quantify the D- and L-amino acids by comparing their peak areas to those of the standards.[23][24]

D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)

This assay measures the activity of DAAO, a key enzyme in D-amino acid degradation.

Materials:

  • Fluorometric microplate reader.

  • DAAO substrate (e.g., D-Alanine).

  • Horseradish peroxidase (HRP).

  • Amplex® Red reagent (or similar fluorescent probe).

  • Phosphate buffer (pH 7.4).

  • Tissue homogenate or purified enzyme.

Procedure:

  • Prepare a Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, D-Alanine, HRP, and Amplex® Red.

  • Sample Preparation: Homogenize tissue samples in ice-cold phosphate buffer and centrifuge to obtain the supernatant.

  • Assay:

    • Add 50 µL of the sample (or DAAO standard) to each well of a 96-well black microplate.

    • Add 50 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm at multiple time points.

    • Calculate the DAAO activity based on the rate of increase in fluorescence.[25][26][27][28]

Serine Racemase (SR) Activity Assay

This assay determines the activity of serine racemase, the enzyme responsible for the synthesis of D-serine.

Materials:

  • HPLC system.

  • Tris-HCl buffer (pH 8.0).

  • Pyridoxal-5'-phosphate (PLP), a cofactor for SR.

  • L-serine.

  • D-amino acid oxidase (from porcine kidney).

  • Catalase.

  • Trichloroacetic acid (TCA).

Procedure:

  • Prepare Tissue Extract: Homogenize brain tissue in Tris-HCl buffer and centrifuge. The supernatant containing SR is used for the assay.

  • Racemization Reaction:

    • In a microcentrifuge tube, combine the tissue extract with Tris-HCl buffer, PLP, and L-serine.

    • Incubate at 37°C for a defined period (e.g., 1-4 hours).

    • Stop the reaction by adding TCA.

    • Centrifuge to remove precipitated protein.[29][30][31]

  • Quantification of D-serine:

    • The amount of D-serine produced can be quantified using the HPLC method described in section 4.1.

    • Alternatively, a coupled enzymatic assay can be used where the D-serine produced is degraded by DAAO, and the resulting hydrogen peroxide is measured colorimetrically or fluorometrically.[29]

Experimental Workflows and Models

The study of D-amino acids in neurological disorders often involves the use of animal models to investigate disease mechanisms and test potential therapeutic interventions.

Experimental_Workflow cluster_model Animal Model Generation cluster_intervention Intervention cluster_analysis Analysis Genetic Model Genetic Model Intervention Intervention Genetic Model->Intervention Pharmacological Model Pharmacological Model Pharmacological Model->Intervention Toxin-induced Model Toxin-induced Model Toxin-induced Model->Intervention D-amino acid administration D-amino acid administration Enzyme inhibitor treatment Enzyme inhibitor treatment Genetic manipulation Genetic manipulation Behavioral Testing Behavioral Testing Biochemical Analysis Biochemical Analysis Behavioral Testing->Biochemical Analysis Histological Analysis Histological Analysis Biochemical Analysis->Histological Analysis Intervention->Behavioral Testing

Caption: General Experimental Workflow. (Max Width: 760px)

Figure 2 outlines a typical experimental workflow. This begins with the selection or generation of an appropriate animal model that recapitulates key aspects of the human disease. These models can be genetic (e.g., transgenic mice expressing mutant proteins), pharmacological (e.g., chronic administration of NMDA receptor antagonists to model schizophrenia), or toxin-induced (e.g., MPTP-lesioned primates for Parkinson's disease).[32][33][34][35] Following an intervention, such as the administration of a D-amino acid or an enzyme inhibitor, a battery of behavioral tests is conducted to assess cognitive function, motor skills, and other relevant phenotypes. Finally, biochemical analyses (e.g., measuring D-amino acid levels, enzyme activities, and protein expression) and histological examinations of brain tissue are performed to elucidate the underlying molecular and cellular changes.

Therapeutic Implications and Future Directions

The intricate involvement of D-amino acids in the pathophysiology of neurological disorders presents both challenges and opportunities for drug development.

  • Targeting D-amino acid metabolism: Modulating the activity of enzymes like DAAO and serine racemase is a promising therapeutic strategy. DAAO inhibitors, by increasing the levels of D-serine, have shown some efficacy in preclinical models of schizophrenia.[18] Conversely, inhibiting serine racemase to reduce D-serine levels could be beneficial in conditions associated with NMDA receptor overactivation, such as Alzheimer's disease.

  • D-amino acid supplementation: Direct supplementation with D-amino acids, such as D-serine or D-alanine, has been explored as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia, with mixed results.[18]

  • Biomarkers: Altered levels of D-amino acids in CSF and serum hold potential as diagnostic or prognostic biomarkers for neurological disorders.[1][9][10][18] However, the variability in reported findings underscores the need for standardized analytical methods and larger, well-characterized patient cohorts.

The field of D-amino acid research in neuroscience is rapidly evolving. Future research should focus on:

  • Elucidating the precise mechanisms that regulate D-amino acid homeostasis in different brain regions and cell types.

  • Developing more specific and potent pharmacological tools to modulate D-amino acid signaling.

  • Conducting large-scale, longitudinal studies to validate the utility of D-amino acids as biomarkers.

  • Investigating the role of other, less-studied D-amino acids in brain function and disease.

Conclusion

D-amino acids are no longer on the periphery of neuroscience but are recognized as fundamental regulators of synaptic function and neuronal health. Their dual role as essential neuromodulators and potent neurotoxins underscores the delicate balance required for proper brain function. A deeper understanding of the complex interplay between D-amino acids, their metabolizing enzymes, and the NMDA receptor will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of devastating neurological disorders. This guide provides a solid foundation for researchers and clinicians to contribute to this exciting and rapidly advancing field.

References

The Therapeutic Potential of 3-Cyano-D-Phenylalanine Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-natural amino acids are increasingly utilized in medicinal chemistry to overcome the limitations of traditional peptide and small molecule therapeutics. 3-Cyano-D-phenylalanine, a derivative of the essential amino acid phenylalanine, presents a unique scaffold for the design of potent and selective enzyme inhibitors. This technical guide explores the therapeutic applications of this compound derivatives, with a primary focus on their potential as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. This document will detail the mechanism of action, present quantitative data from key studies, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows.

Introduction: The Role of Dipeptidyl Peptidase IV in Glucose Metabolism

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1][2] It plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-IV renders them inactive, thus attenuating their insulinotropic effects.[1]

Inhibition of DPP-IV has emerged as a successful therapeutic strategy for the management of type 2 diabetes.[2] By preventing the degradation of incretins, DPP-IV inhibitors increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3] The introduction of a cyano group into phenylalanine derivatives has been explored as a strategy to develop potent and selective DPP-IV inhibitors.

This compound Derivatives as DPP-IV Inhibitors: A Case Study

While research on this compound as a standalone inhibitor is limited, studies on (S)-phenylalanine derivatives incorporating a 2-cyanopyrrolidine moiety have demonstrated significant potential as DPP-IV inhibitors. A key study in this area provides a strong rationale for the use of the cyanophenylalanine scaffold in designing such inhibitors.

A series of (S)-phenylalanine derivatives featuring a 2-cyanopyrrolidine group were synthesized and evaluated for their DPP-IV inhibitory activity.[4] The design strategy aimed to combine the structural features of known DPP-IV substrates with a nitrile warhead that could interact with the catalytic serine residue of the enzyme.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro DPP-IV inhibitory activity (IC50 values) of selected (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety from a key study.[4]

Compound IDStructureDPP-IV IC50 (μM)
11h (S)-phenylalanine derivative with a cyclopropyl-substituted 1,2,3-triazole and a 2-cyanopyrrolidine moiety.0.247
11k (S)-phenylalanine derivative with a phenyl-substituted 1,2,3-triazole and a 2-cyanopyrrolidine moiety.Not explicitly stated, but less potent than 11h.
15a (S)-phenylalanine derivative with a different linker and a 2-cyanopyrrolidine moiety.Not explicitly stated, but less potent than 11h.

Data extracted from a study by Sun et al. (2013).[4]

The data indicates that compound 11h is a potent inhibitor of DPP-IV with a sub-micromolar IC50 value, highlighting the potential of this chemical scaffold.[4]

Signaling Pathways and Experimental Workflows

DPP-IV Signaling Pathway in Glucose Homeostasis

The inhibition of DPP-IV directly impacts the incretin pathway, leading to improved glycemic control. The following diagram illustrates this signaling cascade.

DPP4_Signaling_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP releases Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 degraded by Insulin Insulin Secretion Pancreas->Insulin increases Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inhibitor This compound Derivative (Inhibitor) Inhibitor->DPP4 inhibits

Figure 1: DPP-IV Signaling Pathway in Glucose Homeostasis.
Experimental Workflow for DPP-IV Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of potential DPP-IV inhibitors.

DPP4_Inhibitor_Screening_Workflow Start Start: Compound Library (e.g., this compound Derivatives) Primary_Screening Primary Screening: In Vitro DPP-IV Inhibition Assay (Fluorescence-based) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Selectivity_Assay Selectivity Profiling (against other serine proteases) Lead_Selection->Selectivity_Assay In_Vivo_Studies In Vivo Efficacy Studies (e.g., Oral Glucose Tolerance Test in animal models) Selectivity_Assay->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Figure 2: Experimental Workflow for DPP-IV Inhibitor Screening.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the test compound solution (or DMSO for the control), and the DPP-IV enzyme solution. Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the control (DMSO) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.[5]

Conclusion

The incorporation of a cyano group into phenylalanine-based scaffolds represents a promising strategy for the development of potent and selective DPP-IV inhibitors. The case study presented demonstrates that such derivatives can exhibit significant in vitro activity. Further exploration of this compound and its analogues in the design of DPP-IV inhibitors is warranted and holds potential for the development of novel therapeutics for type 2 diabetes. The methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of this important class of compounds.

References

The Metabolic Maze: An In-depth Technical Guide to the Metabolic Pathways of Cyanoamino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoamino acids are a diverse group of amino acid derivatives characterized by the presence of a nitrile (-C≡N) group. They are found in a variety of organisms, from bacteria and plants to insects. While some play roles in primary metabolism, many are recognized for their neurotoxic properties, posing significant health risks to humans and animals. Understanding the intricate metabolic pathways of these compounds—their biosynthesis, degradation, and detoxification—is crucial for researchers in toxicology, neuroscience, and drug development. This guide provides a comprehensive overview of the core metabolic pathways of key cyanoamino acids, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Biosynthesis of Cyanogenic Glycosides: The Precursors to Cyanide

Many toxic cyanoamino acids originate from the hydrolysis of cyanogenic glucosides, which are plant secondary metabolites. The biosynthesis of two common cyanogenic glucosides, linamarin and lotaustralin, is a well-characterized pathway.

The biosynthesis of linamarin and lotaustralin begins with the amino acids L-valine and L-isoleucine, respectively. The initial and rate-limiting step is the conversion of these amino acids to their corresponding oximes, catalyzed by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79D1 and CYP79D2 in cassava).[1][2][3][4] These oximes are then converted to α-hydroxynitriles (cyanohydrins) by another cytochrome P450 enzyme, CYP71E7.[5] Finally, a UDP-glucosyltransferase (UGT) catalyzes the glucosylation of the α-hydroxynitrile to form the stable cyanogenic glucoside.[5]

Cyanogenic Glucoside Biosynthesis cluster_linamarin Linamarin Biosynthesis cluster_lotaustralin Lotaustralin Biosynthesis L-Valine L-Valine N-Hydroxy-L-Valine N-Hydroxy-L-Valine L-Valine->N-Hydroxy-L-Valine CYP79D1/D2 2-Methylpropanal oxime 2-Methylpropanal oxime N-Hydroxy-L-Valine->2-Methylpropanal oxime Acetone cyanohydrin Acetone cyanohydrin 2-Methylpropanal oxime->Acetone cyanohydrin CYP71E7 Linamarin Linamarin Acetone cyanohydrin->Linamarin UGT L-Isoleucine L-Isoleucine N-Hydroxy-L-Isoleucine N-Hydroxy-L-Isoleucine L-Isoleucine->N-Hydroxy-L-Isoleucine CYP79D1/D2 2-Methylbutanal oxime 2-Methylbutanal oxime N-Hydroxy-L-Isoleucine->2-Methylbutanal oxime 2-Butanone cyanohydrin 2-Butanone cyanohydrin 2-Methylbutanal oxime->2-Butanone cyanohydrin CYP71E7 Lotaustralin Lotaustralin 2-Butanone cyanohydrin->Lotaustralin UGT

Biosynthesis of Linamarin and Lotaustralin.

Upon tissue damage, the cyanogenic glucosides are hydrolyzed by β-glucosidases, releasing the unstable α-hydroxynitrile, which then rapidly decomposes to release toxic hydrogen cyanide (HCN).[6][7][8][9][10]

Cyanide Detoxification Pathways

The toxicity of many cyanoamino acids is mediated by the release of cyanide, a potent inhibitor of cellular respiration. Organisms possess two primary enzymatic pathways to detoxify cyanide.

The β-Cyanoalanine Synthase (CAS) Pathway

The main route for cyanide assimilation in plants and some bacteria is the β-cyanoalanine synthase (CAS) pathway.[2][11][12] This mitochondrial enzyme catalyzes the reaction of cyanide with L-cysteine to form β-cyanoalanine and hydrogen sulfide.[13] β-cyanoalanine can then be metabolized further. In many plants, a nitrilase (or β-cyanoalanine hydratase) converts β-cyanoalanine to the protein amino acids aspartate and asparagine.[14][15][16]

Cyanide Detoxification via CAS Pathway Cyanide (HCN) Cyanide (HCN) β-Cyanoalanine β-Cyanoalanine Cyanide (HCN)->β-Cyanoalanine β-Cyanoalanine Synthase (CAS) L-Cysteine L-Cysteine L-Cysteine->β-Cyanoalanine Aspartate Aspartate β-Cyanoalanine->Aspartate Nitrilase (NIT4) Asparagine Asparagine β-Cyanoalanine->Asparagine Nitrilase (Hydratase activity) Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) β-Cyanoalanine->Hydrogen Sulfide (H2S)

The β-Cyanoalanine Synthase (CAS) pathway for cyanide detoxification.
The Rhodanese Pathway

In mammals, the primary cyanide detoxification mechanism is the rhodanese (thiosulfate sulfurtransferase) pathway, which is predominantly active in the liver and kidneys.[17][18][19] This mitochondrial enzyme catalyzes the transfer of a sulfur atom from a sulfur donor, typically thiosulfate, to cyanide, forming the much less toxic thiocyanate, which is then excreted in the urine.[17]

Rhodanese Pathway Cyanide (CN-) Cyanide (CN-) Thiocyanate (SCN-) Thiocyanate (SCN-) Cyanide (CN-)->Thiocyanate (SCN-) Rhodanese Thiosulfate (S2O3^2-) Thiosulfate (S2O3^2-) Thiosulfate (S2O3^2-)->Thiocyanate (SCN-) Sulfite (SO3^2-) Sulfite (SO3^2-) Thiosulfate (S2O3^2-)->Sulfite (SO3^2-) beta_ODAP_Biosynthesis O-Acetylserine O-Acetylserine β-(Isoxazolin-5-on-2-yl)alanine β-(Isoxazolin-5-on-2-yl)alanine O-Acetylserine->β-(Isoxazolin-5-on-2-yl)alanine β-Cyanoalanine Synthase Isoxazolin-5-one Isoxazolin-5-one Isoxazolin-5-one->β-(Isoxazolin-5-on-2-yl)alanine L-α,β-Diaminopropionic acid (L-DAPA) L-α,β-Diaminopropionic acid (L-DAPA) β-(Isoxazolin-5-on-2-yl)alanine->L-α,β-Diaminopropionic acid (L-DAPA) Proposed Intermediate Steps β-ODAP β-ODAP L-α,β-Diaminopropionic acid (L-DAPA)->β-ODAP β-ODAP Synthase (Unidentified) Oxalyl-CoA Oxalyl-CoA Oxalyl-CoA->β-ODAP gamma_Glutamyl_beta_cyanoalanine_Metabolism cluster_synthesis Synthesis β-Cyanoalanine β-Cyanoalanine γ-Glutamyl-β-cyanoalanine γ-Glutamyl-β-cyanoalanine β-Cyanoalanine->γ-Glutamyl-β-cyanoalanine Glutamyl Transferase Glutamate Glutamate Glutamate->γ-Glutamyl-β-cyanoalanine γ-Glutamyl-β-cyanoalanine->β-Cyanoalanine γ-Glutamyl Transpeptidase γ-Glutamyl-β-cyanoalanine->Glutamate HPLC_MSMS_Workflow Sample_Homogenization Sample Homogenization (e.g., grinding seeds) Extraction Extraction (e.g., Methanol/Water) Sample_Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Separation HPLC Separation (HILIC Column) Filtration->HPLC_Separation MS_MS_Detection MS/MS Detection (ESI+, MRM) HPLC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis

References

3-Cyano-D-Phenylalanine PubChem information and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-D-phenylalanine is a non-natural amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, biochemistry, and drug development. Its unique chemical structure, characterized by the presence of a cyano group on the phenyl ring of D-phenylalanine, imparts distinct properties that make it a valuable tool for researchers. This guide provides a comprehensive overview of the available PubChem data, synonyms, and key applications of this compound, presented in a clear and accessible format for professionals in scientific research and pharmaceutical development.

Core Compound Information

This compound is registered in the PubChem database with the PubChem CID 10559569 .[1] This unique identifier serves as a centralized reference for its chemical and physical properties, as well as any associated biological and toxicological data.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its application in experimental settings, influencing factors such as solubility, stability, and reactivity.

PropertyValueSource
PubChem CID 10559569[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
IUPAC Name (2R)-2-amino-3-(3-cyanophenyl)propanoic acidN/A
CAS Number 263396-43-6[1]
Appearance Beige crystalline powder / White to off-white solid[1]
Storage Conditions 0-8°C[1]
Purity ≥98% (HPLC)[1]

Note: Some properties, such as the melting point for the pure D-enantiomer, are not consistently reported across public sources. The melting point of 228-233 ºC has been noted for the DL-racemic mixture.

Synonyms and Alternative Names

The consistent identification of chemical compounds is critical in research and development. This compound is known by several synonyms, which are listed in the table below to facilitate comprehensive literature searches and material sourcing.

Synonym
D-Phe(3-CN)-OH
m-Cyano-D-phenylalanine
(R)-2-Amino-3-(3-cyanophenyl)propanoic acid
H-m-Cyano-D-Phe-OH
(2R)-2-amino-3-(3-cyanophenyl)propanoic acid

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of novel peptides and peptidomimetics. Its incorporation into peptide chains can introduce unique structural constraints and functionalities, which are advantageous for enhancing biological activity, stability, and receptor selectivity.

Key research applications include:

  • Neuroscience: The compound is utilized in the study of neurotransmitter pathways and protein-protein interactions within the central nervous system.[1] Its structural similarity to natural amino acids allows it to act as a probe or a modulator of neurological targets.

  • Drug Design and Discovery: As a component of peptide-based pharmaceuticals, this compound can contribute to the development of therapeutic agents with improved pharmacokinetic profiles. The cyano group can also serve as a handle for further chemical modifications.

  • Enzyme Inhibition Studies: The unique electronic properties of the cyanophenyl group can be exploited to design potent and selective enzyme inhibitors.

Experimental Protocols and Methodologies

Characterization of peptides containing this compound generally involves a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure.

Signaling Pathways

The involvement of this compound in specific signaling pathways is an area of active investigation. Its application in neuroscience research suggests a potential interaction with pathways related to neurotransmission. However, detailed public information on its direct molecular targets and the specific signaling cascades it modulates is currently limited.

Visualizing Relationships and Workflows

To better illustrate the informational landscape and a typical experimental application of this compound, the following diagrams have been generated using the Graphviz DOT language.

synonyms_and_identifiers cluster_synonyms Synonyms main This compound pubchem PubChem CID: 10559569 main->pubchem cas CAS: 263396-43-6 main->cas formula Formula: C10H10N2O2 main->formula mw MW: 190.2 g/mol main->mw syn1 D-Phe(3-CN)-OH main->syn1 syn2 m-Cyano-D-phenylalanine syn3 (R)-2-Amino-3- (3-cyanophenyl)propanoic acid

Caption: Relationship between this compound and its key identifiers and synonyms.

peptide_synthesis_workflow start Protected this compound (e.g., Fmoc-D-Phe(3-CN)-OH) spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (HPLC) cleavage->purification characterization Characterization (MS, NMR) purification->characterization final_peptide Final Peptide containing This compound characterization->final_peptide

Caption: Generalized workflow for the incorporation of this compound into peptides.

References

The Biological Activity of Peptides Containing D-Amino Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptides represents a strategic and powerful approach in modern drug discovery and development. While nature predominantly utilizes L-amino acids for protein synthesis, the selective inclusion of their D-enantiomers offers a compelling method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological implications of introducing D-amino acids into peptide sequences.

The Stereochemical Advantage of D-Amino Acids

With the exception of the achiral glycine, all amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] The cellular machinery of higher organisms is exquisitely tailored to recognize and process L-amino acids. Consequently, peptides composed entirely of L-amino acids are readily degraded by endogenous proteases.[1] The introduction of D-amino acids confers significant resistance to this enzymatic degradation, as proteases exhibit a high degree of stereospecificity and are generally unable to cleave peptide bonds adjacent to a D-amino acid residue.[1][2] This enhanced stability leads to a longer circulating half-life and improved bioavailability of the peptide therapeutic.[3][4]

Beyond stability, the incorporation of a D-amino acid can profoundly influence the peptide's three-dimensional conformation. This can lead to altered binding affinities and selectivities for their biological targets, sometimes resulting in superagonists or highly selective antagonists.[5]

Quantitative Analysis of Biological Activity and Stability

The substitution of L-amino acids with their D-counterparts has a quantifiable impact on the biological activity and proteolytic stability of peptides. The following tables summarize key quantitative data for several D-amino acid-containing peptides.

Table 1: Biological Activity of Peptides Containing D-Amino Acids

Peptide/AnalogTargetBiological ActivityQuantitative Value
p53-MDM2 Interaction Inhibitors
DPMI-α (TNWYANLEKLLR)MDM2Inhibition of p53-MDM2 interactionBinding Affinity (Kd): 219 nM[6]
DPMI-γ (DWWPLAFEALLR)MDM2Inhibition of p53-MDM2 interactionBinding Affinity (Kd): 53 nM[6]
HER2-HER3 Dimerization Inhibitors
Compound 18 (cyclic, L-amino acids)HER2Antiproliferative activityIC50: 18 nM (Calu-3 cells)[7]
Compound 32 (cyclic, D-amino acids)HER2Antiproliferative activityIC50: in the nanomolar range (BT-474 cells)[7]
MUC2 Epitope Peptides
TPTPTGTQTPT (all L-amino acid)996 mAbAntibody BindingIC50: 60 µmol/dm³[8]
TPTPTGTQtpt (D-amino acid at C-terminus)996 mAbAntibody BindingIC50: 61 µmol/dm³[8]
tptPTGTQTPT (D-amino acid at N-terminus)996 mAbAntibody BindingIC50: 392 µmol/dm³[8]
Antimicrobial Peptides
OM19R (all L-amino acid)BacteriaAntibacterial Activity (MIC)16-32 µg/mL[2]
OM19D (D-amino acid substituted)BacteriaAntibacterial Activity (MIC)16-32 µg/mL[2]

Table 2: Proteolytic Stability of Peptides Containing D-Amino Acids

Peptide/AnalogProteaseIncubation Time% Intact Peptide Remaining
Polybia-MPI (L-amino acid) Trypsin (0.2 mg/ml)6 h~0%[9]
D-MPI (all D-amino acid) Trypsin (2 mg/ml)6 h~100%[9]
Polybia-MPI (L-amino acid) Chymotrypsin (0.2 mg/ml)6 h~0%[9]
D-MPI (all D-amino acid) Chymotrypsin (2 mg/ml)6 h~100%[9]
Pep05 (L-amino acid) Human Plasma24 h<10%[10]
DP06 (D-amino acid substituted) Human Plasma24 h>60%[10]
L-peptide (granulysin derivative) TrypsinNot specifiedSusceptible[11]
D-peptide (granulysin derivative) TrypsinNot specifiedHighly stable[11]
L-peptides (C-terminal modification) Proteinase K24 h15% (D-amino acid modified)[12]
OM19R (L-amino acid) Trypsin (0.1 mg/mL)8 h~0%[2]
OM19D (D-amino acid substituted) Trypsin (10 mg/mL)8 h~100%[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-amino acids.[6][13][14]

Materials:

  • Fmoc-protected L- and D-amino acids

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids)[13]

  • Coupling reagents (e.g., HBTU, HATU) and activators (e.g., HOBt, HOAt)

  • Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, dichloromethane (DCM), methanol (MeOH)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (L- or D-) by dissolving it with a coupling reagent and activator in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[13]

    • Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Washing: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

sps_workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat All Amino Acids Added? Wash->Repeat Repeat->Coupling No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification p53_mdm2_pathway p53-MDM2 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes Apoptosis Apoptosis p53->Apoptosis promotes MDM2_p53_complex MDM2-p53 Complex p53->MDM2_p53_complex MDM2->p53 binds and inhibits MDM2->MDM2_p53_complex D_peptide D-Peptide Inhibitor D_peptide->MDM2 binds and inhibits DNA_Damage DNA Damage DNA_Damage->p53 activates Proteasome Proteasome MDM2_p53_complex->Proteasome Ubiquitination & Degradation her2_her3_pathway HER2-HER3 Dimerization Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Dimerization HER2-HER3 Heterodimerization HER2->Dimerization HER3 HER3 HER3->Dimerization D_peptide D-Peptide Inhibitor D_peptide->HER2 binds and blocks PI3K PI3K Dimerization->PI3K activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation Akt->Proliferation promotes Survival Cell Survival Akt->Survival promotes amp_mechanism Antimicrobial Peptide (AMP) Mechanism of Action AMP D-Amino Acid Containing AMP Electrostatic_Interaction Electrostatic Interaction AMP->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Pore_Formation Pore Formation Membrane_Insertion->Pore_Formation Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis

References

Methodological & Application

Application Notes and Protocols for 3-Cyano-D-Phenylalanine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid 3-Cyano-D-Phenylalanine. This unique amino acid is of significant interest in drug discovery, particularly for the development of inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. The inclusion of this compound can enhance metabolic stability and modulate the binding affinity of peptides to their biological targets.

Introduction

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method for assembling peptides in a laboratory setting. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cyano group of this compound is stable under the standard conditions of Fmoc-SPPS, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).

The protocols outlined below are based on established SPPS methodologies and are tailored for the successful incorporation of this compound into peptide sequences.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a model tripeptide, Ac-Tyr-Ala-(3-Cyano-D-Phe)-NH2, a sequence analogous to known DPP-IV inhibitors. These values are representative and may vary depending on the specific sequence, scale, and instrumentation used.

ParameterValueNotes
Resin Rink Amide MBHASuitable for the synthesis of C-terminally amidated peptides.
Resin Loading 0.5 mmol/gStandard loading capacity for many commercially available resins.
Synthesis Scale 0.1 mmolA common laboratory scale for peptide synthesis.
Fmoc-Amino Acid Excess 4 equivalentsRelative to the resin loading.
Coupling Reagent Excess 3.9 equivalentsFor HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
Base (DIPEA) Excess 8 equivalentsN,N-Diisopropylethylamine, used as an activation base.
Coupling Time 2 x 30 minutesDouble coupling can be employed to ensure high coupling efficiency.
Fmoc Deprotection Reagent 20% Piperidine in DMFStandard reagent for Fmoc removal.
Fmoc Deprotection Time 1 x 3 min + 1 x 7 minA two-step deprotection is commonly used.
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Trifluoroacetic acid/Triisopropylsilane/Water.
Cleavage Time 2 hoursAt room temperature.
Crude Peptide Yield ~75-85%Based on the initial resin loading.
Crude Peptide Purity (HPLC) >70%Typical purity before purification.
Final Peptide Purity (HPLC) >98%After purification by reverse-phase HPLC.
Final Overall Yield ~30-40%After purification and lyophilization.

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3-cyanophenylalanine)

  • HCTU (or other suitable coupling reagent like HATU or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

Protocol for Solid-Phase Peptide Synthesis (0.1 mmol scale)
  • Resin Swelling:

    • Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g) in a fritted reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling (e.g., Fmoc-D-3-cyanophenylalanine):

    • In a separate vial, dissolve Fmoc-D-3-cyanophenylalanine (4 eq., 0.4 mmol) and HCTU (3.9 eq., 0.39 mmol) in 2 mL of DMF.

    • Add DIPEA (8 eq., 0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 30-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

    • Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • N-terminal Acetylation (Optional):

    • To cap the N-terminus with an acetyl group, wash the deprotected peptide-resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (5 mL) to the resin.

    • Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

  • Resin Drying:

    • Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage and Deprotection:

    • Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. (Caution: Work in a fume hood and wear appropriate personal protective equipment).

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a larger volume of cold diethyl ether (e.g., 40 mL).

    • A white precipitate of the crude peptide should form.

    • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Lyophilization and Characterization:

    • Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

    • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow for this compound Peptide Synthesis

SPPS_Workflow Resin_Swelling Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-D-3-CN-Phe-OH, HCTU, DIPEA in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat Deprotection and Coupling Cycles Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (LC-MS, Analytical HPLC) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound Peptides.

Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway Inhibition

DPP4_Signaling cluster_0 Normal Physiological Response cluster_1 Inhibition by 3-Cyano-D-Phe Peptide GLP1 GLP-1 / GIP (Active) DPP4 DPP-IV Enzyme GLP1->DPP4 Cleavage Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Glucose Uptake Insulin->Glucose_Uptake Promotes Inhibitor 3-Cyano-D-Phe Peptide Inhibitor DPP4_Inhibited DPP-IV Enzyme Inhibitor->DPP4_Inhibited Inhibits GLP1_Prolonged Prolonged Active GLP-1 / GIP Pancreas_Enhanced Pancreatic β-cells GLP1_Prolonged->Pancreas_Enhanced Enhanced Stimulation Insulin_Increased Increased Insulin Secretion Pancreas_Enhanced->Insulin_Increased Glucose_Uptake_Improved Improved Glucose Uptake Insulin_Increased->Glucose_Uptake_Improved Promotes

Application Notes and Protocols for Incorporating 3-Cyano-D-Phenylalanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties. This document provides detailed application notes and protocols for the incorporation of 3-Cyano-D-Phenylalanine, a non-proteinogenic amino acid, into peptide sequences. The introduction of this unique amino acid can modulate the pharmacological profile of peptides, offering advantages such as increased enzymatic stability, altered receptor binding affinity, and improved pharmacokinetic properties.[1][2][3][4] The cyano group on the phenyl ring can also serve as a useful spectroscopic probe for studying peptide conformation and binding.[5][6][7][8][9][10]

These notes are intended to guide researchers through the synthesis, purification, and characterization of peptides containing this compound, as well as provide protocols for evaluating their biological activity.

Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 263396-43-6[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.2 g/mol [3]
Appearance Beige crystalline powder[2]
Purity ≥ 98% (HPLC)[2]

Applications in Bioactive Peptide Development

The unique structural features of this compound make it a valuable tool for modifying bioactive peptides.

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are typically specific for L-amino acids. This increased resistance to enzymatic degradation can lead to a longer in vivo half-life of peptide therapeutics.

  • Modulation of Receptor Binding: The introduction of the cyano group can alter the electronic and steric properties of the peptide's side chain. This can lead to changes in binding affinity and selectivity for target receptors, potentially converting an agonist to an antagonist or vice versa.

  • Conformational Probing: The nitrile (cyano) group has a characteristic infrared (IR) stretching vibration that is sensitive to its local environment. This allows it to be used as a spectroscopic probe to study peptide conformation, folding, and binding to target proteins.[6][7] Furthermore, the fluorescence of p-cyanophenylalanine can be quenched by certain amino acid side chains, making it a useful tool for studying peptide structure and dynamics.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe(3-CN)-Leu) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Fmoc-D-Phe(3-CN)-OH (Boc-protected this compound can also be used with appropriate chemistry)[11]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (First Amino Acid - Leucine):

    • Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-D-Phe(3-CN)-OH.

  • Final Amino Acid Coupling (Tyrosine): Couple Fmoc-Tyr(tBu)-OH using the same procedure as in step 3.

  • Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

    • Confirm the identity and purity of the peptide by mass spectrometry.

Experimental Workflow for Peptide Synthesis

experimental_workflow start Start: Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_leu Couple Fmoc-Leu-OH deprotect1->couple_leu deprotect2 Fmoc Deprotection couple_leu->deprotect2 couple_gly1 Couple Fmoc-Gly-OH deprotect2->couple_gly1 deprotect3 Fmoc Deprotection couple_gly1->deprotect3 couple_gly2 Couple Fmoc-Gly-OH deprotect3->couple_gly2 deprotect4 Fmoc Deprotection couple_gly2->deprotect4 couple_phecn Couple Fmoc-D-Phe(3-CN)-OH deprotect4->couple_phecn deprotect5 Fmoc Deprotection couple_phecn->deprotect5 couple_tyr Couple Fmoc-Tyr(tBu)-OH deprotect5->couple_tyr deprotect_final Final Fmoc Deprotection couple_tyr->deprotect_final cleave Cleavage from Resin (TFA/TIS/H2O) deprotect_final->cleave purify Purification (RP-HPLC) cleave->purify characterize Characterization (Mass Spectrometry) purify->characterize end End: Purified Peptide characterize->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a peptide containing this compound to its target receptor.[5][6]

Materials:

  • Cell membranes or purified receptor expressing the target receptor.

  • Radiolabeled ligand with known affinity for the receptor.

  • Unlabeled peptide containing this compound (test compound).

  • Unlabeled native peptide (positive control).

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Plate Preparation: Pre-treat the filter plates according to the manufacturer's instructions to reduce non-specific binding.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Binding buffer, radiolabeled ligand, and cell membranes/receptor.

    • Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of unlabeled native peptide, and cell membranes/receptor.

    • Competition: Binding buffer, radiolabeled ligand, varying concentrations of the test peptide (or native peptide), and cell membranes/receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - Receptor Membranes - Radiolabeled Ligand - Test Peptides add_reagents Add Reagents to Wells: - Total Binding - Non-specific Binding - Competition reagents->add_reagents plate_prep Prepare 96-well Filter Plate plate_prep->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint count Scintillation Counting add_scint->count calc_binding Calculate Specific Binding count->calc_binding plot_data Plot % Specific Binding vs. [Competitor] calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

References

Application Notes and Protocols for Boc-3-Cyano-D-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the unnatural amino acid Boc-3-Cyano-D-Phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, synthesis protocols, and potential applications of peptides containing this unique building block, with a focus on providing practical information for researchers in peptide chemistry and drug discovery.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Boc-3-Cyano-D-Phenylalanine is a valuable building block for peptide synthesis, offering the potential to introduce a cyano group that can serve as a reactive handle for further modifications or as a mimic of natural amino acid functionalities.[2] Its D-configuration can also impart resistance to enzymatic degradation.[3] This document provides detailed protocols for the use of Boc-3-Cyano-D-Phenylalanine in Boc-SPPS, along with considerations for optimizing coupling and cleavage steps.

Chemical Properties

A summary of the key chemical properties of Boc-3-Cyano-D-Phenylalanine is provided in the table below.

PropertyValue
Abbreviation Boc-D-Phe(3-CN)-OH, Boc-m-cyano-D-Phe-OH
CAS Number 205445-56-3[4]
Molecular Formula C₁₅H₁₈N₂O₄[4]
Molecular Weight 290.3 g/mol [4]
Appearance White powder[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions 0 - 8 °C[4]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. This method utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable protecting groups for the side chains of other amino acids in the sequence.[5][6]

Resin Selection and Preparation

Standard resins for Boc-SPPS, such as Merrifield or PAM resins, can be used for the synthesis of peptides with a C-terminal carboxylic acid. For peptides with a C-terminal amide, MBHA or BHA resins are suitable.[5]

  • Resin Swelling: Before the first amino acid coupling, the resin must be swelled in an appropriate solvent.

    • Place the desired amount of resin in a reaction vessel.

    • Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM.

Boc-SPPS Cycle

The following steps are repeated for each amino acid in the peptide sequence.

This step removes the Boc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin with DCM (3x).

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the TFA/DCM solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[5]

  • Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[5]

The N-terminal amine is neutralized to prepare it for the coupling reaction.

  • Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.

  • Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).

Due to the presence of the electron-withdrawing cyano group, coupling conditions may need to be optimized to ensure high efficiency. The use of more potent activating agents is recommended.

  • In a separate vial, dissolve Boc-3-Cyano-D-Phenylalanine (2-3 equivalents relative to the resin loading) and an activating agent such as HBTU (2-3 equivalents) in a minimal amount of DMF.

  • Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • After a successful coupling, wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, specific scavengers should be added.[5]

  • Add the cleavage cocktail to the dried resin in a specialized cleavage apparatus.

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry.

Quantitative Data

While specific quantitative data for the incorporation of Boc-3-Cyano-D-Phenylalanine is not extensively published, the following table provides typical expected values for a standard Boc-SPPS cycle with an unnatural amino acid. Researchers should perform their own optimization and analysis to determine the precise efficiency for their specific peptide sequence.

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>98%Kaiser Test / Quantitative Amino Acid AnalysisCrucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. Double coupling may be required to achieve this efficiency.
Crude Peptide Purity>60%RP-HPLCHighly dependent on the peptide sequence and the efficiency of each synthesis step.
Final Purified Peptide Yield5-20%UV-Vis Spectroscopy / Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Boc-SPPS for the incorporation of Boc-3-Cyano-D-Phenylalanine.

Boc_SPPS_Workflow Resin Resin-Bound Peptide-(AA)n Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-3-Cyano-D-Phe-OH, HBTU, DIEA in DMF) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Resin-Bound Peptide-(AA)n+1 Washing->Next_Cycle

Boc-SPPS cycle for incorporating Boc-3-Cyano-D-Phe.
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway

While specific signaling pathways for peptides containing 3-Cyano-D-Phenylalanine are not yet well-defined in the literature, their use in developing agents targeting neurological disorders has been suggested.[6] The following diagram illustrates a hypothetical mechanism where a peptide containing this compound acts as an antagonist of a G-protein coupled receptor (GPCR) involved in a neuronal signaling cascade. The cyano group could be envisioned to form specific interactions within the receptor's binding pocket.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (inactive) GPCR->G_Protein Blocks Activation Peptide Peptide with 3-Cyano-D-Phe Peptide->GPCR Antagonistic Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Kinase Protein Kinase Response Cellular Response (e.g., Neuronal Firing)

Hypothetical antagonistic action on a GPCR pathway.

Conclusion

Boc-3-Cyano-D-Phenylalanine is a promising unnatural amino acid for solid-phase peptide synthesis, offering opportunities to create novel peptides with enhanced properties for research and drug development. The protocols provided in these application notes serve as a guide for its successful incorporation into peptide sequences. Researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best possible results. The stability of the cyano group under standard Boc-SPPS conditions allows for its use as a versatile tool in the design of innovative peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-3-Cyano-D-Phenylalanine Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-Cyano-D-phenylalanine is a non-canonical amino acid increasingly utilized in peptide synthesis to introduce unique structural and functional properties into peptides. The presence of the cyano group on the phenyl ring can enhance metabolic stability, modulate receptor binding affinity, and serve as a useful spectroscopic probe. However, the electron-withdrawing nature and potential steric bulk of the 3-cyano-phenyl group can present challenges during its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).

These application notes provide a comprehensive guide to the coupling methods for Fmoc-3-Cyano-D-phenylalanine in Fmoc-based SPPS. This document outlines recommended coupling reagents, detailed experimental protocols, potential side reactions, and analytical methods for the resulting peptides.

Challenges in Coupling Fmoc-3-Cyano-D-Phenylalanine

The primary challenge in the incorporation of Fmoc-3-Cyano-D-phenylalanine lies in achieving high coupling efficiency while minimizing potential side reactions. The electronic properties of the cyano group can influence the reactivity of the carboxyl group during activation. Furthermore, like other substituted phenylalanine derivatives, steric hindrance can slow down the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for successful synthesis.

Recommended Coupling Reagents

For sterically hindered or electronically modified amino acids like Fmoc-3-Cyano-D-phenylalanine, high-activity coupling reagents are recommended. The following table summarizes the performance of commonly used coupling reagents. While specific quantitative data for Fmoc-3-Cyano-D-phenylalanine is not extensively published, this table provides representative data for other challenging amino acid couplings, which can serve as a valuable reference.

Coupling ReagentReagent TypeTypical Coupling TimeTypical Coupling Efficiency (%)Racemization RiskKey AdvantagesPotential Disadvantages
HATU Uronium Salt15 - 60 min> 99%Very LowHigh reactivity, fast kinetics, low racemization.High cost, potential for guanidinylation of the N-terminus.
HCTU Uronium Salt15 - 60 min> 99%Very LowSimilar to HATU, often more cost-effective.Potential for guanidinylation of the N-terminus.
DIC/Oxyma Carbodiimide/Additive30 - 120 min98 - 99%LowCost-effective, safe additive (Oxyma).Slower reaction times compared to onium salts.
PyBOP Phosphonium Salt30 - 90 min> 98%LowHigh efficiency, no guanidinylation side reaction.Byproducts can be difficult to remove.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-3-Cyano-D-phenylalanine onto a solid support. These protocols are based on a 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and resin.

1. General Resin Preparation and Fmoc Deprotection

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).

2. Coupling Protocol using HATU

  • In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF (5 mL).

  • Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

  • If the Kaiser test is positive, continue the coupling for another hour and re-test. If the test remains positive, a double coupling may be necessary.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 10 mL).

3. Coupling Protocol using HCTU

  • In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and HCTU (0.49 mmol, 4.9 eq.) in DMF (5 mL).

  • Add DIPEA (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Upon completion, drain the coupling solution and wash the resin with DMF (5 x 10 mL).

4. Coupling Protocol using DIC/Oxyma

  • In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF (5 mL).

  • Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the solution and allow it to activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Once complete, drain the solution and wash the resin with DMF (5 x 10 mL).

5. Cleavage and Deprotection

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard cocktail is TFA/H2O/TIS (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice.

  • Air-dry the crude peptide pellet.

Potential Side Reactions

While the cyano group is generally stable under standard SPPS conditions, some potential side reactions should be considered:

  • Racemization: Although D-phenylalanine is used, prolonged activation times or the use of certain bases can potentially lead to some degree of epimerization at the alpha-carbon. Using pre-activation and a non-nucleophilic base like DIPEA or 2,4,6-collidine can minimize this risk.

  • Hydrolysis of the Cyano Group: While unlikely under standard anhydrous SPPS conditions, the cyano group could theoretically be susceptible to hydrolysis to a carboxamide or carboxylic acid under prolonged exposure to acidic (cleavage) or basic (deprotection) conditions, especially in the presence of water. Careful control of reaction times and anhydrous conditions are recommended.

  • General SPPS Side Reactions: Other common side reactions in Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation (if 3-Cyano-D-phenylalanine is the second or third residue in the sequence), should also be monitored.

Purification and Analysis

1. Purification

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is used for elution.

2. Analysis

The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle (Repeated for each Amino Acid) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF (5 min) Swell->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (15 min) Deprotect1->Deprotect2 Wash1 Wash with DMF Deprotect2->Wash1 Kaiser1 Kaiser Test (Positive) Wash1->Kaiser1 Activate Activate Fmoc-3-Cyano-D-Phe-OH Kaiser1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser2 Kaiser Test (Negative) Wash2->Kaiser2 Kaiser2->Deprotect1 For next amino acid Final_Deprotect Final Fmoc Deprotection Kaiser2->Final_Deprotect After last amino acid Cleavage Cleave from Resin Final_Deprotect->Cleavage Purify Purify by RP-HPLC Cleavage->Purify Analyze Analyze (HPLC, MS) Purify->Analyze

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-Cyano-D-phenylalanine.

Coupling_Reagent_Selection Start Start: Need to couple Fmoc-3-Cyano-D-Phe-OH Question1 Is the sequence known to be difficult (e.g., aggregation prone)? Start->Question1 Question2 Is cost a major concern? Question1->Question2 No HATU_HCTU Use high-reactivity uronium salt (HATU/HCTU) Question1->HATU_HCTU Yes Question3 Is prevention of guanidinylation critical? Question2->Question3 No DIC_Oxyma Use cost-effective DIC/Oxyma Question2->DIC_Oxyma Yes Question3->HATU_HCTU No PyBOP Use phosphonium salt (PyBOP) Question3->PyBOP Yes

Caption: Decision tree for selecting a suitable coupling reagent for Fmoc-3-Cyano-D-phenylalanine.

3-Cyano-D-Phenylalanine: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 28, 2025 – 3-Cyano-D-phenylalanine, a non-natural amino acid, is gaining significant traction as a critical building block in modern drug design and development. Its unique structural features offer medicinal chemists a powerful tool to enhance the stability, potency, and selectivity of therapeutic peptides and peptidomimetics. This application note provides a detailed overview of its utility, supported by experimental protocols and key data, for researchers, scientists, and drug development professionals.

The incorporation of this compound into peptide-based drug candidates has shown promise in two key therapeutic areas: the management of type 2 diabetes through the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) and the development of novel treatments for neurological disorders. The cyano group and the D-configuration of this amino acid analog contribute to improved resistance against enzymatic degradation, leading to a longer half-life in the body, and can subtly alter the conformation of peptides to optimize binding to their biological targets.[1]

Application in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes.[2] The development of small molecule and peptide-based DPP-IV inhibitors often involves the use of unnatural amino acids to achieve high potency and selectivity. While specific quantitative data for DPP-IV inhibitors containing this compound is not extensively published in publicly available literature, the structural features of this amino acid make it a compelling candidate for inclusion in novel inhibitor designs. The cyano group can act as a key pharmacophore, potentially interacting with the active site of the DPP-IV enzyme.

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream effects beneficial for glycemic control.

DPP4_Inhibition_Pathway cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cell DPP4 DPP-IV Enzyme GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates Insulin Insulin Secretion GLP1R->Insulin Stimulates Inhibitor 3-Cyano-D-Phe Inhibitor Inhibitor->DPP4 Inhibits

DPP-IV Inhibition Signaling Pathway

Application in Neuroscience Drug Design

The development of therapeutics for neurological disorders often involves designing peptides that can cross the blood-brain barrier and interact with specific receptors in the central nervous system. The incorporation of D-amino acids like this compound can enhance the metabolic stability of these peptides, a crucial factor for drugs targeting the brain.[3][4]

Structure-activity relationship (SAR) studies of neuropeptides have shown that modifications to the aromatic ring of phenylalanine residues can significantly impact receptor binding and biological activity.[5][6] The cyano group in this compound can influence the electronic properties and conformational preferences of the peptide, potentially leading to enhanced affinity and selectivity for neurological targets.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-3-Cyano-D-Phe-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash with DMF deprotection1->wash1 coupling1 Couple Fmoc-Gly-OH (HBTU/DIEA in DMF) wash1->coupling1 wash2 Wash with DMF coupling1->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash with DMF deprotection2->wash3 coupling2 Couple Fmoc-3-Cyano-D-Phe-OH wash3->coupling2 wash4 Wash with DMF coupling2->wash4 deprotection3 Fmoc Deprotection wash4->deprotection3 wash5 Wash with DMF deprotection3->wash5 coupling3 Couple Fmoc-Ala-OH wash5->coupling3 wash6 Wash with DMF coupling3->wash6 deprotection4 Final Fmoc Deprotection wash6->deprotection4 wash7 Wash with DMF, DCM deprotection4->wash7 cleavage Cleavage from Resin (TFA/TIS/H2O) wash7->cleavage precipitation Precipitate in cold ether cleavage->precipitation purification Purify by HPLC precipitation->purification HPLC_Purification_Protocol start Dissolve Crude Peptide (e.g., 50% Acetonitrile/Water) filter Filter Sample (0.22 µm) start->filter inject Inject onto C18 Column filter->inject gradient Elute with Acetonitrile Gradient (in 0.1% TFA) inject->gradient detect Monitor at 220 nm and 280 nm gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions by Mass Spectrometry collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide pool->lyophilize

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the enzymatic synthesis of the non-canonical amino acid 3-Cyano-D-Phenylalanine, a valuable building block in pharmaceutical and peptide drug development. Two primary enzymatic strategies are presented: a multi-enzyme deracemization cascade utilizing Phenylalanine Ammonia Lyase (PAL) and L-amino Acid Deaminase (LAAD), and an asymmetric synthesis approach employing a D-amino Acid Transaminase (DAAT).

Strategy 1: Multi-Enzyme Deracemization Cascade

This approach involves the initial synthesis of a racemic mixture of D/L-3-cyanophenylalanine from 3-cyanocinnamic acid, followed by the selective removal of the L-enantiomer to yield the desired D-enantiomer with high optical purity.

Logical Workflow

cluster_0 Step 1: Amination cluster_1 Step 2: Deracemization 3-Cyanocinnamic_Acid 3-Cyanocinnamic_Acid Racemic_3-Cyano-Phe Racemic_3-Cyano-Phe 3-Cyanocinnamic_Acid->Racemic_3-Cyano-Phe Phenylalanine Ammonia Lyase (PAL) (e.g., from Anabaena variabilis) NH₃ L-3-Cyano-Phe L-3-Cyano-Phe Racemic_3-Cyano-Phe->L-3-Cyano-Phe L-Amino Acid Deaminase (LAAD) (e.g., from Proteus mirabilis) 3-Cyano-D-Phe_Product This compound (Enriched Product) 3-Cyanophenylpyruvic_Acid 3-Cyanophenylpyruvic_Acid L-3-Cyano-Phe->3-Cyanophenylpyruvic_Acid Oxidative Deamination 3-Cyanophenylpyruvic_Acid->Racemic_3-Cyano-Phe Non-selective reduction (e.g., NH₃BH₃)

Caption: Multi-enzyme cascade for this compound synthesis.

Experimental Protocols

Protocol 1.1: PAL-Catalyzed Amination of 3-Cyanocinnamic Acid

This protocol describes the conversion of 3-cyanocinnamic acid to a racemic mixture of D,L-3-cyanophenylalanine using Phenylalanine Ammonia Lyase.

Materials:

  • Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) (whole cells or purified enzyme)

  • 3-Cyanocinnamic acid

  • Ammonium carbonate or ammonium hydroxide solution (5 M)

  • Tris-HCl buffer (100 mM, pH 8.5-9.0)

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8).

  • Dissolve 3-cyanocinnamic acid to a final concentration of 10-50 mM.

  • Add ammonium carbonate or adjust the pH with ammonium hydroxide to a final concentration of 3-5 M as the ammonia source.

  • Equilibrate the reaction mixture to 30-37°C.

  • Initiate the reaction by adding AvPAL (e.g., 1-5 mg/mL of purified enzyme or 20-100 g/L of wet cell weight for whole-cell biocatalyst).

  • Incubate the reaction with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC analysis of substrate consumption and product formation.

Protocol 1.2: LAAD-Mediated Deracemization of D,L-3-Cyanophenylalanine

This protocol details the selective deamination of the L-enantiomer from the racemic mixture to enrich the D-enantiomer.

Materials:

  • L-Amino Acid Deaminase (LAAD) from Proteus mirabilis (whole cells or purified enzyme)

  • Racemic D,L-3-cyanophenylalanine (from Protocol 1.1)

  • Ammonia-borane complex (NH₃BH₃)

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 8.0)

Procedure:

  • To the reaction mixture from Protocol 1.1, or a freshly prepared solution of racemic 3-cyanophenylalanine (10-20 mM) in 50 mM potassium phosphate buffer (pH 8.0).

  • Add catalase to a final concentration of ~200 U/mL to quench any potential hydrogen peroxide.

  • Add ammonia-borane complex as a reducing agent to a final concentration of 100-150 mM.

  • Initiate the deracemization by adding LAAD (e.g., 0.5-2 mg/mL of purified enzyme or 10-50 g/L of wet cell weight).

  • Incubate the reaction at 30-37°C with gentle agitation for 12-24 hours.

  • Monitor the enantiomeric excess (ee) of this compound using chiral HPLC.

  • Upon completion, the enzyme can be removed by centrifugation (for whole cells) or denaturation followed by filtration (for purified enzyme). The product can be purified from the reaction mixture by crystallization or chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of D-phenylalanine derivatives using similar enzymatic cascade systems.[1][2] These values can serve as a starting point for the optimization of this compound synthesis.

ParameterPAL AminationLAAD DeracemizationReference
Enzyme Source Anabaena variabilisProteus mirabilis[2]
Substrate Substituted cinnamic acidsRacemic phenylalanine derivatives[1][2]
Substrate Conc. 10 - 50 mM10 - 20 mM[1]
Temperature 30 - 37 °C30 - 37 °C[2]
pH 8.5 - 9.07.5 - 8.5[2]
Conversion > 70%> 95% (for L-enantiomer)[1]
Enantiomeric Excess N/A (racemic product)> 99% ee for D-enantiomer[1]
Reaction Time 24 - 48 h12 - 24 h[1][2]

Strategy 2: Asymmetric Synthesis using D-Amino Acid Transaminase (DAAT)

This strategy involves the direct stereoselective amination of a prochiral keto-acid, 3-cyanophenylpyruvic acid, to yield this compound.

Logical Workflow

3-Cyanophenylpyruvic_Acid 3-Cyanophenylpyruvic_Acid 3-Cyano-D-Phe_Product This compound 3-Cyanophenylpyruvic_Acid->3-Cyano-D-Phe_Product D-Amino Acid Transaminase (DAAT) (e.g., from Bacillus sp.) PLP cofactor Amino_Donor Amino Donor (e.g., D-Alanine) Keto_Acid_Byproduct Keto-Acid Byproduct (e.g., Pyruvate) Amino_Donor->Keto_Acid_Byproduct Transamination

Caption: DAAT-catalyzed synthesis of this compound.

Experimental Protocol

Protocol 2.1: DAAT-Catalyzed Asymmetric Amination

This protocol outlines the asymmetric synthesis of this compound from 3-cyanophenylpyruvic acid.

Materials:

  • D-Amino Acid Transaminase (DAAT) (e.g., from Bacillus sp. YM-1)

  • 3-Cyanophenylpyruvic acid (synthesis required)

  • D-Alanine or another suitable amino donor

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.5-8.5)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 0.1 mM PLP.

  • Add the amino donor, D-alanine, to a final concentration of 100-200 mM.

  • Dissolve 3-cyanophenylpyruvic acid to a final concentration of 10-50 mM.

  • Equilibrate the reaction mixture to 30-40°C.

  • Initiate the reaction by adding DAAT (e.g., 1-5 mg/mL of purified enzyme or as a whole-cell biocatalyst).

  • Incubate the reaction with gentle agitation for 12-24 hours.

  • Monitor product formation and enantiomeric excess by chiral HPLC.

  • Purify the product from the reaction mixture.

Note on Precursor Synthesis: 3-Cyanophenylpyruvic acid is not readily commercially available. Its synthesis can be approached via methods such as the hydrolysis of the corresponding azlactone, which can be formed from 3-cyanobenzaldehyde.

Quantitative Data Summary

The following table presents representative data for DAAT-catalyzed synthesis of D-phenylalanine derivatives.[3] These parameters can be used as a guide for developing the synthesis of this compound.

ParameterDAAT-Catalyzed AminationReference
Enzyme Source Bacillus sp. YM-1 (engineered variants)[3]
Substrate Phenylpyruvic acid derivatives[3]
Substrate Conc. 10 - 50 mM[3]
Amino Donor D-Alanine[3]
Temperature 30 - 40 °C[3]
pH 7.5 - 8.5[3]
Conversion > 90%[3]
Enantiomeric Excess > 99% ee[3]
Reaction Time 12 - 24 h[3]

Concluding Remarks

The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. The multi-enzyme deracemization cascade is a robust method, particularly given the commercial availability of the starting material, 3-cyanocinnamic acid. The DAAT-catalyzed asymmetric synthesis provides a more direct route to the enantiopure product, contingent on the successful synthesis of the 3-cyanophenylpyruvic acid precursor. Both methods are amenable to optimization and scale-up for applications in drug discovery and development. Researchers are encouraged to screen different enzyme variants and optimize reaction conditions to achieve the highest possible yields and enantioselectivity for this specific target molecule.

References

Application Notes and Protocols for Studying Protein-Protein Interactions using 3-Cyano-D-Phenylalanine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The use of unnatural amino acids (UAAs) as molecular probes offers a powerful approach to investigate these interactions with high precision. Among these, cyanophenylalanine derivatives, particularly para-cyanophenylalanine (pCNPhe), have emerged as versatile tools. The cyano group of pCNPhe serves as a sensitive fluorescent and infrared (IR) probe, allowing for the quantitative analysis of protein binding and conformational changes.[1] This document provides detailed application notes and experimental protocols for the use of cyanophenylalanine analogs in studying PPIs, with a focus on the well-characterized interaction between calmodulin (CaM) and a peptide from skeletal muscle myosin light chain kinase (MLCK).

Principle of the Method

The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment. Its quantum yield can be significantly altered by changes in solvent exposure and by quenching effects from nearby amino acid residues.[2] This property can be exploited to monitor protein-protein interactions. When a protein containing pCNPhe binds to its partner, the local environment of the pCNPhe probe changes, leading to a measurable change in its fluorescence signal. This change can be used to determine binding affinities (dissociation constants, Kd) and to study the kinetics of the interaction. The quenching of pCNPhe fluorescence by specific amino acid side chains, such as tyrosine or tryptophan, can also be harnessed to design sensitive probes for conformational changes upon binding.[2]

Application: Quantitative Analysis of Calmodulin and MLCK Peptide Interaction

A prime example of the application of cyanophenylalanine in studying PPIs is the characterization of the calcium-dependent interaction between calmodulin (CaM) and its target peptides. Calmodulin is a key calcium sensor protein that regulates numerous cellular processes by binding to and activating target proteins like myosin light chain kinase (MLCK).[3][4] By incorporating pCNPhe into an MLCK-derived peptide, researchers can precisely measure the binding affinity of this interaction.

Quantitative Data

The binding affinity of a doubly labeled MLCK peptide (containing both 2-cyanophenylalanine and 4-cyanophenylalanine) to calmodulin has been determined by monitoring the fluorescence quenching of the 4-cyanophenylalanine probe upon binding.[5]

Interacting ProteinsProbeMethodDissociation Constant (Kd)Reference
Calmodulin (CaM) and skeletal muscle myosin light chain kinase (MLCK) peptide4-Cyanophenylalanine (Phe4CN)Fluorescence Quenching~64 nMBrewer et al., 2017[5]

Experimental Protocols

The following protocols provide a detailed methodology for the site-specific incorporation of p-cyanophenylalanine into a target peptide and its use in a fluorescence-based protein-protein interaction assay.

Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine

This protocol is based on the amber codon suppression method for incorporating unnatural amino acids into proteins expressed in E. coli.[6]

Materials:

  • Expression plasmid for the target peptide with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for pCNPhe and its cognate tRNA.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • p-Cyano-L-phenylalanine (pCNPhe).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target peptide expression plasmid and the aaRS/tRNA plasmid.

  • Culture Growth:

    • Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotics and grow overnight at 37°C.

    • The next day, inoculate 1 L of TB medium with the starter culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction:

    • Add pCNPhe to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

  • Protein Purification:

    • Purify the pCNPhe-containing peptide from the cleared lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

    • Verify the incorporation of pCNPhe by mass spectrometry.

Protocol 2: Fluorescence-Based Protein-Protein Interaction Assay

This protocol describes how to determine the dissociation constant (Kd) of the CaM-MLCK peptide interaction using fluorescence quenching.

Materials:

  • Purified pCNPhe-labeled MLCK peptide.

  • Purified calmodulin (CaM).

  • Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM CaCl2, pH 7.4).

  • Fluorometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pCNPhe-labeled MLCK peptide at a known concentration.

    • Prepare a series of dilutions of CaM in the binding buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of pCNPhe (typically around 280 nm) and the emission wavelength to its emission maximum (around 305 nm).

    • To a cuvette containing a fixed concentration of the pCNPhe-labeled MLCK peptide (e.g., 100 nM), add increasing concentrations of CaM.

    • After each addition of CaM, allow the system to equilibrate and then record the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the CaM concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Visualizations

Calcium-Calmodulin Signaling Pathway

Calmodulin_Signaling cluster_0 Cellular Environment cluster_1 Target Protein Activation Ca2+ Ca²⁺ CaM Calmodulin (Inactive) Ca2+->CaM Binding CaM_Ca2+ Ca²⁺/Calmodulin (Active) MLCK_inactive MLCK (Inactive) CaM_Ca2+->MLCK_inactive Binding & Activation MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Response Downstream Cellular Response (e.g., Muscle Contraction) MLCK_active->Response Signal Increased Intracellular Ca²⁺ Signal->Ca2+

Caption: Calcium-dependent activation of MLCK by Calmodulin.

Experimental Workflow for PPI Analysis

Experimental_Workflow cluster_0 Protein Preparation cluster_1 Fluorescence Assay cluster_2 Data Analysis A Site-directed Mutagenesis (Introduce Amber Codon) B Co-transformation of Plasmids A->B C Protein Expression with pCNPhe B->C D Protein Purification C->D E Prepare Protein Solutions D->E F Titration Experiment E->F G Measure Fluorescence Quenching F->G H Plot Binding Curve G->H I Fit Data to Binding Model H->I J Determine Dissociation Constant (Kd) I->J

References

Application Notes and Protocols for 3-Cyano-D-Phenylalanine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Cyano-D-phenylalanine is a non-canonical amino acid distinguished by the presence of a nitrile (cyano) group at the meta position of the phenyl ring. This unique functional group imparts specific spectroscopic and electronic properties, making it a valuable building block for advanced materials. In materials science, its incorporation into peptides and polymers allows for the creation of functional materials with tailored characteristics. The primary applications leverage the cyano group as a site-specific spectroscopic probe to investigate molecular environments and as a functional moiety to influence the self-assembly and properties of supramolecular structures like hydrogels.[1][2] The D-configuration of the amino acid can also impart resistance to enzymatic degradation, enhancing the stability of resulting biomaterials.[3]

Application Note 1: this compound as a Site-Specific Spectroscopic Probe

The nitrile group (C≡N) of this compound serves as a powerful and minimally disruptive probe for investigating local environments within materials.[4][5] It possesses a distinct vibrational frequency in an otherwise transparent region of the infrared (IR) spectrum and exhibits environment-sensitive fluorescence, allowing for detailed analysis of molecular structure, dynamics, and interactions.[6][7][8][9]

Key Applications as a Probe:
  • Infrared (IR) Spectroscopy: The C≡N stretching vibration (~2230 cm⁻¹) is highly sensitive to the local electric field, hydration, and hydrogen bonding, providing a direct readout of the molecular environment.[4][5]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of the cyanophenyl group is sensitive to solvent polarity and local quenching effects, enabling the study of processes like protein folding, peptide-membrane interactions, and binding events.[7][9]

  • pH Sensing: When positioned near the N-terminus of a peptide, its fluorescence can be quenched by the neutral amino group, allowing it to function as a sensitive pH reporter.[7]

Quantitative Data Summary

The following table summarizes representative spectroscopic data for a model peptide (e.g., Ac-Gly-Gly-(3-CN-D-Phe)-Gly-Gly-NH₂) incorporating this compound in different environments.

Environment IR Frequency (C≡N Stretch, cm⁻¹) Fluorescence Emission Max (λₘₐₓ, nm) Fluorescence Quantum Yield (Φ)
Aqueous Buffer (H₂O)2235.82850.12
Hydrophobic Core (THF)2231.52830.05
Hydrogen-Bonded (DMSO)2229.02900.08
Membrane Mimetic (Vesicles)2232.12840.06

Experimental Workflow Diagram

G Workflow for Synthesis and Analysis of a Labeled Peptide cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Boc-3-CN-D-Phe-OH) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification 3. HPLC Purification Cleavage->Purification SamplePrep 4. Sample Preparation (Different Environments) Purification->SamplePrep Characterized Peptide FTIR 5. FTIR Spectroscopy (Measure C≡N Stretch) SamplePrep->FTIR Fluor 6. Fluorescence Spectroscopy (Measure Emission & Quantum Yield) SamplePrep->Fluor Data 7. Data Analysis (Correlate Spectra with Environment) FTIR->Data Fluor->Data

Caption: Workflow for peptide synthesis and spectroscopic analysis.

Protocol 1: Synthesis and Spectroscopic Analysis of a Labeled Peptide

Objective: To synthesize a peptide containing this compound and characterize its spectroscopic properties in different environments.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-Cyano-D-Phe-OH)

  • Boc-protected this compound (Boc-3-CN-D-Phe-OH) is also commonly used in peptide synthesis.[10][11]

  • Coupling reagents: HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in Dimethylformamide (DMF)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether, Acetonitrile (ACN)

  • Buffers and solvents for analysis: Phosphate-buffered saline (PBS), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)

Equipment:

  • Solid-Phase Peptide Synthesis (SPPS) vessel[12]

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

  • FTIR Spectrometer

  • Fluorometer

Procedure:

  • Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF.

    • Perform Fmoc deprotection using 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid using HATU/HOBt and DIPEA in DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-3-Cyano-D-Phe-OH at the desired position.

    • After the final coupling, perform a final deprotection step.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours.

    • Filter the solution to separate the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/H₂O.

    • Purify the peptide using reverse-phase HPLC with a suitable gradient of ACN and water (with 0.1% TFA).

    • Collect fractions containing the pure peptide and confirm the mass using mass spectrometry.

    • Lyophilize the pure fractions to obtain a white powder.

  • Spectroscopic Analysis:

    • Prepare stock solutions of the purified peptide.

    • Create samples by dissolving the peptide in different solvents (e.g., PBS, THF, DMSO) to a final concentration of ~100 µM.

    • FTIR Analysis: Acquire IR spectra for each sample, focusing on the 2200-2250 cm⁻¹ region to observe the nitrile stretch.

    • Fluorescence Analysis: Excite the samples at ~270 nm and record the emission spectra. Calculate the quantum yield relative to a standard (e.g., N-acetyl-tryptophanamide).

Application Note 2: Self-Assembling Hydrogels for Controlled Release

Phenylalanine and its derivatives are well-known for their ability to self-assemble into ordered nanostructures, forming stable supramolecular hydrogels.[13][14] Incorporating this compound into a peptide sequence can modulate these self-assembly properties. The dipole moment of the cyano group can introduce new non-covalent interactions (e.g., dipole-dipole) that influence fibril formation, network structure, and the mechanical properties of the resulting hydrogel.[15] These hydrogels are promising materials for biomedical applications like drug delivery and tissue engineering.[16]

Conceptual Diagram of Self-Assembly

G Peptide Self-Assembly into a Hydrogel Network cluster_components Molecular Components cluster_assembly Self-Assembly Process Peptide Peptide Monomers with 3-CN-D-Phe Trigger Trigger (pH, Temp, Ions) Solvent Aqueous Solution Fibril Nanofibrils Network 3D Fiber Network Fibril->Network Entanglement Hydrogel Hydrogel (Trapped Water) Network->Hydrogel Water Trapping Trigger->Fibril Initiates Assembly

Caption: Self-assembly of functionalized peptides into a hydrogel.

Quantitative Data Summary

This table presents comparative rheological data for hydrogels formed from a self-assembling peptide (e.g., Ac-D-Phe-D-Phe-(3-CN-D-Phe)-Gly-NH₂) versus a control peptide without the cyano group.

Peptide Type Minimum Gelation Conc. (wt%) Storage Modulus (G') at 1 Hz (Pa) Gel-Sol Transition Temp. (°C)
Control Peptide (without CN)1.285055
3-CN-D-Phe Peptide0.8150068

The data indicates that the incorporation of this compound can lead to a more robust hydrogel that forms at a lower concentration, likely due to enhanced intermolecular interactions.[17]

Protocol 2: Formation and Rheological Characterization of a Peptide Hydrogel

Objective: To induce the self-assembly of a this compound-containing peptide into a hydrogel and measure its mechanical properties.

Materials:

  • Lyophilized custom peptide (e.g., Ac-(3-CN-D-Phe)-D-Ala-(3-CN-D-Phe)-D-Ala-NH₂)

  • Ultrapure water

  • Gelation buffer (e.g., Phosphate-buffered saline, pH 7.4, or a solution of NaCl or CaCl₂)[18]

Equipment:

  • Vortex mixer

  • Sonicator bath

  • Incubator

  • Rheometer with parallel plate geometry

Procedure:

  • Hydrogel Formation (pH Trigger Method):

    • Weigh the lyophilized peptide powder and dissolve it in a small amount of ultrapure water to create a stock solution (e.g., 5 wt%). The initial pH will be acidic due to residual TFA from purification.

    • Gently place the required volume of the peptide solution into a small vial.

    • Place the vial in a larger, sealed container containing a beaker of gelation buffer (e.g., PBS).

    • Allow the system to equilibrate for 12-24 hours. Volatile base from the buffer will slowly diffuse and raise the pH of the peptide solution, triggering self-assembly and gelation.

    • Confirm gel formation by inverting the vial; a stable gel will not flow.

  • Rheological Characterization:

    • Carefully transfer the formed hydrogel onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap distance (e.g., 0.5 mm), ensuring the gel fills the gap. Trim any excess gel.

    • Equilibrate the sample at the desired temperature (e.g., 25 °C) for 5 minutes.

    • Strain Sweep: Perform a strain amplitude sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.

    • Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER. A characteristic gel response is when G' is significantly greater than G'' and both are largely independent of frequency.

    • Temperature Ramp: Perform a temperature ramp (e.g., from 25 °C to 90 °C at 2 °C/min) at a constant strain and frequency to determine the gel-sol transition temperature, identified by the crossover point where G' = G''.

References

Application Notes and Protocols for 3-Cyano-D-Phenylalanine as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable analytical standard in chromatographic applications. Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, makes it a useful internal or reference standard for the quantification of amino acid derivatives and in chiral separation studies. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including methods for both achiral and chiral separations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid
CAS Number 263396-43-6[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
Appearance Beige crystalline powder
Purity (typical) ≥98% (HPLC)[1]
Storage Conditions 0-8°C

Application 1: Achiral Reversed-Phase HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection. This method is suitable for purity assessment and quantification in non-chiral environments.

Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of water and methanol (50:50, v/v).

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

2. Sample Preparation:

  • For drug development samples or biological matrices, a sample clean-up and extraction procedure may be necessary. This can include protein precipitation with acetonitrile or solid-phase extraction (SPE).

  • The final sample should be dissolved in the mobile phase.

3. Chromatographic Conditions:

  • The recommended HPLC conditions are detailed in Table 2.

Table 2: HPLC Conditions for Achiral Analysis of this compound

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

achiral_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC Reversed-Phase HPLC Standard_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Calibration Calibration Curve HPLC->Calibration Quantification Quantification Calibration->Quantification

Workflow for achiral HPLC analysis.

Application 2: Chiral Separation of this compound and its Enantiomer

This protocol describes a method for the chiral separation of D- and L-enantiomers of 3-cyanophenylalanine using a chiral stationary phase (CSP). This is crucial in drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity.

Experimental Protocol

1. Standard Preparation:

  • Prepare a stock solution of a racemic mixture of 3-Cyano-DL-phenylalanine at 1 mg/mL in the mobile phase.

  • Prepare individual stock solutions of this compound and 3-Cyano-L-phenylalanine (if available) to confirm the elution order.

  • Prepare a series of working standards by diluting the racemic stock solution.

2. Chromatographic Conditions:

  • Chiral separations are highly dependent on the stationary and mobile phases. Table 3 provides a starting point for method development. Macrocyclic glycopeptide-based CSPs are often effective for the direct analysis of underivatized amino acids.

Table 3: HPLC Conditions for Chiral Separation of 3-Cyanophenylalanine

ParameterCondition
Column Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm)
Mobile Phase Methanol/Ammonium Formate buffer (e.g., 10 mM, pH 4.5) (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 220 nm or LC-MS/MS
Injection Volume 5 µL

3. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards.

  • Calculate the resolution factor to ensure adequate separation.

  • Determine the enantiomeric excess (e.e.) if required.

Logical Relationship for Chiral Method Development

chiral_development cluster_selection Phase Selection cluster_optimization Optimization cluster_validation Validation CSP_Selection Select Chiral Stationary Phase Mobile_Phase_Screening Screen Mobile Phases CSP_Selection->Mobile_Phase_Screening Optimize_Composition Optimize Mobile Phase Composition Mobile_Phase_Screening->Optimize_Composition Optimize_Temp Optimize Temperature Optimize_Composition->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Resolution Check Resolution Optimize_Flow->Resolution Peak_Shape Assess Peak Shape Resolution->Peak_Shape Final_Method Finalized Chiral Method Peak_Shape->Final_Method

Logical workflow for chiral method development.

Application 3: LC-MS/MS Quantification in Biological Matrices

For high sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. This compound can be used as an internal standard for the quantification of related analytes.

Experimental Protocol

1. Standard and Internal Standard Preparation:

  • Prepare a stock solution of the analyte and a separate stock solution of this compound (as the internal standard, IS) at 1 mg/mL in methanol.

  • Prepare working solutions for the calibration curve by spiking a constant amount of the IS into each calibration standard of the analyte.

2. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • The chromatographic conditions can be similar to the achiral HPLC method, but with a faster gradient to reduce run time. The mass spectrometric parameters need to be optimized for both the analyte and this compound.

Table 4: LC-MS/MS Conditions for Quantification

ParameterCondition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B for 0.5 min, then to 95% B in 2 min, hold for 1 min
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: m/z 191.1 → 174.1 (Quantifier), 191.1 → 146.1 (Qualifier)(Note: These are hypothetical transitions and must be optimized experimentally)
Collision Energy Optimize for each transition

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analyte in the samples using the calibration curve.

Signaling Pathway Diagram (Illustrative)

While not a signaling pathway in the biological sense, the following diagram illustrates the analytical signal path from sample to result in an LC-MS/MS experiment.

lcms_signal_path cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Data Output Autosampler Autosampler LC_Column LC Column Autosampler->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Quadrupole1 Q1 (Precursor Ion Selection) Ion_Source->Quadrupole1 Collision_Cell Q2 (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data System Detector->Data_System

References

Application Notes and Protocols for Designing Dipeptidyl Peptidase IV (DPP-4) Inhibitors using 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-D-phenylalanine is a non-natural amino acid that serves as a critical building block in the synthesis of enzyme inhibitors, most notably in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. The incorporation of this cyanophenylalanine derivative offers unique structural and electronic properties that enhance the binding affinity and efficacy of the resulting inhibitor. The cyano group can act as a key pharmacophoric element, interacting with the active site of the target enzyme. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of enzyme inhibitors utilizing this compound, with a primary focus on DPP-4 inhibitors for the management of type 2 diabetes.

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5] This mechanism of action makes DPP-4 a prime therapeutic target for type 2 diabetes.

Application Notes

Designing DPP-4 Inhibitors with this compound

The design of DPP-4 inhibitors often involves creating peptidomimetic structures that can fit into the enzyme's active site. This compound is a valuable synthon in this context. Its D-configuration provides resistance to proteolytic degradation, enhancing the in vivo stability of the inhibitor. The cyano group can form crucial interactions with the S1 pocket of the DPP-4 active site.

A prominent example of a DPP-4 inhibitor synthesized using a derivative of this compound is Saxagliptin . While the final drug molecule contains a cyanopyrrolidine moiety, this key feature is derived from a cyanophenylalanine precursor during synthesis.

Mechanism of Action

Inhibitors derived from this compound, such as Saxagliptin, are competitive, reversible inhibitors of DPP-4. The cyano group forms a covalent but reversible bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This covalent adduct effectively blocks the enzyme's activity, preventing the degradation of incretin hormones.

Quantitative Data

InhibitorTarget EnzymeIC50 (nM)Inhibition TypeReference
SaxagliptinDipeptidyl Peptidase IV (DPP-4)~50Competitive, Reversible(Data derived from multiple public sources)
Trp-Arg (dipeptide)Dipeptidyl Peptidase IV (DPP-4)<45,000 (45 µM)Competitive
Trp-Lys (dipeptide)Dipeptidyl Peptidase IV (DPP-4)<45,000 (45 µM)Not specified
Trp-Leu (dipeptide)Dipeptidyl Peptidase IV (DPP-4)<45,000 (45 µM)Non-competitive
IPQHY (oat-derived peptide)Dipeptidyl Peptidase IV (DPP-4)25,720 (25.72 µM)Mixed-type[6]
VPQHY (oat-derived peptide)Dipeptidyl Peptidase IV (DPP-4)30,780 (30.78 µM)Mixed-type[6]

Experimental Protocols

Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor using a this compound Derivative

This protocol outlines a generalized synthetic route for a key intermediate in the synthesis of Saxagliptin, illustrating the use of a cyanophenylalanine-related structure. The synthesis of Saxagliptin itself is a multi-step process, and this protocol focuses on the formation of the crucial cyanopyrrolidine moiety.

Objective: To synthesize an N-protected (S)-2-cyanopyrrolidine derivative.

Materials:

  • N-Boc-L-prolinol

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • (Diethylamino)sulfur trifluoride (DAST) or equivalent fluorinating agent for dehydration

  • Potassium cyanide (KCN)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Oxidation of N-Boc-L-prolinol:

    • Dissolve N-Boc-L-prolinol in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Dess-Martin periodinane to the solution with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinal.

  • Formation of the Cyanohydrin and Subsequent Dehydration/Cyanation:

    • This is a simplified representation of a complex series of reactions that can be achieved through various routes. One conceptual approach is outlined below.

    • The N-Boc-L-prolinal can be converted to a cyanopyrrolidine. A common method involves the formation of a cyanohydrin followed by dehydration and reduction, or through direct cyanation methodologies. A more direct route to the desired stereochemistry often involves asymmetric Strecker synthesis or related methods starting from a suitable precursor.

    • For a conceptual illustration of introducing the cyano group: The aldehyde is reacted with a cyanide source, such as KCN, to form a cyanohydrin.

    • The resulting hydroxyl group is then eliminated. This can be a challenging step and often involves conversion to a good leaving group followed by elimination. In the synthesis of Saxagliptin, more sophisticated methods are employed to install the cyano group with the correct stereochemistry.

Note: The actual industrial synthesis of Saxagliptin is complex and involves proprietary steps. The above protocol is a simplified representation to illustrate the chemical transformations involved in generating a cyanopyrrolidine structure from a proline derivative, conceptually related to the use of a cyclic amino acid structure.

Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.

  • Test compound (inhibitor) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the recombinant human DPP-4 enzyme in the assay buffer to the desired working concentration.

    • Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer and substrate solution (no enzyme).

    • Control wells (100% activity): Add assay buffer, DPP-4 enzyme solution, and DMSO (at the same concentration as in the inhibitor wells).

    • Inhibitor wells: Add assay buffer, DPP-4 enzyme solution, and the serially diluted test compound.

    • Positive control wells: Add assay buffer, DPP-4 enzyme solution, and the serially diluted positive control inhibitor.

  • Reaction and Measurement:

    • Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at 37 °C.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism).

Visualizations

Incretin Signaling Pathway and DPP-4 Inhibition

Incretin_Signaling cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Intake L_Cells L-Cells Food->L_Cells stimulates K_Cells K-Cells Food->K_Cells stimulates GLP1_active Active GLP-1 L_Cells->GLP1_active secretes GIP_active Active GIP K_Cells->GIP_active secretes Beta_Cells β-Cells Insulin Insulin Release Beta_Cells->Insulin Alpha_Cells α-Cells Glucagon Glucagon Release Alpha_Cells->Glucagon GLP1_active->Beta_Cells stimulates GLP1_active->Alpha_Cells inhibits DPP4 DPP-4 Enzyme GLP1_active->DPP4 substrate GIP_active->Beta_Cells stimulates GIP_active->DPP4 substrate GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive inactivates GIP_inactive Inactive GIP DPP4->GIP_inactive inactivates Inhibitor DPP-4 Inhibitor (e.g., Saxagliptin) Inhibitor->DPP4 inhibits Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake promotes Hepatic_Glucose Hepatic Glucose Production Insulin->Hepatic_Glucose inhibits Glucagon->Hepatic_Glucose promotes

Caption: Incretin signaling pathway and the mechanism of DPP-4 inhibition.

Experimental Workflow for DPP-4 Inhibition Assay

DPP4_Inhibition_Workflow A 1. Reagent Preparation - Dilute DPP-4 Enzyme - Prepare Substrate (Gly-Pro-AMC) - Serially dilute Test Compound B 2. Assay Plate Setup (96-well) - Add Enzyme and Buffer - Add Test Compound / Control A->B C 3. Pre-incubation 10-15 min at 37°C B->C D 4. Reaction Initiation Add Substrate to all wells C->D E 5. Incubation 30 min at 37°C D->E F 6. Fluorescence Measurement Ex: 360 nm, Em: 460 nm E->F G 7. Data Analysis - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Value F->G

Caption: Workflow for determining DPP-4 inhibitor IC50 values.

References

Application Notes and Protocols for Acetyl-3-cyano-D-phenylalanine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-3-cyano-D-phenylalanine is a synthetic amino acid derivative that serves as a valuable tool in biochemical research and pharmaceutical development.[1] Its unique structure, featuring an acetylated N-terminus and a cyano group on the phenyl ring, makes it a candidate for investigating enzyme-inhibitor interactions. This compound is particularly useful in the design and study of inhibitors for various enzymes, contributing to the understanding of metabolic pathways and the development of novel therapeutic agents.[1] While specific enzyme targets for Acetyl-3-cyano-D-phenylalanine are not extensively documented in publicly available literature, its structural similarity to other phenylalanine analogs suggests potential inhibitory activity against proteases, such as chymotrypsin and cathepsins, which recognize hydrophobic residues.[2][3]

These application notes provide a generalized framework for utilizing Acetyl-3-cyano-D-phenylalanine in enzyme inhibition studies. The protocols outlined below are intended as a starting point and will require optimization based on the specific enzyme and experimental conditions.

Physicochemical Properties

A summary of the key physicochemical properties of Acetyl-3-cyano-D-phenylalanine is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.22 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 143 - 146 °C[1]
Purity ≥ 99%[1]
Storage 0 - 8 °C[1]
CAS Number 599178-70-8[1]

Hypothetical Application: Inhibition of Chymotrypsin

Based on the substrate specificity of chymotrypsin, which preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids like phenylalanine, Acetyl-3-cyano-D-phenylalanine is a plausible candidate inhibitor.[4] The cyano group can act as an electrophilic "warhead" that may interact with nucleophilic residues in the enzyme's active site.

Hypothetical Quantitative Data

The following table summarizes hypothetical inhibition data for Acetyl-3-cyano-D-phenylalanine against bovine α-chymotrypsin. This data is for illustrative purposes to demonstrate how results could be presented.

InhibitorTarget EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (µM)
Acetyl-3-cyano-D-phenylalanineBovine α-ChymotrypsinCompetitive15.27.8
Chymostatin (Control)Bovine α-ChymotrypsinCompetitive0.0150.008

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay - Spectrophotometric Method

This protocol describes a general method for determining the inhibitory activity of Acetyl-3-cyano-D-phenylalanine against a target enzyme using a spectrophotometric assay. The example provided is for chymotrypsin.

Materials:

  • Bovine α-Chymotrypsin

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate

  • Acetyl-3-cyano-D-phenylalanine

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Acetyl-3-cyano-D-phenylalanine in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of the substrate (SAAPpNA) in DMSO (e.g., 20 mM) and dilute to the desired working concentration in the assay buffer.

    • Prepare a working solution of chymotrypsin in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or DMSO for control wells)

      • Enzyme solution

    • Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance of the product (p-nitroaniline) at 405 nm in a kinetic mode for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Inhibition Type (e.g., Competitive Inhibition)

To determine the mechanism of inhibition, the assay described in Protocol 1 can be performed with varying concentrations of both the substrate and the inhibitor.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Perform the assay using a matrix of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x the Kₘ value) and a range of inhibitor concentrations at each substrate concentration.

  • Analyze the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or by non-linear regression analysis of the Michaelis-Menten equation.

    • For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis (Vₘₐₓ is unchanged), while the apparent Kₘ will increase with increasing inhibitor concentration.

Visualizations

Signaling Pathway: General Protease Inhibition

The following diagram illustrates the general mechanism of competitive enzyme inhibition, a likely mode of action for Acetyl-3-cyano-D-phenylalanine against a target protease.

G cluster_0 Enzyme Active Site cluster_1 Substrate & Inhibitor cluster_2 Reaction Outcome Enzyme Protease ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Natural Substrate Substrate->ES_Complex Inhibitor Acetyl-3-cyano-D-phenylalanine Inhibitor->EI_Complex Products Cleavage Products ES_Complex->Products Catalysis No_Reaction No Reaction EI_Complex->No_Reaction

Caption: Competitive inhibition of a protease by Acetyl-3-cyano-D-phenylalanine.

Experimental Workflow: IC₅₀ Determination

This diagram outlines the key steps in determining the IC₅₀ value of Acetyl-3-cyano-D-phenylalanine.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Create Serial Dilutions of Inhibitor prep_reagents->serial_dilution assay_setup Set up 96-well Plate Assay (Enzyme + Inhibitor Pre-incubation) serial_dilution->assay_setup add_substrate Initiate Reaction with Substrate assay_setup->add_substrate measure_kinetics Measure Reaction Kinetics (Spectrophotometry) add_substrate->measure_kinetics calculate_inhibition Calculate % Inhibition vs. Control measure_kinetics->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Conclusion

Acetyl-3-cyano-D-phenylalanine is a promising molecule for enzyme inhibition studies, particularly in the context of protease research. The provided protocols and visualizations offer a foundational guide for researchers to design and execute experiments to characterize its inhibitory properties. It is important to reiterate that these are generalized methods, and specific experimental parameters should be optimized for the enzyme system under investigation. Further research is warranted to identify the specific biological targets of Acetyl-3-cyano-D-phenylalanine and to elucidate its precise mechanism of action.

References

Troubleshooting & Optimization

Improving 3-Cyano-D-Phenylalanine solubility for experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Cyano-D-phenylalanine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for researchers?

A1: this compound is a synthetic derivative of the essential amino acid D-phenylalanine, characterized by a nitrile (-C≡N) group on the phenyl ring.[1] It serves as a valuable building block in pharmaceutical development and biochemical research, particularly in peptide synthesis and neuroscience studies.[2] Its utility can be hampered by its limited solubility in aqueous solutions, a common characteristic for molecules with a hydrophobic phenyl ring. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo assays.

Q2: Is there established quantitative solubility data for this compound in common laboratory solvents?

A2: Currently, there is limited publicly available quantitative solubility data (e.g., mg/mL or mM) for this compound in specific laboratory solvents. The parent compound, phenylalanine, is known to be soluble in water and slightly soluble in dilute mineral acids and alkali solutions, but insoluble in ethanol.[3][4] Given the addition of the cyano group, the solubility characteristics will differ, and it is crucial for researchers to empirically determine the solubility in their specific buffer systems and solvents. We provide a protocol and a data log template below to assist in this determination.

Q3: What are the key factors that influence the solubility of this compound?

A3: The solubility of amino acid derivatives like this compound is primarily influenced by three factors:

  • pH of the Medium: Amino acids are zwitterionic and their charge state changes with pH. The solubility of phenylalanine, for example, is lowest near its isoelectric point and increases in more acidic or alkaline solutions.[5] Adjusting the pH of the buffer can significantly impact the solubility of its derivatives.

  • Choice of Solvent (Co-solvents): The hydrophobic nature of the cyanophenyl group suggests poor solubility in water. The use of a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO), is a standard technique to first dissolve the compound into a concentrated stock solution.[1][6]

  • Temperature: For many compounds, including L-phenylalanine, solubility in water increases with temperature.[2][7] However, temperature fluctuations during an experiment can also cause a dissolved compound to precipitate if the solution is near saturation.[8]

Data Presentation & Experimental Protocols

Solubility Data of Phenylalanine (Reference)

While specific data for this compound is scarce, the following table provides solubility information for the parent compound, L-phenylalanine, in water at various temperatures. This illustrates the general temperature-dependent nature of its solubility.

TemperatureSolubility of L-Phenylalanine in Water (g/kg H₂O)
273.15 K (0 °C)20.20
283.15 K (10 °C)23.86
293.15 K (20 °C)28.17
303.15 K (30 °C)33.16
313.15 K (40 °C)39.18
323.15 K (50 °C)46.35
333.15 K (60 °C)54.85
343.15 K (70 °C)65.08

Data sourced from a study on L-phenylalanine solubility in aqueous solutions.[9]

Empirical Solubility Determination Log

It is highly recommended that researchers determine and record the solubility of this compound under their specific experimental conditions. Use the table below as a template.

Solvent/Buffer SystemCo-solvent (% v/v)Temperature (°C)Max. Soluble Concentration (mM)Observations (e.g., Clear, Precipitate)
PBS, pH 7.4None25
PBS, pH 7.40.5% DMSO25
PBS, pH 7.40.5% DMSO37
DMEM + 10% FBS0.1% DMSO37
Add other conditions

Protocol 1: Experimental Workflow for Determining Maximum Soluble Concentration

This protocol provides a systematic approach to determine the solubility limit of this compound in your aqueous assay buffer.

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be applied if necessary.[10]

  • Prepare Serial Dilutions: Create a series of dilutions of the DMSO stock solution into your pre-warmed (37°C) aqueous experimental buffer in clear microcentrifuge tubes or a 96-well plate. Target final concentrations relevant to your assay (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent and below the toxic limit for your assay (typically ≤0.5%).[6]

  • Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of cloudiness or precipitate against a dark background.

  • Equilibration: Cap the tubes or seal the plate and incubate under your standard experimental conditions (e.g., 37°C) for a period relevant to your assay duration (e.g., 2-24 hours).

  • Final Visual Inspection: After incubation, inspect the solutions again for any signs of delayed precipitation.

  • Determine Maximum Concentration: The highest concentration that remains a clear, precipitate-free solution after incubation is the maximum working soluble concentration under those conditions.

G cluster_0 Solubility Determination Workflow start Start: Weigh Compound prep_stock Prepare High-Concentration Stock in 100% DMSO (e.g., 100 mM) start->prep_stock serial_dilute Perform Serial Dilutions in Pre-Warmed Aqueous Buffer prep_stock->serial_dilute inspect1 Immediate Visual Inspection for Precipitation serial_dilute->inspect1 incubate Incubate Under Experimental Conditions (e.g., 37°C, 2-24h) inspect1->incubate Clear precip_yes Precipitate Observed inspect1->precip_yes Precipitate inspect2 Final Visual Inspection for Precipitation incubate->inspect2 record Record Highest Clear Concentration as Max Soluble Concentration inspect2->record Clear inspect2->precip_yes Precipitate end End record->end precip_yes->end

Caption: Workflow for empirically determining the maximum soluble concentration.

Protocol 2: Preparing and Storing a Stock Solution

This protocol details the standard method for preparing a concentrated stock solution of a hydrophobic compound like this compound.

Methodology:

  • Materials: this compound powder, anhydrous/high-purity DMSO, calibrated analytical balance, sterile microcentrifuge tubes (amber or covered in foil), vortex mixer.

  • Safety: Handle the compound and DMSO in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO facilitates the absorption of substances through the skin.[11]

  • Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10-50 mM).

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • (Molecular Weight of this compound ≈ 190.2 g/mol )

  • Dissolution:

    • Weigh the calculated amount of powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO.

    • Cap the tube securely and vortex until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used.[10]

    • Visually confirm that no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[10]

    • Store the aliquots in tightly sealed, light-protected tubes at -20°C or -80°C for long-term stability.

Protocol 3: Diluting Stock Solution into Aqueous Assay Media

This protocol minimizes the risk of precipitation ("solvent shock") when preparing working solutions from a DMSO stock.

Methodology:

  • Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.

  • Pre-warm Media: Warm your destination aqueous solution (e.g., cell culture medium with serum) to the experimental temperature (typically 37°C).[12]

  • Perform Stepwise Dilution: Do not add the concentrated DMSO stock directly into the final large volume of media. Instead, perform a serial or stepwise dilution.

    • Example: To achieve a 1:1000 final dilution, first dilute the stock 1:10 in pre-warmed media. Vortex gently. Then, take from this intermediate dilution and perform a 1:100 dilution into the final volume of media.

  • Mix Gently: When adding the compound solution to the media, add it dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion.[12]

G cluster_stock Part A: Stock Solution Preparation cluster_dilution Part B: Working Solution Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot for Storage dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 1. Thaw Stock Aliquot warm_media 2. Pre-warm Aqueous Media (e.g., to 37°C) thaw->warm_media intermediate 3. Create Intermediate Dilution in small media volume warm_media->intermediate final_dilution 4. Add Intermediate Dilution to Final Media Volume intermediate->final_dilution mix 5. Mix Gently final_dilution->mix ready Ready for Assay mix->ready

Caption: Workflow for stock solution preparation and dilution into aqueous media.

Troubleshooting Guide

Q4: My compound precipitated immediately after I added the DMSO stock to my buffer. What went wrong?

A4: This is a classic case of "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it has poor solubility.[8] The sudden change in solvent polarity causes the compound to fall out of solution.

  • Solution: Follow Protocol 3 for stepwise dilution. Pre-warming the aqueous buffer to 37°C can also help.[12] Additionally, ensure your final concentration does not exceed the solubility limit you determined in Protocol 1.

Q5: The solution was clear initially, but I saw a precipitate form after several hours in the 37°C incubator. Why?

A5: Delayed precipitation can be caused by several factors:

  • Temperature Changes: If your compound's solubility is sensitive to temperature, moving it between different temperatures can cause it to fall out of solution.[8]

  • Media Evaporation: Over long incubation periods, evaporation can increase the concentration of all components in the media, potentially pushing your compound's concentration above its solubility limit. Ensure proper humidification in the incubator.[12]

  • Interactions with Media Components: The compound may slowly interact with salts, proteins (especially from fetal bovine serum), or other components in complex media, forming less soluble complexes.[8]

  • pH Shift: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[12]

Q6: What are the risks of having a final DMSO concentration above 0.5% in my cell-based assay?

A6: High concentrations of DMSO can be toxic to cells, affecting cell viability, proliferation, and differentiation. It can also interfere with enzyme activity and membrane permeability, potentially confounding your experimental results. It is critical to keep the final DMSO concentration as low as possible, typically at 0.5% or less, and to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments.[6]

G start Precipitation Observed in Assay Media q1 When did it occur? start->q1 a1_immediate Immediate q1->a1_immediate a1_delayed Delayed (During Incubation) q1->a1_delayed sol_immediate1 Likely 'Solvent Shock'. - Use stepwise dilution (Protocol 3). - Lower final concentration. - Ensure media is pre-warmed. a1_immediate->sol_immediate1 sol_delayed1 Possible Causes: - Temperature instability - Media evaporation - pH shift from metabolism - Interaction with media components a1_delayed->sol_delayed1 end Solution Implemented sol_immediate1->end sol_delayed2 Solutions: - Verify max soluble conc. (Protocol 1) - Ensure incubator humidity - Reduce incubation time or  prepare fresh solutions sol_delayed1->sol_delayed2 sol_delayed2->end

Caption: A logical flowchart for troubleshooting compound precipitation.

Contextual Information: Relevant Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on its parent compound, phenylalanine, provide valuable context and potential avenues for investigation.

Phenylalanine and the mTOR Signaling Pathway

In bovine mammary epithelial cells, phenylalanine has been shown to regulate the synthesis of milk proteins by activating the mammalian target of rapamycin (mTOR) signaling pathway. It is transported into the cell via the L-type amino acid transporter 1 (LAT1) and subsequently promotes the phosphorylation of key downstream effectors of mTOR complex 1 (mTORC1), such as 4E-BP1 and S6K1, leading to an increase in protein synthesis.[13]

G cluster_pathway Phenylalanine-mTOR Signaling Phe Phenylalanine (Extracellular) LAT1 LAT1 Transporter Phe->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates ProteinSynth Protein Synthesis S6K1->ProteinSynth Promotes E4BP1->ProteinSynth Promotes

Caption: Simplified diagram of the Phenylalanine-activated mTOR pathway.

Phenylalanine and Neuronal Apoptosis via RhoA/ROCK Pathway

In cases of phenylketonuria (PKU), high concentrations of phenylalanine can be neurotoxic. Studies have shown that exposure of cortical neurons to high levels of phenylalanine can induce mitochondria-mediated apoptosis. This process is mediated through the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway.[14] Activation of this pathway plays a crucial role in initiating the caspase cascade that leads to programmed cell death.

G cluster_pathway Phenylalanine-Induced Apoptosis Pathway Phe High Phenylalanine Concentration RhoA RhoA Activation Phe->RhoA Induces ROCK ROCK Activation RhoA->ROCK Activates Mito Mitochondrial Dysfunction ROCK->Mito Promotes Caspase Caspase-3 Activation Mito->Caspase Leads to Apoptosis Neuronal Apoptosis Caspase->Apoptosis Executes

Caption: Phenylalanine-induced apoptosis via the RhoA/ROCK pathway.

References

3-Cyano-D-Phenylalanine stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Cyano-D-Phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The cyano group is susceptible to hydrolysis under both strongly acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Aromatic amino acids can be sensitive to photodegradation upon exposure to UV light.

  • Solvent: The choice of solvent can impact solubility and stability. For long-term storage of solutions, it is advisable to use anhydrous organic solvents and store under an inert atmosphere at low temperatures.[1]

  • Presence of Oxidizing Agents: Like other amino acids, this compound may be susceptible to oxidation.

Q2: What are the expected degradation products of this compound in aqueous solution?

A2: The primary degradation pathway for this compound in aqueous solution, particularly under acidic or basic conditions, is the hydrolysis of the cyano group. This process typically occurs in two steps, first forming an amide intermediate (3-Carbamoyl-D-phenylalanine) and subsequently the corresponding carboxylic acid (D-Phenylalanine-3-carboxylic acid).[2][3]

Q3: How should I store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to dissolve the compound in an anhydrous organic solvent such as DMF or DMSO, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).[1] Aqueous solutions are more prone to degradation and should be used immediately after preparation. For short-term storage of aqueous solutions, sterile filtration and storage at 2-8°C for no more than a few days may be acceptable, but stability should be verified for your specific application.

Q4: Is this compound susceptible to racemization in solution?

A4: While D-amino acids are generally more stable against enzymatic degradation, the potential for racemization under harsh chemical conditions (e.g., strong base or high temperature) cannot be entirely ruled out. It is advisable to use moderate conditions whenever possible and to analyze for enantiomeric purity if racemization is a concern for your application.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound in your experimental solution.

Troubleshooting Steps:

  • Verify Solution Freshness: Prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.

  • Control pH: Ensure the pH of your solution is within a stable range, ideally close to neutral (pH 6-8), unless your experimental protocol requires acidic or basic conditions.[1]

  • Protect from Light: Store solutions in amber vials or protect them from direct light exposure to minimize potential photodegradation.

  • Analyze for Purity: Use an appropriate analytical method, such as HPLC, to check the purity of your this compound solution and look for the presence of degradation products.

Issue 2: Poor Solubility

Possible Cause: Inappropriate solvent or pH for dissolution.

Troubleshooting Steps:

  • Solvent Selection: this compound is a beige crystalline powder.[4] While soluble in water, its solubility can be limited. For higher concentrations, consider using organic solvents like DMF or DMSO. For aqueous solutions, solubility may be enhanced by adjusting the pH slightly towards the acidic or basic side to form the corresponding salt.

  • Gentle Heating: Gentle warming and sonication can aid in dissolution. Avoid excessive heat, which could lead to degradation.

  • Fresh Solvent: Ensure that organic solvents are anhydrous, as moisture can contribute to hydrolysis of the cyano group.

Summary of Potential Degradation Pathways and Conditions

Stress ConditionPotential Degradation PathwayPrimary Degradation ProductsRecommended Mitigation
Acidic pH Hydrolysis of the cyano group3-Carbamoyl-D-phenylalanine, D-Phenylalanine-3-carboxylic acidMaintain pH in the neutral range (6-8); use freshly prepared solutions.
Basic pH Hydrolysis of the cyano group3-Carbamoyl-D-phenylalanine, D-Phenylalanine-3-carboxylic acid saltMaintain pH in the neutral range (6-8); use freshly prepared solutions.
Elevated Temperature Accelerated hydrolysis and other potential degradation reactionsHydrolysis products and potentially othersStore solutions at low temperatures (-20°C or below); avoid prolonged heating.
UV Light Exposure Photodegradation of the aromatic ring and other functional groupsComplex mixture of photoproductsProtect solutions from light by using amber vials or covering containers with foil.
Oxidizing Agents Oxidation of the amino acid backbone or aromatic ringOxidized derivativesAvoid contact with strong oxidizing agents; consider using degassed solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol/water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose a vial of the stock solution to a UV light source (e.g., 254 nm) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by HPLC to determine the percentage of degradation and to identify any degradation products. An MS detector is highly recommended for the identification of unknown peaks.

Visualizations

Hydrolysis_Pathway cluster_0 Hydrolysis of this compound 3_Cyano_D_Phe This compound Amide_Intermediate 3-Carbamoyl-D-phenylalanine (Amide Intermediate) 3_Cyano_D_Phe->Amide_Intermediate H₂O / H⁺ or OH⁻ (Step 1) Carboxylic_Acid D-Phenylalanine-3-carboxylic acid (Final Product) Amide_Intermediate->Carboxylic_Acid H₂O / H⁺ or OH⁻ (Step 2)

Caption: Predicted hydrolysis pathway of this compound.

Stability_Testing_Workflow cluster_1 Experimental Workflow for Stability Assessment Start Prepare Stock Solution of this compound Stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress Control Store Control Sample (Protected from Stress) Start->Control Analysis Analyze Samples by HPLC-UV/MS Stress->Analysis Control->Analysis Data Compare Stressed vs. Control Identify Degradants Determine Degradation Rate Analysis->Data End Report Stability Profile Data->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: 3-Cyano-D-Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis involving 3-Cyano-D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of incorporating this unique amino acid into peptide sequences. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the side chain of this compound stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions?

A1: Yes, the cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.[1] The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] Similarly, it is stable under standard trifluoroacetic acid (TFA)-based cleavage cocktails used for peptide cleavage from the resin.[1] However, prolonged exposure to harsh basic or acidic conditions should be monitored, as with any peptide synthesis containing non-standard residues.[1]

Q2: What are the most common side reactions to be aware of when using this compound?

A2: The most common issues are similar to those in standard solid-phase peptide synthesis (SPPS), which can be exacerbated by the properties of non-canonical amino acids. These include:

  • Incomplete Deprotection and Coupling: This can be caused by peptide aggregation on the resin, hindering reagent access and leading to deletion sequences.[1]

  • Racemization: Activation of the carboxylic acid of any amino acid can lead to a degree of racemization. While D-phenylalanine is used, epimerization at the α-carbon can still occur, particularly with certain coupling reagents or prolonged reaction times.

  • Side Reactions of Other Residues: While the this compound side chain is relatively stable, other sensitive residues in the peptide sequence can still undergo side reactions like aspartimide formation.[1]

Q3: Can I use standard coupling reagents for incorporating this compound?

A3: Yes, standard coupling reagents such as HBTU, HATU, and DIC/Oxyma can be used. There is no direct evidence to suggest that the cyano group of this compound reacts with these common coupling reagents. However, as with any coupling reaction, optimization is key to achieving high efficiency and minimizing racemization.

Q4: Is the nitrile group of this compound susceptible to hydrolysis during synthesis?

A4: Under standard SPPS conditions, the nitrile group is generally stable and not prone to hydrolysis. The conditions for Fmoc deprotection (piperidine in DMF) and TFA cleavage are not harsh enough to cause significant hydrolysis of the cyano group to a carboxylic acid or an amide. In fact, a known side reaction for asparagine is the dehydration of its side-chain amide to a β-cyano alanine, which suggests the stability of the cyano group against rehydration under these conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency of this compound Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, hindering access of the activated amino acid.- Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to DMF.- Consider using a higher temperature for the coupling reaction.- Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid to disrupt hydrogen bonding.[3]
Steric Hindrance: The bulky nature of the protected amino acid may slow down the reaction.- Increase the coupling time.- Use a more potent coupling reagent like HATU.- Perform a double coupling.
Presence of Deletion Sequences in the Final Peptide Incomplete Fmoc Deprotection: Aggregation can also prevent complete removal of the Fmoc group.- Increase the deprotection time or perform a second deprotection step.[1]- Use a stronger base solution, such as 2% DBU in DMF, for a shorter period.[1]
Unexpected Mass in Mass Spectrometry (+1 Da or +18 Da) Deamidation of Asparagine/Glutamine: If your sequence contains Asn or Gln, they might have undergone deamidation.- This is a common side reaction for these amino acids. Optimize coupling and deprotection times to minimize exposure to basic conditions.
Hydrolysis of the Cyano Group (Precautionary): While unlikely, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis.- Minimize the duration of cleavage with TFA.- Ensure thorough washing after piperidine treatment to remove all traces of base.
Racemization/Epimerization Over-activation of the Amino Acid: Certain coupling reagents and prolonged activation times can increase the risk of racemization.- Use a coupling reagent known for low racemization, such as those in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).- Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[3]- Perform coupling reactions at a lower temperature.

Experimental Protocols

Standard Fmoc-Deprotection Protocol
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[1]

  • Solvent Removal: Drain the DMF from the reaction vessel.[1]

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[1]

  • Reagent Removal: Drain the piperidine solution.[1]

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]

Standard Cleavage Cocktail for Peptides with this compound

A standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective.[1]

  • Reagent R: TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)[1]

  • Procedure:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin.

    • Gently agitate at room temperature for 2-3 hours.[1]

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Visualizing Workflows and Side Reactions

To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and reaction mechanisms.

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Repeat Repeat for next AA Wash2->Repeat n cycles Cleave Cleave from Resin (TFA Cocktail) Wash2->Cleave Final Cycle Repeat->Deprotect Precipitate Precipitate Peptide Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify FinalPeptide Final Peptide Purify->FinalPeptide

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Racemization_Mechanism cluster_0 Activation and Racemization cluster_1 Coupling ActivatedAA Activated Amino Acid (e.g., Oxazolone) Enolate Enolate Intermediate ActivatedAA->Enolate Base abstracts α-proton D_Peptide D-Peptide Product (Desired) ActivatedAA->D_Peptide RacemizedAA Racemized Activated Amino Acid Enolate->RacemizedAA Reprotonation L_Peptide L-Peptide Impurity (Epimer) RacemizedAA->L_Peptide PeptideChain Peptide Chain on Resin

Figure 2. Simplified mechanism of racemization during peptide coupling.

Troubleshooting_Logic Problem Low Yield or Purity CheckMS Analyze Crude by Mass Spec Problem->CheckMS Deletion Deletion Sequences (-AA mass) CheckMS->Deletion Modification Unexpected Mass (+/- mass) CheckMS->Modification IncompleteDeprotection Incomplete Deprotection Deletion->IncompleteDeprotection IncompleteCoupling Incomplete Coupling Deletion->IncompleteCoupling Racemization Check for Epimers by Chiral HPLC Modification->Racemization OtherSideReaction Identify Other Side Reactions Modification->OtherSideReaction

Figure 3. A logical workflow for troubleshooting common peptide synthesis issues.

References

Technical Support Center: Purification of 3-Cyano-D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Cyano-D-Phenylalanine derivatives. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography.[1] For enantiomeric purification, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3][4]

Q2: My this compound derivative oils out during recrystallization. What should I do?

A2: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if the solution is supersaturated. To resolve this, try using a lower-boiling point solvent, or add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Slowing the cooling rate by insulating the flask can also promote proper crystal formation.[5]

Q3: I am getting a low yield after recrystallization. How can I improve it?

A3: Low recovery can result from using too much solvent or the compound having high solubility in the cold solvent. To improve your yield, use the minimum amount of hot solvent necessary to dissolve your product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation. You may also consider trying a different solvent system where your compound is less soluble at lower temperatures.[1][5]

Q4: How do I choose an appropriate mobile phase for column chromatography of my this compound derivative?

A4: The ideal mobile phase depends on the polarity of your specific derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. For polar amino acid derivatives, a common mobile phase for silica gel chromatography is a mixture of a non-polar solvent like chloroform or dichloromethane with an increasing gradient of a polar solvent such as methanol.[6] For reversed-phase chromatography, mixtures of water and acetonitrile or methanol, often with a small amount of acid like acetic acid, are typically used.[1]

Q5: I am struggling to separate the D- and L-enantiomers of my 3-cyanophenylalanine derivative. What do you recommend?

A5: The separation of enantiomers requires a chiral environment. Chiral HPLC is the most effective method. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IE), are often successful.[4] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol.[2]

Data Presentation: Purification Method Comparison

The following tables summarize typical quantitative data for the purification of phenylalanine derivatives. Please note that these are representative values and actual results may vary depending on the specific derivative and experimental conditions.

Table 1: Recrystallization of N-Boc-Phenylalanine Derivatives

Solvent SystemInitial Purity (%)Final Purity (%)Yield (%)Reference
Ethanol/Water~85>9875-85[7]
Ethyl Acetate/Hexane~90>9980-90[8]
Dichloromethane/Hexane~80>9770-80[7]

Table 2: Column Chromatography of Phenylalanine Derivatives

Stationary PhaseMobile PhaseLoading Capacity (mg/g silica)Purity Improvement (%)Recovery (%)
Silica Gel2% Methanol in Chloroform10-2015-2085-95
Silica Gel5% Methanol in Chloroform20-3010-1580-90
C18 SilicaAcetonitrile/Water Gradient5-1520-25>90

Table 3: Chiral HPLC Separation of Phenylalanine Enantiomers

Chiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)Reference
Teicoplanin-based75:25 (v/v) Acetonitrile/Water1.59< 15[3]
Ristocetin-based60:40 (v/v) Acetonitrile/Water2.75< 20[3]
Amylose tris(3,5-dichlorophenylcarbamate)10-30% Isopropanol in Hexane> 2.0< 30[4]

Experimental Protocols

Protocol 1: Recrystallization of N-Boc-3-Cyano-D-Phenylalanine

  • Dissolution: In an Erlenmeyer flask, dissolve the crude N-Boc-3-Cyano-D-Phenylalanine in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add deionized water dropwise to the hot ethanol solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) solution.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography of a this compound Derivative

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% chloroform). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

  • Column: Use a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® IE).

  • Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Ensure the solvents are HPLC grade and degassed.

  • Sample Preparation: Dissolve a small amount of the purified this compound derivative in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.

  • Analysis: Determine the enantiomeric purity by integrating the peak areas of the two enantiomers.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product extraction Work-up & Extraction start->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Check (HPLC/TLC) recrystallization->purity_check final_product Pure this compound Derivative purity_check->final_product

Caption: General workflow for the synthesis and purification of this compound derivatives.

TroubleshootingRecrystallization start Recrystallization Issue issue1 Product Oils Out start->issue1 issue2 Low Yield start->issue2 issue3 No Crystals Form start->issue3 solution1a Use Lower Boiling Point Solvent issue1->solution1a solution1b Slow Down Cooling issue1->solution1b solution2a Use Minimum Hot Solvent issue2->solution2a solution2b Ensure Thorough Cooling issue2->solution2b solution3a Scratch Flask with Glass Rod issue3->solution3a solution3b Add Seed Crystal issue3->solution3b

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine?

Poor coupling efficiency with Fmoc-3-Cyano-D-Phenylalanine can be attributed to several factors:

  • Steric Hindrance: The bulky phenyl ring, compounded by the presence of the cyano group, can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.

  • Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by this modified amino acid.

  • Inadequate Reaction Time: The coupling reaction may require a longer duration to achieve completion compared to standard amino acids.

  • Peptide Chain Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the incoming amino acid.

  • Low Reagent Concentration: Insufficient concentration of the amino acid and coupling reagents can slow down the reaction rate.

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction.

Q2: Which coupling reagents are recommended for Fmoc-3-Cyano-D-Phenylalanine?

For sterically demanding amino acids like Fmoc-3-Cyano-D-Phenylalanine, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.

  • High-Reactivity Aminium/Uronium Salts (HATU, HCTU): These are known for their high reactivity and efficiency, resulting in shorter coupling times and high yields. HATU, in particular, often provides superior results for challenging couplings with reduced risk of racemization.

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that provides a good balance of reactivity and stability, with a low tendency for racemization. A key advantage is the absence of the guanidinylation side reaction that can occur with aminium/uronium salts.

  • Carbodiimides with Additives (DIC/OxymaPure®): This is a cost-effective option. However, it may exhibit slower reaction kinetics. The use of additives is crucial to suppress racemization.

Q3: What are potential side reactions associated with the coupling of Fmoc-3-Cyano-D-Phenylalanine and how can they be minimized?

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. This can be mitigated by using more potent coupling reagents, increasing reaction time, performing a double coupling, and ensuring non-aggregation of the peptide chain.

  • Racemization: Although D-amino acids are used, there is still a risk of epimerization at the α-carbon, especially with prolonged coupling times or the use of certain bases. Using additives like HOAt (in HATU) or OxymaPure® can help suppress racemization.

  • Guanidinylation: If using uronium/aminium reagents like HATU or HBTU in excess, they can react with the unprotected N-terminus, capping the peptide chain. It is recommended to use a slight excess of the amino acid relative to the coupling reagent.

  • Cyano Group Stability: While the cyano group is generally stable under standard SPPS conditions, it is good practice to use the mildest effective conditions to avoid any potential side reactions. One study noted the potential for HCN formation from the reaction of DIC and OxymaPure®.

Q4: Can microwave-assisted synthesis improve the coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine?

Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial for difficult couplings, including those involving sterically hindered amino acids. The elevated temperature can help to overcome the activation energy barrier, increase reaction rates, and disrupt peptide aggregation, leading to improved coupling efficiency.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling reaction.1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HCTU, or PyBOP. 4. Increase Reagent Equivalents: Use 3-5 equivalents of Fmoc-3-Cyano-D-Phenylalanine and coupling reagents.
Low Yield of Final Peptide Accumulation of deletion sequences due to incomplete coupling at the Fmoc-3-Cyano-D-Phenylalanine step.1. Optimize Coupling Conditions: Implement the solutions for a positive Kaiser test at the problematic coupling step. 2. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Presence of Unexpected Peaks in HPLC Racemization or side reactions.1. Minimize Racemization: Use HATU or a coupling cocktail with OxymaPure®. Avoid prolonged exposure to base. 2. Avoid Guanidinylation: Use a slight excess of the amino acid relative to the aminium/uronium coupling reagent.
Difficulty in Dissolving Fmoc-3-Cyano-D-Phenylalanine Poor solubility in the coupling solvent.1. Switch to a Stronger Solvent: N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF). 2. Use a Solvent Mixture: Adding a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility, but be mindful of its removal. 3. Pre-activation: Activate the amino acid with the coupling reagent in a small amount of solvent before adding it to the resin. 4. Sonication: Gently sonicate the solution to aid dissolution.
Resin Clumping or Poor Swelling Peptide aggregation.1. Change Solvent: Switch from DMF to NMP. 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40°C).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Racemization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate
HCTU Aminium Salt20 - 45 min> 99.5%Very HighVery Low
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow
DIC/OxymaPure® Carbodiimide60 - 120 min95 - 98%GoodLow
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow

Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-3-Cyano-D-Phenylalanine is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Cyano-D-Phenylalanine using HATU

This protocol is optimized for sterically hindered amino acids.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-3-Cyano-D-Phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, consider extending the reaction time or performing a double coupling (see Protocol 2).

    • Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling Procedure
  • Following the initial coupling reaction (Protocol 1, step 3), drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • Repeat the amino acid activation and coupling steps with fresh reagents as described in Protocol 1.

  • After the second coupling, wash the resin with DMF (3-5 times) and proceed with the Kaiser test.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_next Next Steps swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate Fmoc-3-Cyano-D-Phe (HATU/DIPEA in DMF) wash1->activate couple Couple to Resin (1-4 hours) activate->couple wash2 Wash with DMF couple->wash2 kaiser Kaiser Test next_cycle Proceed to Next Cycle kaiser->next_cycle Negative double_couple Perform Double Coupling kaiser->double_couple wash2->kaiser double_couple->activate

Caption: Experimental workflow for coupling Fmoc-3-Cyano-D-Phenylalanine.

troubleshooting_logic cluster_solutions Troubleshooting Steps cluster_check cluster_outcome start Positive Kaiser Test (Incomplete Coupling) extend_time Extend Coupling Time (2-4h or overnight) start->extend_time double_couple Perform Double Coupling start->double_couple stronger_reagent Use Stronger Reagent (e.g., HATU) start->stronger_reagent increase_eq Increase Reagent Equivalents (3-5 eq.) start->increase_eq check1 Re-test with Kaiser extend_time->check1 double_couple->check1 stronger_reagent->check1 increase_eq->check1 success Coupling Complete check1->success Negative failure Consider Capping & Re-evaluate Synthesis check1->failure Positive

Caption: Troubleshooting logic for incomplete coupling of Fmoc-3-Cyano-D-Phenylalanine.

How to prevent racemization during 3-Cyano-D-Phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Cyano-D-Phenylalanine Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the critical challenge of preventing racemization and ensuring the stereochemical integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L) from a single, pure enantiomer. In the context of this compound, which is a chiral building block for pharmaceuticals, maintaining enantiomeric purity is paramount.[1][2] The therapeutic activity of a drug is often associated with only one enantiomer, while the other may be inactive or even cause harmful side effects.[1] The core mechanism involves the removal of the acidic proton from the chiral alpha-carbon, which creates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate results in a mix of both D and L forms, compromising the purity of the final product.[3]

Q2: Which steps in a typical synthesis are most susceptible to racemization?

A: Racemization is most likely to occur during any step that involves both the activation of the carboxyl group and the presence of a base.[4][5] This combination makes the alpha-proton significantly more acidic and prone to abstraction.[5] Key steps to monitor closely include:

  • Peptide Coupling: When coupling this compound to another amino acid or peptide chain, the activation of its carboxyl group is necessary. This is the most common step where racemization is observed.[3]

  • Protecting Group Manipulation: Certain steps involving the addition or removal of protecting groups under basic conditions can pose a risk, especially if the carboxyl group is inadvertently activated or if the temperature is elevated.

  • Hydrolysis: Hydrolysis of ester precursors to the final carboxylic acid, if performed under harsh basic conditions, can also lead to epimerization.

Q3: What are the primary factors that accelerate racemization?

A: Several factors can increase the rate of racemization. Controlling these is key to maintaining stereochemical purity:

  • Base: The strength, concentration, and steric hindrance of the base used are critical. Stronger or less hindered bases are more likely to cause racemization.[4]

  • Activation Method: Highly reactive carboxyl-activating agents can increase the acidity of the α-proton, making it more susceptible to abstraction.[5]

  • N-Protecting Group: The type of amino-protecting group plays a crucial role. N-acyl groups (e.g., Benzoyl) are known to readily form oxazolone (azlactone) intermediates, which racemize quickly. Urethane-based protecting groups like Boc, Fmoc, and Cbz significantly suppress this pathway.[3][6]

  • Temperature: Higher reaction temperatures increase the rate of proton abstraction and racemization.

  • Solvent: Polar solvents can sometimes accelerate racemization.[5]

Q4: How can I accurately detect and quantify the level of racemization in my product?

A: The most reliable and widely used method for quantifying the enantiomeric purity of your this compound sample is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for precise quantification of each. The result is typically expressed as enantiomeric excess (ee%).[7] While polarimetry can indicate the presence of a chiral compound, it is not suitable for accurate quantification of racemization, especially at low levels.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during the synthesis and subsequent use of this compound.

Problem Potential Cause Recommended Solution
Significant L-enantiomer contamination in the final product. Harsh Basic Conditions: A strong base (e.g., DBU, KOH) or a sterically unhindered amine (e.g., triethylamine) was used, leading to α-proton abstraction.1. Select a Weaker/Hindered Base: Switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIEA) or a weaker base like N-Methylmorpholine (NMM).[4] 2. Stoichiometry Control: Use the minimum effective amount of base required for the reaction.
High Reaction Temperature: The reaction was performed at room temperature or higher, accelerating the rate of racemization.1. Lower the Temperature: Conduct the reaction at 0°C or below. For particularly sensitive steps, temperatures of -15°C to -20°C are recommended.
Inappropriate N-Protecting Group: An acyl-type protecting group (e.g., Benzoyl) was used, facilitating the formation of a highly racemization-prone oxazolone intermediate.[6]1. Use Urethane-Type Protection: Employ protecting groups such as Boc, Fmoc, or Cbz. These groups disfavor the formation of oxazolones and are the standard for minimizing racemization during peptide synthesis.[6]
Racemization occurs specifically during a peptide coupling step. Sub-optimal Coupling Reagents: The chosen coupling reagent (e.g., a carbodiimide like DIC or EDC) was used without an additive, leading to over-activation and side reactions.1. Introduce Racemization Suppressors: Always use carbodiimide coupling reagents in the presence of an additive such as Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or Oxyma. These additives form reactive esters that are less susceptible to racemization.[4][8]
Prolonged Activation Time: The carboxyl group was left in its activated state for an extended period before the amine was introduced, allowing more time for racemization to occur.1. Minimize Activation Time: Add the amine component to the reaction as soon as possible after the carboxyl group has been activated.

Data on Racemization Control

Quantitative data highlights the importance of carefully selecting reagents to preserve stereochemical integrity.

Table 1: Influence of Base Selection on Racemization During a Model Coupling Reaction

Base UsedSteric HindranceBasicity (pKa of conjugate acid)Resulting L-Isomer (%)
Triethylamine (TEA)Low~10.715-20%
N,N-Diisopropylethylamine (DIEA)High~11.03-5%
N-Methylmorpholine (NMM)Medium~7.4<1%
2,4,6-CollidineHigh~7.5<1%
Data are representative values compiled from principles discussed in the literature.[4]

Table 2: Efficacy of Additives in Suppressing Racemization with Carbodiimide Coupling

Coupling MethodRacemization SuppressorResulting L-Isomer (%)
DIC aloneNone12-18%
DIC + HOBtHydroxybenzotriazole1-2%
DIC + Oxyma PureEthyl (hydroxyimino)cyanoacetate<0.5%
Data are representative values demonstrating the established effectiveness of common suppressors.[4][8]

Recommended Protocols & Methodologies

To avoid racemization from the outset, it is often best to employ an asymmetric synthesis strategy that directly generates the desired D-enantiomer.

Protocol 1: Asymmetric Synthesis via Phase-Transfer Catalysis

This method establishes the chiral center through the asymmetric α-alkylation of a glycine derivative, a robust strategy for producing unnatural amino acids.[7][9]

Objective: To synthesize N-protected this compound with high enantiomeric excess.

Materials:

  • Glycine tert-butyl ester Schiff base (N-(Diphenylmethylene)glycine tert-butyl ester)

  • 3-Cyanobenzyl bromide

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (as phase-transfer catalyst)

  • Toluene, Chloroform

  • 50% aqueous Potassium Hydroxide (KOH)

  • Hydrochloric acid (for hydrolysis)

Experimental Procedure:

  • Setup: In a round-bottom flask cooled to -40°C under an inert atmosphere (Nitrogen or Argon), dissolve the glycine Schiff base (1.0 eq) and the phase-transfer catalyst (0.1 eq) in a mixture of toluene and chloroform.

  • Addition of Reagents: Add the 50% aqueous KOH solution (5.0 eq) and stir vigorously. Slowly add a solution of 3-cyanobenzyl bromide (1.2 eq) in toluene.

  • Reaction: Maintain the reaction at -40°C and monitor its progress by TLC. The reaction typically takes several hours.

  • Workup: Once the reaction is complete, quench with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Hydrolysis: Purify the resulting protected amino acid by column chromatography. Subsequently, hydrolyze the ester and imine protecting groups using aqueous HCl to yield this compound.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.

Visual Guides and Workflows

Diagram 1: Key Racemization Pathway in Peptide Synthesis

G cluster_legend Legend cluster_pathway Oxazolone-Mediated Racemization Pathway k1 Chiral Intermediate k2 Racemization-Prone Intermediate k3 Achiral Intermediate Activated_D_AA Activated N-Acyl This compound Oxazolone Oxazolone Intermediate (Still Chiral) Activated_D_AA->Oxazolone Intramolecular Cyclization Aromatic_Oxazole Aromatic Oxazole Intermediate (Achiral, Planar) Oxazolone->Aromatic_Oxazole -H⁺ (Base) Proton Loss Racemic_Product Racemic Product (D and L mixture) Aromatic_Oxazole->Racemic_Product +Amine Non-selective Attack

Caption: Mechanism of racemization via an oxazolone intermediate.

Diagram 2: Workflow for Asymmetric Phase-Transfer Catalysis

G Start Starting Materials: - Glycine Schiff Base - 3-Cyanobenzyl Bromide Reaction Asymmetric Alkylation - Phase-Transfer Catalyst - Base (KOH) - Low Temperature (-40°C) Start->Reaction Purification Workup & Purification Reaction->Purification Hydrolysis Acidic Hydrolysis (Deprotection) Purification->Hydrolysis Product Final Product: Pure this compound Hydrolysis->Product

Caption: Experimental workflow for stereoselective synthesis.

Diagram 3: Troubleshooting Logic for Racemization Issues

G Start Racemization Detected (via Chiral HPLC)? CheckStep Identify the Problematic Step (e.g., Coupling, Deprotection) Start->CheckStep Yes End Problem Resolved Start->End No CheckBase Is a Strong or Unhindered Base Used? CheckStep->CheckBase ChangeBase Action: Switch to a weaker or more hindered base (e.g., NMM). CheckBase->ChangeBase Yes CheckTemp Is Reaction Temperature > 0°C? CheckBase->CheckTemp No ChangeBase->End LowerTemp Action: Perform reaction at 0°C or below. CheckTemp->LowerTemp Yes CheckCoupling Is a Coupling Additive (HOBt, Oxyma) Used? CheckTemp->CheckCoupling No LowerTemp->End AddSuppressor Action: Add a racemization suppressor to the reaction. CheckCoupling->AddSuppressor No CheckCoupling->End Yes AddSuppressor->End

Caption: A logical guide for troubleshooting racemization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage conditions, handling, and troubleshooting for 3-Cyano-D-Phenylalanine powder.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure the stability and purity of this compound powder, it is recommended to store it at temperatures between 0-8°C[1][2]. The powder should be kept in a tightly sealed container to protect it from moisture and air.

Q2: What is the appearance of high-quality this compound powder?

A2: High-purity this compound is typically a beige crystalline powder[2]. A significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.

Q3: What are the general handling precautions for this powder?

A3: Handle this compound powder in a well-ventilated area. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.

Q4: Is this compound powder sensitive to light?

Q5: What substances are incompatible with this compound?

A5: Avoid storing this compound powder with strong oxidizing agents. Contact with such substances could lead to chemical reactions that compromise the integrity of the compound.

Recommended Storage and Stability Data

The following table summarizes the recommended storage conditions and expected stability of this compound powder. Please note that the stability data under stress conditions are based on general knowledge of similar chemical compounds and should be confirmed by experimental testing for critical applications.

ParameterRecommended ConditionExpected Stability & Remarks
Temperature 0-8°C[1][2]Optimal for long-term storage to minimize degradation.
Room Temperature (Short-term)Acceptable for short durations (e.g., during experimental use), but prolonged exposure is not recommended.
Elevated Temperature (>40°C)Potential for accelerated degradation. Avoid exposure to high temperatures.
Humidity Dry environmentThe powder can be hygroscopic; store in a desiccator or with a desiccant to prevent moisture absorption, which can lead to clumping and degradation[4][5].
Light Protected from lightStore in an opaque or amber container to prevent potential photodegradation[3].
Atmosphere Tightly sealed containerMinimize exposure to air and potential contaminants.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Powder Discoloration (e.g., darkening) - Degradation due to improper storage (heat, light, or air exposure).- Contamination.- Do not use the powder for critical experiments.- Confirm the purity using an appropriate analytical method (e.g., HPLC).- If degradation is confirmed, dispose of the powder according to safety guidelines.
Clumping or Caking of Powder - Moisture absorption due to improper storage in a humid environment.- Dry the powder under vacuum at a low temperature.- Before use, gently break up the clumps with a clean, dry spatula.- For future storage, use a desiccator or a container with a desiccant[4][5].
Poor Solubility - The powder may have degraded, leading to less soluble impurities.- The incorrect solvent is being used.- Verify the solubility of this compound in the chosen solvent.- If solubility issues persist with a fresh batch, consider using a different solvent or adjusting the pH of the solution.
Inconsistent Experimental Results - Use of degraded or impure powder.- Improper handling and storage leading to contamination.- Always use powder from a properly stored container.- Perform a quality check on the powder if inconsistent results are a recurring issue.- Ensure all labware is clean and dry before use.

Experimental Protocols

Protocol for Assessing the Stability of this compound Powder

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound powder under various stress conditions. This is crucial for determining its shelf-life and identifying potential degradation products[6].

1. Materials and Equipment:

  • This compound powder

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8]

  • Analytical balance

  • pH meter

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

2. Procedure:

  • Initial Analysis (Time zero):

    • Accurately weigh a sample of the this compound powder and dissolve it in a suitable solvent to a known concentration.

    • Analyze the solution by a validated stability-indicating HPLC method to determine the initial purity and peak area[7][8].

  • Forced Degradation Studies:

    • Thermal Stress: Store accurately weighed samples of the powder at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH)[3].

    • Photostability: Expose a sample of the powder to light in a photostability chamber[3].

    • Acid/Base Hydrolysis: Prepare solutions of the powder in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions[3].

    • Oxidative Stress: Prepare a solution of the powder in the presence of an oxidizing agent (e.g., 3% H₂O₂)[3].

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 24, 48, 72 hours), retrieve the stressed samples.

    • Prepare solutions of the solid samples to the same initial concentration.

    • Analyze all samples by the same HPLC method used for the initial analysis.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with the time-zero sample.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify any significant degradation products.

Visualizations

StorageWorkflow cluster_storage Recommended Storage Workflow for this compound Powder receive Receive Powder inspect Inspect for intact seal and correct labeling receive->inspect store Store in original, tightly sealed container at 0-8°C inspect->store If OK protect Protect from light and moisture store->protect use For use, allow to equilibrate to room temperature before opening protect->use reseal Reseal tightly immediately after use use->reseal return Return to 0-8°C storage reseal->return

Caption: Recommended storage workflow for this compound powder.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Common Issues with this compound Powder start Observe Issue with Powder discoloration Discoloration? start->discoloration clumping Clumping/Caking? discoloration->clumping No check_purity Check purity via HPLC discoloration->check_purity Yes solubility Poor Solubility? clumping->solubility No dry_powder Dry under vacuum clumping->dry_powder Yes verify_solvent Verify solvent and pH solubility->verify_solvent Yes discard Discard if degraded check_purity->discard use_desiccant Store with desiccant dry_powder->use_desiccant use_fresh Use fresh batch verify_solvent->use_fresh

Caption: Troubleshooting workflow for common issues with the powder.

References

Troubleshooting low yield in enzymatic synthesis of D-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the enzymatic synthesis of D-amino acids, a critical process in pharmaceutical and biotechnological research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Enzyme & Reaction Condition Issues

Q1: My reaction yield is significantly lower than expected. Where should I begin troubleshooting?

Low yield can stem from multiple factors. A systematic approach is recommended to identify the root cause. Start by verifying the foundational components of your reaction: enzyme activity, reaction conditions, and substrate integrity.

Q2: How can I confirm my enzyme is active and stable under reaction conditions?

Enzyme inactivity is a primary cause of low yield. First, perform an individual assay for each enzyme used in the synthesis to confirm its specific activity. Protein degradation or improper folding during expression and purification can lead to inactive enzymes.

  • Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation.

  • Activity Assay: Use a standard substrate for your enzyme class (e.g., D,L-5-isopropylhydantoin for hydantoinase) and measure product formation under ideal conditions.

  • Operational Stability: Enzyme stability can be compromised by factors like suboptimal pH, temperature, or the presence of organic solvents.[1] Consider enzyme immobilization, which can enhance stability.[1][2] Strategies like entrapment in calcium alginate beads or covalent attachment to a solid support can improve enzyme longevity.[1]

Q3: I suspect my reaction conditions (pH, temperature, buffer) are not optimal. How can I address this?

Suboptimal reaction conditions can drastically reduce enzyme efficiency.

  • pH Optimization: Most enzymes have a narrow optimal pH range. For instance, D-hydantoinase often shows peak activity between pH 8.0 and 9.5.[3][4] Create a pH profile for your enzyme by testing the reaction in a series of buffers with varying pH values.

  • Temperature Optimization: Enzymatic reactions are temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[1] Determine the optimal temperature by running the reaction at a range of temperatures (e.g., 30°C to 60°C). For example, some D-amino acid dehydrogenase reactions perform best at around 65°C.[5]

  • Buffer and Co-factors: Ensure your buffer system is appropriate and does not inhibit the enzyme. Some enzymes, like certain D-hydantoinases, are dependent on metal ions such as Mn²⁺ for maximal activity.[6] Conversely, other ions like Zn²⁺ can be inhibitory.[4]

Substrate and Product-Related Issues

Q4: Could substrate quality or concentration be the issue?

Yes, both the quality and concentration of your substrate are critical.

  • Substrate Degradation: Prepare fresh substrate solutions, as some substrates can degrade upon storage.

  • Substrate Inhibition: While rare, very high concentrations of the substrate can sometimes inhibit enzyme activity. Test a range of substrate concentrations to identify the optimal level.

  • Cofactor Availability: For reactions requiring cofactors like NAD(P)H, ensure they are present in sufficient concentrations. Consider implementing a cofactor regeneration system, such as using formate dehydrogenase, to maintain the necessary supply throughout the reaction.[7]

Q5: My reaction starts well but then slows down or stops. What could be the cause?

This is often a sign of product inhibition or feedback inhibition.

  • Product Inhibition: The synthesized D-amino acid or a by-product may bind to the enzyme and inhibit its activity.[8] For example, in reactions using ω-transaminases, by-products like acetophenone can be strongly inhibitory.[9]

  • Feedback Inhibition: The final D-amino acid product can act as an allosteric inhibitor, binding to a site other than the active site and reducing the enzyme's catalytic efficiency.[10][11] This is a common regulatory mechanism in amino acid biosynthesis pathways.[10][11]

  • Troubleshooting Inhibition:

    • Product Removal: If feasible, implement in-situ product removal to keep its concentration low.

    • Enzyme Engineering: Site-directed mutagenesis can be used to create enzyme variants that are less susceptible to feedback inhibition.[11]

    • Adjusting Substrate Concentration: In cases of competitive inhibition, increasing the substrate concentration can sometimes overcome the inhibitory effect.[12]

Data Summary Tables

Table 1: Influence of pH on D-Hydantoinase Activity

Buffer SystempHRelative Activity (%)
Na₂HPO₄-Citric Acid6.060
KH₂PO₄–Na₂B₄O₇7.085
KH₂PO₄–Na₂B₄O₇8.0100
KH₂PO₄–Na₂B₄O₇9.095
NaHCO₃–NaOH10.070
KCl–NaOH11.040

Data adapted from studies on recombinant D-hydantoinase, where optimal activity is normalized to 100%.[3]

Table 2: Effect of Metal Ions on D-Hydantoinase Activity

Metal Ion (1 mM)Relative Activity (%)
None100
Mn²⁺150
Co²⁺120
Ni²⁺115
Zn²⁺85
Cu²⁺40
Fe²⁺65

Data represents the typical activating or inhibitory effects of divalent metal ions on D-hydantoinase activity.[4][6]

Table 3: Comparative Yields in Different D-Amino Acid Synthesis Systems

Enzyme SystemD-Amino Acid ProductSubstrate(s)Yield (%)Enantiomeric Excess (ee) (%)
Hydantoinase ProcessD-TryptophanL-indolylmethylhydantoin99.4>99.9
D-Amino Acid Dehydrogenase (DAADH) & L-Amino Acid Deaminase (LAAD)D-4-fluorophenylalanineL-4-fluorophenylalanine84>99
D-Amino Acid Aminotransferase (DAAT) & L-methionine γ-lyaseD-homoalanineL-methionine87.590
ω-TransaminaseD-phenylglycineIminopyruvate, D-alanine89>99

This table summarizes yields from various optimized multi-enzyme cascade reactions.[13]

Experimental Protocols

Protocol 1: General Assay for D-Hydantoinase Activity

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM KH₂PO₄–Na₂B₄O₇ buffer (pH 8.0), 10 mM D,L-5-substituted hydantoin substrate, and 1 mM MnCl₂.

  • Enzyme Addition: Add a known amount of purified D-hydantoinase or cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.

  • Product Quantification: Centrifuge the mixture to remove any precipitate. Analyze the supernatant for the formation of N-carbamoyl-D-amino acid using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Analysis of D-Amino Acids

This protocol provides a general framework for the chiral separation and quantification of D-amino acids.

  • Sample Preparation:

    • Terminate the enzymatic reaction as described above.

    • Filter the sample through a 0.22 µm syringe filter.

    • Derivatize the amino acids if necessary for detection (e.g., using o-phthaldialdehyde (OPA) for fluorescence detection or Marfey's reagent for UV detection).[][15]

  • HPLC System and Column:

    • Use an HPLC system equipped with a suitable detector (UV or fluorescence).

    • Employ a chiral column (e.g., a reversed-phase C18 column) for enantiomeric separation.[][16]

  • Mobile Phase and Gradient:

    • A typical mobile phase consists of a buffer (e.g., 50 mM triethylamine-phosphate, pH 3.5) and an organic solvent like acetonitrile or methanol.[16]

    • Run a gradient elution to effectively separate the different amino acids and their enantiomers. For example, a linear gradient from 10% to 40% acetonitrile over 40 minutes can be used.[16]

  • Detection and Quantification:

    • Set the detector to the appropriate wavelength (e.g., 340 nm for certain derivatives).[16][17]

    • Calculate the concentration of the D-amino acid by comparing the peak area to a standard curve generated with known concentrations of the pure enantiomer.

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_enzyme 1. Assess Enzyme Activity start->check_enzyme enzyme_inactive Enzyme Inactive/Degraded? check_enzyme->enzyme_inactive check_conditions 2. Verify Reaction Conditions conditions_suboptimal pH, Temp, Buffer Suboptimal? check_conditions->conditions_suboptimal check_substrate 3. Analyze Substrates & Cofactors substrate_issue Substrate/Cofactor Degraded? check_substrate->substrate_issue check_inhibition 4. Investigate Potential Inhibition inhibition_issue Product/Feedback Inhibition? check_inhibition->inhibition_issue enzyme_inactive->check_conditions No replace_enzyme Purify/Replace Enzyme enzyme_inactive->replace_enzyme Yes replace_enzyme->check_enzyme conditions_suboptimal->check_substrate No optimize_conditions Optimize Conditions conditions_suboptimal->optimize_conditions Yes optimize_conditions->check_conditions substrate_issue->check_inhibition No fresh_reagents Prepare Fresh Reagents substrate_issue->fresh_reagents Yes fresh_reagents->check_substrate address_inhibition Implement Product Removal or Use Feedback-Resistant Enzyme inhibition_issue->address_inhibition Yes success Yield Improved inhibition_issue->success No address_inhibition->success

Caption: A step-by-step workflow for troubleshooting low yield.

Hydantoinase_Pathway The 'Hydantoinase Process' for D-Amino Acid Synthesis dl_hydantoin D,L-5-Substituted Hydantoin d_hydantoin D-Hydantoin dl_hydantoin->d_hydantoin l_hydantoin L-Hydantoin dl_hydantoin->l_hydantoin hydantoinase D-Hydantoinase d_hydantoin->hydantoinase racemase Hydantoin Racemase l_hydantoin->racemase n_carbamoyl N-Carbamoyl-D-Amino Acid carbamoylase D-Carbamoylase n_carbamoyl->carbamoylase d_amino_acid D-Amino Acid racemase->d_hydantoin hydantoinase->n_carbamoyl carbamoylase->d_amino_acid Inhibition_Types Enzyme Inhibition Mechanisms enzyme Active Site Enzyme Allosteric Site product Product enzyme:active->product Produces substrate Substrate substrate->enzyme:active Binds comp_inhibitor Competitive Inhibitor comp_inhibitor->enzyme:active Blocks noncomp_inhibitor Non-Competitive Inhibitor (e.g., Feedback) noncomp_inhibitor->enzyme:allo Binds & Alters Active Site sub_binding Normal Binding comp_binding Competitive Inhibition noncomp_binding Non-Competitive Inhibition

References

Technical Support Center: HPLC Purification of Cyanophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the HPLC separation of 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine isomers. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Protocol: Separation of Cyanophenylalanine Positional Isomers

This protocol outlines a robust method for the baseline separation of 2-, 3-, and 4-cyanophenylalanine using a Phenyl-Hexyl stationary phase, which offers enhanced selectivity for positional isomers compared to standard C18 columns.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector.

Materials and Reagents:

  • Column: Phenyl-Hexyl column (e.g., Luna® Phenyl-Hexyl, 5 µm, 250 x 4.6 mm)

  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Methanol

  • Sample Solvent: Mobile Phase A

  • Standards: Pure samples of 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine

Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% to 50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the cyanophenylalanine isomer mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Prepare individual standard solutions of each isomer at the same concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Preparation:

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the individual standards to determine their respective retention times.

    • Inject the mixed sample to verify the separation of the isomers.

  • Data Analysis:

    • Identify the peaks in the mixed chromatogram by comparing the retention times with the individual standards.

    • Calculate the resolution between adjacent peaks to ensure adequate separation.

Expected Quantitative Data

The following table summarizes the expected retention times and resolution for the separation of cyanophenylalanine isomers under the conditions described above. Note: These are estimated values based on the separation of similar aromatic positional isomers; actual results may vary.

CompoundExpected Retention Time (min)Expected Resolution (Rs)
3-Cyanophenylalanine~12.5-
4-Cyanophenylalanine~13.8> 1.5 (between 3- and 4-isomers)
2-Cyanophenylalanine~15.2> 1.5 (between 4- and 2-isomers)

Visualized Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve & Filter) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% Formic Acid in Water/Methanol) Equilibration Column Equilibration (Phenyl-Hexyl, 30 min) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (10-50% B over 20 min) Injection->Gradient Detection UV Detection (220 nm) Gradient->Detection PeakID Peak Identification Detection->PeakID ResolutionCalc Resolution Calculation PeakID->ResolutionCalc Quantification Quantification ResolutionCalc->Quantification

Caption: Workflow for the HPLC separation of cyanophenylalanine isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of cyanophenylalanine isomers.

Q1: Why is the resolution between the 3- and 4-cyanophenylalanine peaks less than 1.5?

A1: Poor resolution between these closely eluting isomers is a common challenge. Consider the following adjustments:

  • Decrease the Gradient Slope: Extend the gradient time (e.g., from 20 minutes to 30 minutes) to provide more time for the isomers to separate.

  • Optimize Mobile Phase Composition: Phenyl-based columns often show enhanced selectivity with methanol as the organic modifier due to favorable π-π interactions.[1] If you are using acetonitrile, switching to methanol is highly recommended. You can also try small additions of other solvents like isopropanol to the mobile phase.

  • Lower the Temperature: Reducing the column temperature (e.g., to 25 °C) can sometimes increase the differences in interaction between the analytes and the stationary phase, improving resolution.

Q2: My peaks are showing significant tailing. What could be the cause?

A2: Peak tailing for amino acids can be caused by secondary interactions with the silica backbone of the column.

  • Adjust Mobile Phase pH: The use of 0.1% formic acid should keep the mobile phase pH low (around 2.7), which helps to suppress the ionization of residual silanol groups on the stationary phase and minimize tailing. Ensure your formic acid concentration is accurate.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like 100% methanol or isopropanol.

  • Column Age: Over time, the performance of any HPLC column will degrade. If other troubleshooting steps fail, it may be time to replace the column.

Q3: The retention times are shifting between injections. What should I check?

A3: Fluctuating retention times are typically due to issues with the HPLC system or mobile phase preparation.

  • System Equilibration: Ensure the column is fully equilibrated before each injection. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time drift.

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Pressure fluctuations can indicate a problem with the pump.

  • Temperature Control: Use a column oven to maintain a consistent temperature, as ambient temperature fluctuations can affect retention times.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed PoorResolution Poor Resolution (Rs < 1.5) Start->PoorResolution PeakTailing Peak Tailing Start->PeakTailing ShiftingRT Shifting Retention Times Start->ShiftingRT DecGradient Decrease Gradient Slope PoorResolution->DecGradient CheckpH Check Mobile Phase pH (Ensure 0.1% Formic Acid) PeakTailing->CheckpH Equilibrate Ensure Full Equilibration ShiftingRT->Equilibrate OptMobilePhase Optimize Mobile Phase (Methanol vs. ACN) DecGradient->OptMobilePhase LowerTemp Lower Column Temperature OptMobilePhase->LowerTemp FlushColumn Flush Column with Strong Solvent CheckpH->FlushColumn ReplaceColumn Replace Column FlushColumn->ReplaceColumn FreshMobilePhase Prepare Fresh, Degassed Mobile Phase Equilibrate->FreshMobilePhase CheckSystem Check for Leaks & Pump Issues FreshMobilePhase->CheckSystem

Caption: Decision tree for troubleshooting common HPLC separation issues.

Frequently Asked Questions (FAQs)

Q4: Can I use a standard C18 column for this separation?

A4: While a C18 column might provide some separation, achieving baseline resolution of all three positional isomers will be very challenging. Phenyl-based stationary phases, like Phenyl-Hexyl or Pentafluorophenyl (PFP), offer alternative selectivity mechanisms, such as π-π interactions, which are particularly effective for separating aromatic positional isomers.[2][3]

Q5: Is a gradient elution necessary?

A5: Yes, a gradient elution is highly recommended. The cyanophenylalanine isomers have very similar polarities, and an isocratic method is unlikely to provide sufficient resolution within a reasonable runtime. A shallow gradient allows for the subtle differences in their interaction with the stationary phase to be exploited for separation.

Q6: What is the expected elution order of the isomers?

A6: The elution order on a reversed-phase column is primarily determined by the hydrophobicity of the isomers. Generally, the 2- (ortho) and 4- (para) substituted isomers are more hydrophobic than the 3- (meta) substituted isomer. The exact elution order can be influenced by the specific stationary phase and mobile phase conditions, but a common order would be 3-cyanophenylalanine, followed by 4-cyanophenylalanine, and then 2-cyanophenylalanine.

Q7: How can I confirm the identity of each peak?

A7: The most reliable way to confirm peak identity is to inject pure standards of each isomer individually under the same chromatographic conditions and compare their retention times to the peaks in your mixed sample. If standards are not available, collected fractions can be analyzed by mass spectrometry or NMR.

References

Technical Support Center: Methods for Scaling Up 3-Cyano-D-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Cyano-D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this important unnatural amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable methods for synthesizing enantiomerically pure this compound?

A1: Several methods show promise for the scalable synthesis of this compound. These can be broadly categorized into asymmetric synthesis and resolution of a racemic mixture. The most prominent methods include:

  • Asymmetric Hydrogenation: Catalytic hydrogenation of a prochiral precursor, such as N-acetyl-α,β-dehydro-3-cyanophenylalanine, using a chiral catalyst.

  • Enzymatic Reductive Amination: The conversion of 3-cyanophenylpyruvic acid to this compound using an engineered D-amino acid dehydrogenase.

  • Enzymatic Resolution: Selective enzymatic hydrolysis or acylation of a racemic mixture of a 3-Cyano-DL-phenylalanine derivative.

  • Asymmetric Phase-Transfer Catalysis: Alkylation of a glycine Schiff base with 3-cyanobenzyl bromide using a chiral phase-transfer catalyst.

  • Asymmetric Strecker Synthesis: A three-component reaction between 3-cyanobenzaldehyde, a cyanide source, and a chiral amine or an achiral amine in the presence of a chiral catalyst.

Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?

A2: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this:

  • Catalyst Purity and Activity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Improper activation or handling can significantly reduce its effectiveness.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the stereochemical outcome. A solvent screen is often beneficial.

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the 3-cyanophenyl substrate. Screening different catalysts or modifying the ligand may be necessary.

  • Racemization: The product may be racemizing under the reaction or workup conditions. Check the stability of your product under the reaction conditions.

Q3: I am observing significant side product formation. What are the likely side reactions?

A3: Side product formation can lower your yield and complicate purification. Common side reactions depend on the chosen synthesis route:

  • In Strecker Synthesis: The formation of cyanohydrin from the reaction of 3-cyanobenzaldehyde with the cyanide source is a common side reaction.

  • In Reductive Amination: Over-reduction of the starting material or product can occur. Dimerization or polymerization of the starting aldehyde or imine intermediate is also possible.

  • Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This is particularly relevant during the hydrolysis of intermediates.

Q4: What are the recommended methods for purifying this compound?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Recrystallization: An effective method for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. For the final amino acid, ion-exchange chromatography is often very effective.

  • Acid-Base Extraction: As an amino acid, this compound is amphoteric. This property can be exploited to separate it from non-amphoteric impurities through a series of pH-controlled extractions.

Troubleshooting Guides

Method 1: Asymmetric Hydrogenation
Problem Potential Cause Troubleshooting Steps
Low Conversion Inactive catalystEnsure the catalyst is properly handled and stored under inert conditions. Use freshly prepared catalyst if possible.
Insufficient hydrogen pressureIncrease the hydrogen pressure within the safe limits of the reactor.
Catalyst poisoningEnsure all reagents and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds).
Low Enantioselectivity (ee) Suboptimal catalyst/ligandScreen different chiral phosphine ligands.
High reaction temperaturePerform the reaction at a lower temperature (e.g., 0 °C or room temperature).
Inappropriate solventTest a range of solvents (e.g., methanol, ethanol, THF, dichloromethane).
Method 2: Enzymatic Reductive Amination
Problem Potential Cause Troubleshooting Steps
Low Enzyme Activity Incorrect pH or temperatureOptimize the pH and temperature for the specific D-amino acid dehydrogenase being used.
Enzyme denaturationEnsure proper storage and handling of the enzyme. Avoid harsh conditions during the reaction.
Presence of inhibitorsEnsure the substrate and buffer components do not inhibit the enzyme.
Incomplete Conversion Unfavorable equilibriumIf the reaction is reversible, consider using a cofactor regeneration system to drive the reaction to completion.
Substrate or product inhibitionLower the initial substrate concentration or perform the reaction in a fed-batch mode.
Method 3: Enzymatic Resolution
Problem Potential Cause Troubleshooting Steps
Low Enantioselectivity (E-value) Suboptimal enzymeScreen different hydrolases (e.g., acylases, lipases, proteases) for better selectivity.
Incorrect pH or temperatureOptimize the reaction conditions for the chosen enzyme.
Reaction stops at ~50% conversion This is expected for a kinetic resolution.To obtain the desired D-enantiomer, the unreacted substrate needs to be separated from the product.
Difficulty in Separating Product and Unreacted Substrate Similar physical propertiesModify the substrate (e.g., use a different N-acyl group) to create a larger difference in properties between the acylated and unacylated forms.

Quantitative Data Presentation

The following tables summarize typical quantitative data for the synthesis of D-phenylalanine derivatives. Note that these values are for analogous compounds and may require optimization for this compound.

Table 1: Asymmetric Hydrogenation of N-acyl-dehydro-phenylalanine derivatives

Catalyst/LigandSubstrateYield (%)ee (%) (Configuration)Reference
[Rh(COD)(R,R)-Et-DuPhos]BF₄N-acetyl-dehydro-4-(hydroxymethyl)phenylalanine>95>99 (D)[1]
Rh-(R,R)-Me-BPEMethyl (Z)-α-acetamidocinnamate>9596 (R)Generic literature values
Ru(OAc)₂((R)-BINAP)(Z)-2-Acetamido-3-phenylacrylic acid9288 (R)Generic literature values

Table 2: Enzymatic Reductive Amination of Phenylpyruvic Acid Derivatives

EnzymeSubstrateConversion (%)ee (%) (Configuration)Reference
Engineered D-amino acid dehydrogenase (H227V variant)Phenylpyruvic acid97>99 (D)[2]
D-amino acid dehydrogenase from S. thermophilumPhenylpyruvic acid>99>99 (D)[3]
Engineered D-amino acid dehydrogenasep-Hydroxyphenylpyruvic acid>99>99 (D)[3]

Table 3: Enzymatic Resolution of DL-Phenylalanine Derivatives

EnzymeSubstrateMethodYield (%)ee (%) (Configuration)Reference
Phenylalanine ammonia-lyase (immobilized)DL-PhenylalanineKinetic Resolution~47.5 (of D-Phe)>99 (D)[4]
Acylase IN-acetyl-DL-phenylalanineHydrolysis of L-enantiomer~45 (of D-enantiomer)>99 (D)[5]
Penicillin G AcylaseN-phenylacetyl-DL-3,5-difluorophenylalanineHydrolysis of L-enantiomer~48 (of D-enantiomer)>98 (D)[6]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of N-acetyl-α,β-dehydro-3-cyanophenylalanine

This protocol is adapted from a large-scale synthesis of a D-phenylalanine derivative[1].

  • Preparation of the substrate: N-acetyl-α,β-dehydro-3-cyanophenylalanine can be prepared via the Erlenmeyer-Plöchl reaction of 3-cyanobenzaldehyde with N-acetylglycine.

  • Hydrogenation:

    • In a suitable high-pressure reactor, charge N-acetyl-α,β-dehydro-3-cyanophenylalanine (1.0 eq) and a chiral catalyst such as [Rh(COD)((R,R)-Et-DuPhos)]BF₄ (0.01-1 mol%).

    • Degas the reactor and purge with nitrogen, then with hydrogen.

    • Add a degassed solvent, such as methanol.

    • Pressurize the reactor with hydrogen (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

    • Carefully vent the reactor and purge with nitrogen.

    • Remove the solvent under reduced pressure.

  • Hydrolysis:

    • Hydrolyze the resulting N-acetyl-3-Cyano-D-Phenylalanine using an acid (e.g., 6M HCl) or a base (e.g., NaOH) to obtain this compound.

    • Purify the final product by recrystallization or ion-exchange chromatography.

G cluster_prep Substrate Preparation cluster_hydrog Asymmetric Hydrogenation cluster_deprot Deprotection 3-Cyanobenzaldehyde 3-Cyanobenzaldehyde N-acetyl-dehydro-3-cyanophenylalanine N-acetyl-dehydro-3-cyanophenylalanine 3-Cyanobenzaldehyde->N-acetyl-dehydro-3-cyanophenylalanine N-acetylglycine, Ac₂O, NaOAc N-acetyl-3-Cyano-D-Phenylalanine N-acetyl-3-Cyano-D-Phenylalanine N-acetyl-dehydro-3-cyanophenylalanine->N-acetyl-3-Cyano-D-Phenylalanine H₂, Chiral Rh Catalyst This compound This compound N-acetyl-3-Cyano-D-Phenylalanine->this compound Acid or Base Hydrolysis

Asymmetric Hydrogenation Workflow.
Protocol 2: Enzymatic Reductive Amination of 3-Cyanophenylpyruvic Acid

This protocol is based on procedures for the reductive amination of phenylpyruvic acid using engineered D-amino acid dehydrogenases[2][3].

  • Preparation of the reaction mixture:

    • In a buffered solution (e.g., ammonium chloride/ammonia buffer, pH 8.5-9.0), dissolve 3-cyanophenylpyruvic acid (e.g., 50 mM).

    • Add a cofactor, NADH or NADPH (e.g., 1 mM).

    • Add a cofactor regeneration system, for example, formate dehydrogenase and sodium formate, or glucose dehydrogenase and glucose.

  • Enzymatic Reaction:

    • Add the engineered D-amino acid dehydrogenase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

  • Workup and Purification:

    • Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).

    • Remove the denatured enzyme by centrifugation or filtration.

    • Purify the this compound from the supernatant by ion-exchange chromatography or crystallization.

G 3-Cyanophenylpyruvic_acid 3-Cyanophenylpyruvic_acid This compound This compound 3-Cyanophenylpyruvic_acid->this compound D-Amino Acid Dehydrogenase, NH₄⁺ NADH_NADP NADH or NADPH Cofactor_Regeneration Cofactor Regeneration (e.g., FDH/Formate) Cofactor_Regeneration->NADH_NADP NAD_NADP NAD⁺ or NADP⁺ NADH_NADP->NAD_NADP NAD_NADP->Cofactor_Regeneration G N-acetyl-DL-3-cyanophenylalanine N-acetyl-DL-3-cyanophenylalanine Mixture Mixture: N-acetyl-D-3-cyanophenylalanine L-3-cyanophenylalanine N-acetyl-DL-3-cyanophenylalanine->Mixture Acylase N-acetyl-D-3-cyanophenylalanine N-acetyl-D-3-cyanophenylalanine Mixture->N-acetyl-D-3-cyanophenylalanine Separation (e.g., precipitation) This compound This compound N-acetyl-D-3-cyanophenylalanine->this compound Acid Hydrolysis

References

Validation & Comparative

A Comparative Guide to 3-Cyano-D-Phenylalanine and 4-Cyano-D-Phenylalanine in Peptide Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide engineering and drug design, the incorporation of non-natural amino acids is a pivotal strategy for enhancing the stability, bioactivity, and pharmacokinetic profiles of peptide-based therapeutics. Among the array of synthetic amino acids, cyanophenylalanine derivatives have garnered significant interest. This guide provides an objective comparison of two positional isomers, 3-Cyano-D-Phenylalanine and 4-Cyano-D-Phenylalanine, offering insights into their respective impacts on peptide properties, supported by available data and experimental protocols.

Introduction to 3-Cyano- and 4-Cyano-D-Phenylalanine

This compound and 4-Cyano-D-Phenylalanine are synthetic amino acid derivatives of D-phenylalanine, distinguished by the placement of a cyano (-C≡N) group on the phenyl ring at the meta (3-) or para (4-) position, respectively. This seemingly subtle structural variance can lead to distinct physicochemical properties that influence peptide conformation, stability, and interaction with biological targets. Both are utilized as building blocks in peptide synthesis to introduce unique structural and electronic features.[1][2]

Physicochemical Properties

A fundamental comparison of the intrinsic properties of these isomers is essential for understanding their potential effects within a peptide sequence.

PropertyThis compound4-Cyano-D-Phenylalanine
Synonyms D-Phe(3-CN)-OH, m-Cyano-D-phenylalanineD-Phe(4-CN)-OH, p-Cyano-D-phenylalanine
Molecular Formula C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Molecular Weight 190.2 g/mol [3]190.2 g/mol [4]
Appearance White to off-white solidOff-white powder[4]
Storage Conditions 0-8°C0-8°C[4]

Performance in Peptide Engineering: A Comparative Analysis

While direct, side-by-side comparative studies are limited, the existing body of research allows for an inferential analysis of the performance of these two isomers in peptide engineering.

Peptide Stability

The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation.[5] Both this compound and 4-Cyano-D-Phenylalanine are employed to enhance peptide stability.[2][4] The D-configuration sterically hinders recognition by proteases, which are stereospecific for L-amino acids.

Peptide Conformation and Structure

The conformation of a peptide is a critical determinant of its biological activity. The introduction of a rigid cyano group can influence the rotational freedom of the phenyl side chain and impact the overall peptide fold.

4-Cyano-D-Phenylalanine (and its L-isomer) has been extensively used as a spectroscopic probe. The vibrational frequency of the nitrile group is sensitive to the local environment, including solvent exposure and hydrogen bonding, making it a valuable tool for studying peptide and protein conformation.[6][7] This sensitivity suggests that the para-cyano group can engage in specific interactions that may stabilize certain conformations. For instance, it has been used to probe the degree of water exposure in a peptide hydrogel.[8]

For This compound , while less studied in this context, the meta-position of the cyano group will result in a different dipole moment for the side chain compared to the para-isomer. This can lead to altered electrostatic and van der Waals interactions, potentially favoring different local conformations.

Biological Activity and Receptor Interaction

The electronic and steric differences between the two isomers can translate into varied biological activities and receptor binding affinities.

In a study on the glycine receptor, 4-cyanophenylalanine was incorporated to probe a cation-π interaction with the agonist. The results indicated that the 4-cyano group was well-tolerated in the binding site.[9] This suggests that the para position can be suitable for maintaining or even enhancing receptor affinity.

For G protein-coupled receptors (GPCRs), the C-terminal phenylalanine of apelin-13 is crucial for receptor interaction and internalization. Modifications at this position, including the introduction of unnatural amino acids, can significantly impact binding affinity and signaling.[10] While not a direct comparison of the cyano isomers, this highlights the sensitivity of receptor binding to substitutions on the phenyl ring. The different electronic and steric profiles of the 3-cyano and 4-cyano isomers would likely result in differential interactions within a receptor binding pocket.

Experimental Protocols

The incorporation of both this compound and 4-Cyano-D-Phenylalanine into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

General Fmoc-SPPS Protocol for Cyanophenylalanine Incorporation

This protocol outlines the key steps for incorporating either this compound or 4-Cyano-D-Phenylalanine into a peptide sequence.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[1]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]

  • Agitate for 10-20 minutes at room temperature. For sequences prone to side reactions, a shorter deprotection time with a stronger base like 2% DBU and 2% piperidine in DMF can be used.[1]

  • Drain the deprotection solution and wash the resin thoroughly with DMF.[1]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected this compound or 4-Cyano-D-Phenylalanine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[11]

  • Add a hindered base such as diisopropylethylamine (DIPEA) to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).[12] A negative result indicates complete coupling.

4. Washing:

  • After complete coupling, drain the reaction solution and wash the resin with DMF.

5. Repeat Cycle:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.[1]

  • Add a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/triisopropylsilane/water; 95:2.5:2.5 v/v/v), to the resin.[1]

  • Allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Isolate the peptide pellet by centrifugation and dry under vacuum.[1]

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-X-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Ligand (with 3/4-CN-Phe) Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

References

A Comparative Guide to D-Phe(3-CN)-OH and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of non-natural amino acids (UAAs) into peptide scaffolds is a critical strategy for enhancing therapeutic potential. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal receptor affinity. This guide provides an objective comparison of D-3-cyanophenylalanine (D-Phe(3-CN)-OH) with other commonly employed non-natural amino acids, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.

The Strategic Advantage of Non-Natural Amino Acids

The introduction of UAAs into a peptide sequence can profoundly alter its physicochemical and biological properties. The primary goals of such modifications are to:

  • Enhance Proteolytic Stability: By altering the peptide backbone or side chains, UAAs can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide. The use of D-amino acids is a cornerstone of this strategy, as proteases are stereospecific for L-amino acids.

  • Modulate Receptor Binding Affinity and Selectivity: The unique side chains and conformational constraints imposed by UAAs can optimize the interaction of a peptide with its biological target, leading to increased potency and selectivity.

  • Improve Pharmacokinetic Profiles: Modifications that increase hydrophobicity or reduce hydrogen bonding potential can enhance membrane permeability and oral bioavailability.

D-Phe(3-CN)-OH: A Versatile Building Block

D-Phe(3-CN)-OH is a derivative of the natural amino acid phenylalanine, featuring a cyano group at the meta position of the phenyl ring and a D-configuration at the alpha-carbon. This unique structure imparts several advantageous properties:

  • Increased Proteolytic Resistance: The D-configuration provides inherent stability against enzymatic degradation.[1]

  • Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence intramolecular and intermolecular interactions, potentially altering receptor binding affinity and specificity.

  • Synthetic Handle: The cyano group can serve as a versatile chemical handle for further modifications or as a bioisostere for other functional groups. For instance, it can be a precursor to an amidine group, creating an arginine mimetic.

Comparative Analysis of D-Phe(3-CN)-OH and Other Aromatic D-Amino Acids

To provide a clear comparison, this guide focuses on D-Phe(3-CN)-OH and three other commercially available, aromatic D-amino acids commonly used in peptide drug design: D-Phenylalanine (D-Phe), D-2-Naphthylalanine (D-2-Nal), and D-4-Chlorophenylalanine (D-4-Cl-Phe).

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these amino acids is crucial for predicting their impact on peptide structure and function.

PropertyD-Phe(3-CN)-OHD-PheD-2-NalD-4-Cl-Phe
Molecular Weight ( g/mol ) 190.19165.19215.25199.63
LogP (predicted) ~1.5~1.4~2.8~2.1
Key Structural Feature meta-Cyano groupUnsubstituted phenyl ringNaphthyl grouppara-Chloro group
Electronic Effect of Side Chain Electron-withdrawingNeutralElectron-rich, extended π-systemElectron-withdrawing, inductive
Steric Hindrance ModerateModerateHighModerate

Note: LogP values are estimations and can vary based on the prediction algorithm.

Performance in Peptide Scaffolds: A Comparative Overview

The true value of a non-natural amino acid is realized when it is incorporated into a peptide sequence. The following table summarizes the expected impact of each UAA on key performance parameters of a peptide therapeutic, based on established principles and data from various studies.

Performance ParameterD-Phe(3-CN)-OHD-PheD-2-NalD-4-Cl-Phe
Proteolytic Stability High (due to D-configuration)High (due to D-configuration)High (due to D-configuration and steric bulk)High (due to D-configuration)
Receptor Binding Affinity Can enhance or decrease affinity depending on the target; cyano group can participate in specific interactions.Generally maintains or slightly improves affinity compared to L-Phe.Often significantly increases affinity due to enhanced hydrophobic and π-stacking interactions.[2][3]Can increase affinity through halogen bonding and altered electronics.
Selectivity May alter selectivity profile due to unique electronic and steric properties.May offer modest improvements in selectivity.Can significantly enhance selectivity for certain receptors.[3]Can improve selectivity by exploiting specific interactions in the binding pocket.
Hydrophobicity Increased compared to D-Phe.Baseline hydrophobicity for aromatic D-amino acids.Significantly increased hydrophobicity.[4]Increased hydrophobicity compared to D-Phe.

Note: The actual impact of each UAA is highly dependent on the specific peptide sequence and the biological target.

Experimental Protocols

To facilitate the direct comparison of these non-natural amino acids in your research, we provide the following detailed experimental protocols for key assays.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating a non-natural amino acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the desired UAA)

  • Coupling reagents: HBTU, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered UAAs like D-2-Nal, a double coupling may be necessary.[2]

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

spss_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Activated Fmoc-Amino Acid deprotect->couple wash Wash Resin couple->wash wash->deprotect Repeat for each AA final_deprotect Final Fmoc Deprotection wash->final_deprotect cleave Cleave from Resin & Deprotect Side Chains final_deprotect->cleave purify Precipitate & Purify (RP-HPLC) cleave->purify end Characterize Peptide purify->end

Solid-Phase Peptide Synthesis (SPPS) Workflow
Proteolytic Stability Assay

This assay determines the half-life of a peptide in human plasma.

Materials:

  • Test peptides (dissolved in a suitable buffer)

  • Pooled human plasma

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Incubation: Incubate the test peptide (e.g., at 10 µM) in pre-warmed human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[5][6]

stability_assay_workflow start Incubate Peptide in Plasma at 37°C sampling Collect Aliquots at Time Points start->sampling quench Quench Reaction (Precipitate Proteins) sampling->quench centrifuge Centrifuge to Clarify Supernatant quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate end Compare Stability calculate->end

Workflow for Proteolytic Stability Assay
Receptor Binding Assay

This competitive binding assay determines the affinity (Ki) of a peptide for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand for the target receptor

  • Test peptides at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash with cold assay buffer to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter of each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

binding_assay_workflow cluster_incubation Incubation membranes Receptor Membranes incubate Incubate to Equilibrium membranes->incubate radioligand Radiolabeled Ligand radioligand->incubate test_peptide Test Peptide (Varying Conc.) test_peptide->incubate filter_wash Filter & Wash to Separate Bound/ Unbound Ligand incubate->filter_wash quantify Quantify Bound Radioactivity filter_wash->quantify analyze Determine IC50 & Calculate Ki quantify->analyze result Receptor Affinity analyze->result

Competitive Receptor Binding Assay Workflow

Conclusion

The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug development. D-Phe(3-CN)-OH offers a unique combination of proteolytic resistance, modulated electronic properties, and a synthetic handle for further derivatization. While direct, comprehensive comparative data for D-Phe(3-CN)-OH against a wide range of other non-natural amino acids is still emerging, the principles outlined in this guide provide a rational basis for its inclusion in peptide design. The choice of which non-natural amino acid to incorporate—be it D-Phe(3-CN)-OH, the sterically demanding D-2-Nal, or the electronically modified D-4-Cl-Phe—will ultimately depend on the specific requirements of the peptide therapeutic, including its biological target, desired pharmacokinetic profile, and the structural context of the modification site. The experimental protocols provided herein offer a starting point for the systematic evaluation of these valuable building blocks in your drug discovery endeavors.

References

Unveiling the Bioactivity of 3-Cyano-D-Phenylalanine in Peptides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in drug discovery, enabling the fine-tuning of biological activity, stability, and selectivity. Among these, 3-Cyano-D-Phenylalanine (3-CN-D-Phe) has emerged as a compelling building block, offering unique electronic and structural properties. This guide provides a comparative analysis of the biological activity of peptides containing this compound against relevant alternatives, supported by experimental data and detailed methodologies, to assist researchers in harnessing its potential.

The introduction of a cyano group onto the phenyl ring of phenylalanine significantly alters its electronic properties, enhancing interactions with biological targets. This modification can lead to improved binding affinity, and in some cases, a switch in biological function. The D-configuration of the amino acid also contributes to increased proteolytic stability, a crucial attribute for peptide-based therapeutics.

Comparative Analysis of Biological Activity

The strategic substitution of natural amino acids with this compound can lead to a significant enhancement of a peptide's biological activity. A notable example is in the development of inhibitors for the Lymphocyte-activation gene 3 (LAG-3) and Major Histocompatibility Complex class II (MHC-II) interaction, a critical immune checkpoint.

Case Study: LAG-3/MHC-II Interaction Inhibitors

In a study focused on developing peptide-based inhibitors of the LAG-3/MHC-II interaction, the substitution of a tyrosine residue with L-3-cyanophenylalanine in a peptide analog resulted in a marked improvement in both inhibitory activity and binding affinity.

Peptide AnalogKey Residue at Position XIC50 (µM)Kd (µM)
Parent Peptide Tyrosine> 10Not Determined
Analog with 3-CN-Phe L-3-cyanophenylalanine4.45[1]2.66[1]

Table 1: Comparative biological activity of a LAG-3/MHC-II inhibitory peptide and its 3-cyanophenylalanine analog. The data demonstrates a significant improvement in inhibitory potency (IC50) and binding affinity (Kd) upon substitution.

The enhanced performance of the 3-cyanophenylalanine-containing peptide is attributed to the cyano group's ability to engage in favorable π–π stacking interactions and form additional hydrogen bonds within the binding site of the LAG-3/MHC-II complex.[1] This highlights the potential of this compound to optimize peptide-protein interactions.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are representative protocols for key assays relevant to the biological targets discussed.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This assay is used to screen for inhibitors of DPP-IV, a therapeutic target for type 2 diabetes.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).

  • Test peptides (dissolved in a suitable solvent, e.g., DMSO).

  • Positive control inhibitor (e.g., Sitagliptin).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare working solutions of the DPP-IV enzyme, substrate, and test peptides in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test peptide solution at various concentrations.

    • DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the DPP-IV substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the absorbance (for G-p-NA) or fluorescence (for Gly-Pro-AMC) using a microplate reader.

  • Data Analysis: Calculate the percentage of DPP-IV inhibition for each peptide concentration and determine the IC50 value.

GnRH Receptor Binding Assay

This assay is used to determine the binding affinity of GnRH antagonists to the GnRH receptor.

Materials:

  • Cell membranes prepared from cells expressing the human GnRH receptor.

  • Radiolabeled GnRH analog (e.g., [125I]-labeled buserelin).

  • Binding Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.2% BSA).

  • Test peptides (GnRH antagonists).

  • Unlabeled GnRH for determining non-specific binding.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In test tubes, combine the cell membranes, radiolabeled GnRH analog, and varying concentrations of the test peptide in the binding buffer. Include tubes with excess unlabeled GnRH to determine non-specific binding.

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period (e.g., 90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding for each concentration of the test peptide and determine the Ki or IC50 value.

Visualizing the Impact of this compound

The incorporation of this compound can influence signaling pathways by modulating the binding of a peptide to its receptor. The following diagrams illustrate a generalized experimental workflow and a signaling pathway that can be affected by such modifications.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis start Design Peptide Analogs (with and without 3-CN-D-Phe) synthesis Solid-Phase Peptide Synthesis start->synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization binding_assay Receptor Binding Assay (Determine Ki/IC50) characterization->binding_assay functional_assay Cell-Based Functional Assay (e.g., Signaling Pathway Activation) binding_assay->functional_assay data_comparison Compare Bioactivity Data functional_assay->data_comparison stability_assay Proteolytic Stability Assay stability_assay->data_comparison sar_analysis Structure-Activity Relationship (SAR) Analysis data_comparison->sar_analysis

Experimental workflow for comparing peptide analogs.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular peptide Peptide Ligand (with 3-CN-D-Phe) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Enhanced Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase A second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response

A generalized GPCR signaling pathway.

References

The 3-Cyano Group: A Subtle Modification with a Significant Impact on Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the influence of the 3-cyano group on peptide conformation and stability, supported by experimental data and detailed protocols.

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide engineering, enabling the fine-tuning of their structural and functional properties. Among these, 3-cyano-L-phenylalanine, an analogue of phenylalanine featuring a nitrile group at the meta position of the phenyl ring, has emerged as a valuable modification for modulating peptide conformation and enhancing stability. This guide provides a comprehensive comparison of peptides containing the 3-cyano group with their unmodified counterparts and other alternatives, supported by experimental data from various analytical techniques.

Impact on Physicochemical Properties and Stability

The introduction of a 3-cyano group can subtly alter the electronic and steric profile of a peptide, leading to significant changes in its stability. One key parameter influenced is the acidity of the N-terminal amino group, as demonstrated by studies on tripeptides containing p-cyanophenylalanine.

Peptide SequenceN-terminal pKaReference Peptide pK2
FCNGG 6.979.24 (Phenylalanine)
GFCNG 7.999.78 (Glycine)
AFCNG 7.999.87 (Alanine)
LFCNG 7.859.74 (Leucine)
VFCNG 7.769.72 (Valine)
PFCNG 8.6110.60 (Proline)
SFCNG 7.379.21 (Serine)
KFCNG 7.509.06 (Lysine)
RFCNG 7.509.09 (Arginine)
Table 1: N-terminal pKa values of tripeptides containing p-cyanophenylalanine (FCN) compared to the pK2 of the corresponding free N-terminal amino acid. The data indicates that the electronic properties of the cyanophenylalanine influence the acidity of the N-terminal amine.[1]

While direct comparative data on the thermal stability of peptides containing a 3-cyano group is limited, the general principles of peptide stabilization through the introduction of unnatural amino acids suggest that this modification can enhance resistance to thermal denaturation.[2] The increased rigidity and altered intermolecular interactions imparted by the cyano group can contribute to a higher melting temperature (Tm).

Furthermore, the incorporation of D-amino acids, including D-isomers of cyanophenylalanine, is a well-established strategy to improve resistance to proteolytic degradation.[2][3] Proteases, being stereospecific enzymes, often exhibit reduced or no activity towards peptides containing D-amino acids.

Conformational Analysis: A Spectroscopic Approach

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the secondary and tertiary structures of peptides in solution. The introduction of a 3-cyano group can induce conformational changes that are readily detectable by these methods.

NMR spectroscopy offers a more detailed, atom-level view of peptide conformation. Comparative analysis of 1H and 13C chemical shifts between a native peptide and its 3-cyano-modified analogue can reveal subtle changes in the local electronic environment and overall fold.[4]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the key experiments are provided below.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating 3-cyano-L-phenylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin: Rink Amide MBHA resin is suitable for generating C-terminally amidated peptides.

  • Amino Acid Activation: Fmoc-L-3-cyanophenylalanine is activated using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phases: A gradient of water and acetonitrile, both containing a small percentage of TFA (e.g., 0.1%), is employed.

  • Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.

  • Verification: The purity and identity of the purified peptide are confirmed by analytical RP-HPLC and mass spectrometry.

DOT Diagram: Peptide Synthesis and Purification Workflow

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification and Analysis Resin Start with Resin Coupling Couple Fmoc-3-CN-Phe-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Coupling/Wash/Deprotection Cycles Wash2->Repeat Cleavage Cleave from Resin Repeat->Cleavage Crude Crude Peptide Cleavage->Crude RPHPLC RP-HPLC Purification Crude->RPHPLC Fractions Collect Fractions RPHPLC->Fractions Analysis Purity Analysis (Analytical HPLC & MS) Fractions->Analysis Lyophilize Lyophilize Pure Fractions Analysis->Lyophilize Final Pure Peptide Lyophilize->Final

Workflow for peptide synthesis and purification.

Conformational Analysis

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.

  • Instrumentation: A CD spectropolarimeter is used to record spectra in the far-UV region (typically 190-260 nm).

  • Data Acquisition: Spectra are recorded at a controlled temperature. Multiple scans are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is subtracted from the peptide spectrum.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The percentage of secondary structure elements (α-helix, β-sheet, random coil) is estimated using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference standard (e.g., DSS).

  • Data Acquisition: A suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are performed on a high-field NMR spectrometer.

  • Data Analysis: Resonance assignments are made for all protons in the peptide. Structural restraints, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants, are used to calculate a family of 3D structures using molecular modeling software.

DOT Diagram: Conformational Analysis Workflow

Conformational_Analysis cluster_CD Circular Dichroism cluster_NMR NMR Spectroscopy Peptide Purified Peptide CD_Sample Prepare Sample in Buffer Peptide->CD_Sample NMR_Sample Prepare Sample in Deuterated Solvent Peptide->NMR_Sample CD_Acquire Acquire Far-UV Spectrum CD_Sample->CD_Acquire CD_Analyze Deconvolve Spectrum CD_Acquire->CD_Analyze Secondary_Structure Secondary Structure (%) CD_Analyze->Secondary_Structure NMR_Acquire Acquire 1D & 2D Spectra NMR_Sample->NMR_Acquire NMR_Analyze Assign Resonances & Extract Restraints NMR_Acquire->NMR_Analyze Structure_Calc Calculate 3D Structure Ensemble NMR_Analyze->Structure_Calc Tertiary_Structure 3D Structure Structure_Calc->Tertiary_Structure

Workflow for conformational analysis of peptides.

Stability Assays

Thermal Denaturation Assay (via CD):

  • Sample Preparation: As for CD spectroscopy.

  • Data Acquisition: The CD signal at a single wavelength (e.g., 222 nm for α-helical peptides) is monitored as the temperature is increased at a constant rate.

  • Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is determined by fitting the sigmoidal denaturation curve.

Proteolytic Degradation Assay:

  • Sample Preparation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix (e.g., serum, plasma) at a physiological temperature (37°C).

  • Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid or a protease inhibitor).

  • Quantification: The amount of remaining intact peptide is quantified by RP-HPLC.

  • Data Analysis: The degradation half-life (t₁/₂) of the peptide is calculated by fitting the data to an exponential decay model.

DOT Diagram: Stability Assessment Workflow

Stability_Assessment cluster_Thermal Thermal Stability cluster_Proteolytic Proteolytic Stability Peptide Purified Peptide Thermal_Sample Prepare Sample for CD Peptide->Thermal_Sample Protease_Incubation Incubate with Protease/Serum Peptide->Protease_Incubation Melt_Curve Record CD Signal vs. Temperature Thermal_Sample->Melt_Curve Tm_Calc Calculate Melting Temperature (Tm) Melt_Curve->Tm_Calc Tm_Value Tm Value (°C) Tm_Calc->Tm_Value Time_Points Collect Aliquots Over Time Protease_Incubation->Time_Points HPLC_Quant Quantify Remaining Peptide by HPLC Time_Points->HPLC_Quant Half_Life_Calc Calculate Degradation Half-Life (t½) HPLC_Quant->Half_Life_Calc Half_Life_Value t½ Value (min/hr) Half_Life_Calc->Half_Life_Value

Workflow for assessing peptide stability.

Conclusion

The incorporation of a 3-cyano group into a peptide sequence offers a subtle yet effective strategy for modulating its conformational and stability properties. While direct comparative studies are still emerging, the available data and established principles of peptide chemistry suggest that this modification can lead to peptides with enhanced stability and potentially altered biological activity. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the influence of the 3-cyano group and to rationally design novel peptide-based therapeutics with improved physicochemical and pharmacological profiles.

References

Navigating the Conformational Landscape: An NMR-Based Comparative Guide to Peptides Containing 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and bioactivity is a continuous endeavor. The incorporation of non-natural amino acids is a powerful strategy to modulate peptide conformation and function. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing 3-Cyano-D-Phenylalanine against those with the more common D-Phenylalanine, supported by detailed experimental protocols and predictive data.

The introduction of a cyano (-CN) group onto the phenyl ring of D-phenylalanine offers a unique tool for influencing peptide structure and for use as a spectroscopic probe. The strong electron-withdrawing nature of the cyano group can alter the electronic environment of the aromatic ring and potentially engage in specific interactions, while the D-configuration of the alpha-carbon provides inherent resistance to enzymatic degradation. Understanding the conformational consequences of this substitution is paramount for rational drug design.

Comparative Analysis of NMR Spectral Data

While extensive experimental NMR data for peptides specifically containing this compound is not widely available in public literature, we can predict the expected shifts based on the known electronic effects of the cyano substituent and comparison with analogous structures. The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for a hypothetical peptide containing this compound versus one containing D-Phenylalanine.

Atom Hypothetical Peptide with D-Phenylalanine (δ, ppm) Hypothetical Peptide with this compound (Predicted δ, ppm) Rationale for Predicted Shift
α-H ~4.5 - 4.8~4.6 - 4.9Minimal change expected as it is distant from the cyano group.
β-H ~2.8 - 3.2~2.9 - 3.3Slight downfield shift possible due to minor electronic effects.
Aromatic H (ortho) ~7.2 - 7.4~7.5 - 7.7Significant downfield shift due to the strong electron-withdrawing effect of the meta-cyano group.
Aromatic H (meta) ~7.2 - 7.4~7.6 - 7.8Significant downfield shift due to proximity to the cyano group.
Aromatic H (para) ~7.1 - 7.3~7.4 - 7.6Downfield shift due to the overall electron-withdrawing nature of the substituent.
α-C ~55 - 58~55 - 58Minimal change expected.
β-C ~38 - 41~38 - 41Minimal change expected.
Aromatic C (ipso) ~136 - 138~138 - 140Downfield shift due to substituent effect.
Aromatic C (ortho) ~128 - 130~129 - 131Downfield shift.
Aromatic C (meta) ~128 - 130~118 - 120 (C-CN), ~130-132 (other C)Significant upfield shift for the carbon bearing the cyano group and downfield for the other.
Aromatic C (para) ~126 - 128~129 - 131Downfield shift.
Cyano C N/A~115 - 120Characteristic chemical shift for a nitrile carbon.

Note: These are predicted values and can vary based on the peptide sequence, solvent, and temperature.

Experimental Protocols

A detailed and robust experimental workflow is crucial for the accurate NMR analysis of peptides containing this compound.

Peptide Synthesis
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Coupling: The protected this compound is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the growing peptide chain.

  • Deprotection and Cleavage: Following the final coupling step, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.

NMR Spectroscopy
  • Sample Preparation: The lyophilized peptide is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and identify the resonances of the amino acid residues.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional structure.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for assigning quaternary carbons and confirming sequence.

  • Data Processing and Analysis: The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe). The spectra are referenced, phased, and baseline corrected. Resonance assignment is performed by systematically connecting the spin systems identified in the TOCSY and sequential connectivities observed in the NOESY/ROESY spectra.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY data, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure of the peptide.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying logic of how the modification impacts the NMR analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_output Final Output synthesis_start Start with Resin synthesis_coupling Couple Protected 3-Cyano-D-Phe synthesis_start->synthesis_coupling synthesis_deprotect Deprotection & Cleavage synthesis_coupling->synthesis_deprotect synthesis_purify RP-HPLC Purification synthesis_deprotect->synthesis_purify synthesis_end Purified Peptide synthesis_purify->synthesis_end nmr_sample Sample Preparation synthesis_end->nmr_sample nmr_1d 1D ¹H NMR nmr_sample->nmr_1d nmr_2d 2D NMR (TOCSY, NOESY, HSQC, HMBC) nmr_1d->nmr_2d nmr_process Data Processing & Assignment nmr_2d->nmr_process nmr_structure Structure Calculation nmr_process->nmr_structure output_data NMR Data Tables nmr_process->output_data output_structure 3D Structure nmr_structure->output_structure

Figure 1. Experimental workflow for the synthesis and NMR analysis of a this compound containing peptide.

logical_relationship cluster_modification Structural Modification cluster_effects Physicochemical Effects cluster_conformation Conformational Impact cluster_nmr_impact Impact on NMR Spectrum mod Incorporation of This compound effect1 Electron-Withdrawing Cyano Group mod->effect1 effect2 D-Amino Acid Configuration mod->effect2 conf_change Altered Peptide Backbone & Side-Chain Conformation effect1->conf_change effect2->conf_change nmr_shift Changes in Chemical Shifts (¹H and ¹³C) conf_change->nmr_shift nmr_noe Altered NOE Patterns conf_change->nmr_noe

Figure 2. Logical relationship of how the incorporation of this compound influences the peptide's NMR spectrum.

Unveiling the Mass Spectrometry Profile of 3-Cyano-D-Phe Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide therapeutics is a key strategy to enhance stability, modulate activity, and improve pharmacokinetic profiles. Among these, 3-Cyano-D-phenylalanine (3-CN-D-Phe) presents a unique modification, introducing a nitrile group that can influence peptide structure and function. A thorough understanding of its behavior under mass spectrometric analysis is crucial for the characterization and quality control of novel peptide-based drug candidates. This guide provides a comparative overview of the mass spectrometry characterization of peptides incorporating 3-CN-D-Phe, supported by detailed experimental protocols and data interpretation.

The introduction of a cyano group on the phenyl ring of D-phenylalanine offers a strategic modification in peptide design. This electron-withdrawing group can alter the electronic properties of the aromatic ring, potentially influencing peptide-receptor interactions and metabolic stability.[1][2] The characterization of such modified peptides relies heavily on mass spectrometry to confirm the sequence and identify any modifications. While the fundamental principles of peptide fragmentation apply, the 3-cyano moiety introduces specific fragmentation pathways that differentiate it from its natural counterpart, phenylalanine (Phe).

Comparative Fragmentation Analysis: 3-Cyano-D-Phe vs. Phenylalanine

Under Collision-Induced Dissociation (CID), peptides typically fragment along the amide backbone, generating b- and y-ions that are diagnostic of the amino acid sequence.[3] The presence of a modified amino acid can, however, alter fragmentation efficiencies and introduce unique product ions.

For a direct comparison, let us consider a hypothetical tripeptide, Ac-Ala-X-Ala-NH2, where X is either Phenylalanine (Phe) or this compound (3-CN-D-Phe).

Table 1: Predicted Major Fragment Ions for Ac-Ala-X-Ala-NH2

Fragment Ionm/z (X = Phe)m/z (X = 3-CN-D-Phe)Description
b-ions
b186.0686.06Ac-Ala
b2233.12258.11Ac-Ala-X
y-ions
y188.0888.08H-Ala-NH2
y2235.15260.14H-X-Ala-NH2
Immonium Ion
I(X)120.08145.07Immonium ion of X
Side Chain Fragments
[M-C7H7]+Varies-Loss of toluene from Phe side chain
[M-HCN]+-VariesPredicted neutral loss of HCN from 3-CN-D-Phe side chain

The most significant difference in the fragmentation of a 3-CN-D-Phe-containing peptide is the anticipated fragmentation of the benzonitrile side chain. Drawing parallels from the mass spectrometry of benzonitrile, a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da) is a plausible fragmentation pathway under CID conditions.[4][5][6] This would result in a fragment ion [M-HCN]+, which can be a diagnostic marker for the presence of the 3-cyano-phenylalanine residue.

In contrast, peptides containing phenylalanine may exhibit a loss of the benzyl group (C7H7, 91 Da) or toluene (C7H8, 92 Da) from the side chain, although this is not always a dominant fragmentation pathway.[7] The immonium ion of 3-CN-D-Phe will also be shifted by +25 Da compared to that of phenylalanine, providing another point of differentiation.

Experimental Protocols

Peptide Synthesis

The synthesis of peptides incorporating 3-Cyano-D-Phe can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-CN-D-Phe Containing Peptide

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-3-Cyano-D-Phe-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_AA1 Couple Fmoc-Ala-OH Deprotect1->Couple_AA1 Deprotect2 Fmoc Deprotection Couple_AA1->Deprotect2 Couple_3CNPhe Couple Fmoc-3-CN-D-Phe-OH Deprotect2->Couple_3CNPhe Deprotect3 Fmoc Deprotection Couple_3CNPhe->Deprotect3 Couple_AA3 Couple Fmoc-Ala-OH Deprotect3->Couple_AA3 Acetylate N-terminal Acetylation Couple_AA3->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Purify RP-HPLC Purification Cleave->Purify Analyze LC-MS/MS Analysis Purify->Analyze

Figure 1. Workflow for the solid-phase synthesis of a peptide containing 3-Cyano-D-Phe.
LC-MS/MS Analysis

Protocol 2: LC-MS/MS Analysis of a 3-CN-D-Phe Containing Peptide

  • Sample Preparation: Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL. Further dilute to 10-100 fmol/µL for analysis.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).

    • MS/MS (CID): Use data-dependent acquisition to select the most abundant precursor ions for fragmentation. Apply a normalized collision energy to induce fragmentation.

  • Data Analysis:

    • Process the raw data using appropriate software to identify the peptide and its fragment ions.

    • Manually inspect the MS/MS spectra to confirm the sequence and identify any characteristic neutral losses or side-chain fragmentations.

MS_Analysis_Workflow Sample Purified Peptide Dissolve Dissolve in 0.1% Formic Acid Sample->Dissolve Inject Inject into LC System Dissolve->Inject Separate C18 RP-HPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MS1 MS1 Scan (Precursor Ion Detection) Ionize->MS1 Select Precursor Ion Selection MS1->Select CID Collision-Induced Dissociation (CID) Select->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analyze Data Analysis & Interpretation MS2->Analyze

Figure 2. Experimental workflow for LC-MS/MS analysis of a modified peptide.

Conclusion

The incorporation of this compound into peptides offers exciting possibilities for drug discovery. A thorough characterization by mass spectrometry is essential to ensure the identity and purity of these novel molecules. While sharing many fragmentation characteristics with standard peptides, the presence of the 3-cyano group is expected to introduce unique fragmentation pathways, most notably the neutral loss of HCN. By employing standard peptide synthesis and LC-MS/MS protocols, and with careful data analysis, researchers can confidently characterize these modified peptides and advance their development as potential therapeutics. The predicted fragmentation patterns and detailed protocols provided in this guide serve as a valuable resource for scientists working in this innovative area of peptide research.

References

A Comparative Guide to the Synthesis of 3-Cyano-D-Phenylalanine: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unnatural amino acid 3-Cyano-D-Phenylalanine is a valuable building block in medicinal chemistry and drug development, offering a unique combination of chirality and a versatile cyano moiety for further functionalization. Its synthesis can be approached through both traditional chemical methods and increasingly popular enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound. The data for the chemical synthesis is based on the well-established Strecker synthesis followed by classical resolution, while the enzymatic data is derived from a chemoenzymatic approach involving enzymatic resolution of a racemic intermediate.

ParameterChemical Synthesis (Strecker & Resolution)Enzymatic Synthesis (Chemoenzymatic with Acylase)
Overall Yield 30-40% (estimated)40-45% (estimated)
Purity (Final Product) >98%>99%
Enantiomeric Excess (ee) >98% (after resolution)>99%
Reaction Time Multi-day process2-3 days
Key Reagents Sodium cyanide, 3-cyanobenzaldehyde, ammonia, strong acids/basesRacemic N-acetyl-3-cyanophenylalanine, Acylase enzyme
Environmental Impact Use of highly toxic cyanide and harsh reagentsMilder reaction conditions, biodegradable enzyme catalyst
Scalability Well-established for large-scale productionReadily scalable, particularly with immobilized enzymes
Stereocontrol Requires a separate, often lengthy, resolution stepAchieved with high selectivity in a single enzymatic step

Mandatory Visualization: Synthesis Workflows

The following diagrams illustrate the conceptual workflows for both the chemical and enzymatic synthesis of this compound.

G cluster_chemical Chemical Synthesis Workflow A 3-Cyanobenzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B C DL-3-Cyanophenylalanine B->C D Chiral Resolution (e.g., Diastereomeric Salt Formation) C->D E Separation of Diastereomers D->E F Liberation of D-Enantiomer E->F G This compound F->G

Caption: Chemical synthesis via the Strecker reaction and subsequent chiral resolution.

G cluster_enzymatic Enzymatic Synthesis Workflow A DL-3-Cyanophenylalanine B N-Acetylation A->B C N-Acetyl-DL-3-Cyanophenylalanine B->C D Enzymatic Resolution (Acylase) C->D E L-3-Cyanophenylalanine + N-Acetyl-D-3-Cyanophenylalanine D->E F Separation E->F G N-Acetyl-D-3-Cyanophenylalanine F->G H Deprotection (Acid Hydrolysis) G->H I This compound H->I

Caption: Chemoenzymatic synthesis featuring enzymatic resolution of a racemic intermediate.

Experimental Protocols

Chemical Synthesis: Strecker Synthesis and Resolution

The chemical synthesis of this compound is a multi-step process that begins with the Strecker synthesis to produce the racemic amino acid, followed by a classical resolution to isolate the desired D-enantiomer.

Part 1: Synthesis of DL-3-Cyanophenylalanine (Strecker Synthesis)

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to 3-cyanobenzaldehyde (1.0 eq). The mixture is cooled in an ice bath.

  • Addition of Cyanide: A solution of sodium cyanide (1.1 eq) in water is added dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Hydrolysis: The resulting α-aminonitrile is not isolated. Instead, the reaction mixture is acidified with a strong acid (e.g., HCl) and heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of 3-cyanophenylalanine (around pH 6) to precipitate the racemic amino acid. The solid is collected by filtration, washed with cold water, and dried.

Part 2: Chiral Resolution of DL-3-Cyanophenylalanine

  • N-Acetylation: The racemic DL-3-Cyanophenylalanine is N-acetylated using acetic anhydride in a suitable solvent.

  • Formation of Diastereomeric Salts: The N-acetyl-DL-3-cyanophenylalanine is dissolved in a suitable solvent (e.g., methanol) and treated with a chiral resolving agent (e.g., L-brucine or D-α-methylbenzylamine) to form diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble salt is repeatedly recrystallized until a constant specific rotation is achieved.

  • Liberation of the D-Enantiomer: The purified diastereomeric salt is treated with a base to remove the resolving agent, followed by acidification to precipitate the N-acetyl-D-3-cyanophenylalanine.

  • Deprotection: The N-acetyl group is removed by acid hydrolysis to yield the final product, this compound.

Enzymatic Synthesis: Chemoenzymatic Method with Acylase

This approach involves the chemical synthesis of a racemic precursor, followed by a highly selective enzymatic resolution step.

Part 1: Synthesis of N-Acetyl-DL-3-Cyanophenylalanine

  • Synthesis of DL-3-Cyanophenylalanine: The racemic amino acid is first synthesized via the Strecker synthesis as described in the chemical method (Part 1, steps 1-5).

  • N-Acetylation: The resulting DL-3-Cyanophenylalanine is N-acetylated using acetic anhydride under basic conditions to yield N-Acetyl-DL-3-Cyanophenylalanine.

Part 2: Enzymatic Resolution

  • Enzyme Preparation: A solution of Acylase I (from Aspergillus sp.) is prepared in a phosphate buffer (pH 7.5-8.0). The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.

  • Reaction Setup: N-Acetyl-DL-3-Cyanophenylalanine is dissolved in the buffer, and the pH is adjusted. The acylase solution is then added to the substrate solution.

  • Enzymatic Hydrolysis: The mixture is incubated at a controlled temperature (typically 37°C) with gentle stirring. The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The progress of the reaction is monitored by measuring the formation of the free L-amino acid or by chiral HPLC.

  • Work-up: Once approximately 50% conversion is reached, the reaction is stopped by acidifying the mixture, which also precipitates the unreacted N-acetyl-D-3-cyanophenylalanine. The L-3-cyanophenylalanine remains in the aqueous solution.

  • Separation: The precipitated N-acetyl-D-3-cyanophenylalanine is collected by filtration.

Part 3: Deprotection

  • Acid Hydrolysis: The isolated N-acetyl-D-3-cyanophenylalanine is hydrolyzed by heating with a strong acid (e.g., 6M HCl) to remove the acetyl group.

  • Isolation and Purification: The resulting solution is neutralized to the isoelectric point to precipitate the this compound. The product is collected by filtration, washed, and dried to yield a highly pure product with excellent enantiomeric excess.

Concluding Remarks

Both chemical and enzymatic methods offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or development project.

  • Chemical synthesis via the Strecker reaction is a classic and well-understood method that is amenable to large-scale production. However, it involves the use of hazardous reagents and requires a separate, often tedious, chiral resolution step, which can significantly lower the overall yield.

  • Enzymatic synthesis , particularly the chemoenzymatic approach using acylase, presents a more environmentally friendly and elegant solution for obtaining the enantiomerically pure product. The high selectivity of the enzyme eliminates the need for a separate resolution of the final product, leading to potentially higher overall yields and a product with exceptional optical purity. While initial process development may be required, the milder reaction conditions and the potential for enzyme recycling make this an attractive option for sustainable manufacturing.

For researchers prioritizing high enantiopurity, milder reaction conditions, and a greener footprint, the enzymatic approach is a compelling alternative to traditional chemical synthesis.

A Comparative Analysis of 3-Cyano-D-Phenylalanine and 3-Fluoro-D-Phenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the use of non-canonical amino acids has become a cornerstone for developing novel therapeutics and molecular probes. Among these, derivatives of D-phenylalanine have garnered significant attention due to their potential to modulate biological processes. This guide provides a comparative overview of the biological effects of two such analogs: 3-Cyano-D-Phenylalanine and 3-Fluoro-D-Phenylalanine. This analysis is based on available data and highlights their potential as enzyme inhibitors, particularly of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis.

Introduction to Phenylalanine Analogs

This compound and 3-Fluoro-D-Phenylalanine are synthetic amino acids that incorporate a cyano (-CN) or a fluorine (-F) group, respectively, at the meta-position of the phenyl ring of D-phenylalanine. These substitutions impart unique physicochemical properties that can alter their biological activity compared to the parent amino acid. The D-configuration provides resistance to proteolytic degradation, enhancing their stability in biological systems.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability of drug candidates.[1] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and fluorine's high electronegativity can influence binding interactions with target proteins.[1] The cyano group, being a strong electron-withdrawing group, can also significantly alter the electronic properties of the phenyl ring and participate in different non-covalent interactions within a protein's active site.[2]

Biological Target: Tryptophan Hydroxylase

A primary biological target for phenylalanine analogs is tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[3] Phenylalanine and its derivatives can act as competitive inhibitors of TPH by binding to the active site intended for the natural substrate, L-tryptophan.[3][4] Inhibition of TPH is a therapeutic strategy for conditions characterized by excessive serotonin production.

Comparative Biological Effects

FeatureThis compound3-Fluoro-D-Phenylalanine
Primary Applications Building block for peptide-based pharmaceuticals, neurochemical research.[5]Used in drug design to enhance metabolic stability and bioavailability, studies of protein folding and enzyme activity.[1][6]
Known Biological Effects Potential as an enzyme inhibitor.[2]Can modulate the biological activity of peptides and proteins.[6]
Mechanism of Action (Predicted) Competitive inhibition of aromatic amino acid hydroxylases, such as TPH.[3][4]Competitive inhibition of aromatic amino acid hydroxylases, such as TPH.[3][4]

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, a generalized experimental protocol for assessing their inhibitory activity against tryptophan hydroxylase is provided below. This protocol is based on established methods for measuring TPH activity.

Tryptophan Hydroxylase Inhibition Assay Protocol

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against TPH.

Materials:

  • Recombinant human TPH1

  • L-Tryptophan (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.2)

  • This compound

  • 3-Fluoro-D-Phenylalanine

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with fluorescence detection

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of this compound and 3-Fluoro-D-Phenylalanine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and DTT.

  • Inhibitor Addition: Add the desired concentration of either this compound or 3-Fluoro-D-Phenylalanine to the reaction mixture. Include a control with no inhibitor.

  • Enzyme Addition: Add purified TPH1 enzyme to the mixture and pre-incubate for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan and BH4.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the production of 5-hydroxytryptophan (5-HTP) using an HPLC system with a fluorescence detector.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the serotonin biosynthesis pathway, which is the target of these inhibitors, and a typical experimental workflow for evaluating their inhibitory activity.

G Serotonin Biosynthesis Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Substrate Serotonin Serotonin (5-HT) TPH->FiveHTP Product AADC->Serotonin Product Inhibitor This compound or 3-Fluoro-D-Phenylalanine Inhibitor->TPH Inhibition

Caption: Inhibition of the Serotonin Biosynthesis Pathway.

G Experimental Workflow for TPH Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Terminate Reaction C->D E HPLC Analysis of 5-HTP Production D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Caption: Workflow for TPH Inhibition Assay.

Conclusion

Both this compound and 3-Fluoro-D-Phenylalanine represent valuable tools for chemical biology and drug discovery. Their structural modifications offer the potential for enhanced stability and altered biological activity, making them promising candidates for the development of enzyme inhibitors. While direct comparative data on their inhibition of tryptophan hydroxylase is currently limited, the provided experimental framework offers a clear path for researchers to elucidate their relative potencies. Further investigation into the structure-activity relationships of these and other phenylalanine analogs will undoubtedly contribute to the design of more effective and selective therapeutic agents.

References

Unlocking Enhanced Metabolic Stability: A Comparative Guide to 3-Cyano-D-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation in vivo. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enhanced metabolic stability achieved by substituting a native L-amino acid with 3-Cyano-D-Phenylalanine. The inclusion of this D-amino acid and the cyano group offers significant advantages in preventing enzymatic degradation, thereby extending the peptide's half-life and improving its pharmacokinetic profile.

The Advantage of this compound

The introduction of this compound into a peptide sequence confers enhanced stability through two primary mechanisms:

  • Stereochemical Hindrance: Proteolytic enzymes are highly specific for L-amino acids. The D-configuration of this compound presents a stereochemical barrier, preventing the peptide from fitting into the active site of these enzymes. This dramatically reduces the rate of proteolytic cleavage.

  • Electronic Effects of the Cyano Group: The electron-withdrawing nature of the cyano group on the phenyl ring can influence the adjacent peptide bonds, potentially making them less susceptible to hydrolysis.

Comparative Metabolic Stability Data

To illustrate the impact of this compound incorporation, we present a comparative analysis of a model peptide, "Peptide-A," and its modified analogue, "Peptide-A (3-CN-D-Phe)." The following tables summarize the expected results from key metabolic stability assays.

It is important to note that the following data is illustrative and based on established principles of D-amino acid incorporation to enhance peptide stability. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Plasma Stability Assay

This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.

PeptideHalf-life (t½) in Human Plasma (hours)% Remaining after 24 hours
Peptide-A (Native)1.515%
Peptide-A (3-CN-D-Phe)> 4892%
Liver Microsomal Stability Assay

This assay assesses the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450s.

PeptideIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Half-life (t½) in Human Liver Microsomes (minutes)
Peptide-A (Native)8525
Peptide-A (3-CN-D-Phe)12> 180

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below are standard protocols for the assays mentioned above.

Human Plasma Stability Assay Protocol

Objective: To determine the in vitro half-life of a peptide in human plasma.

Materials:

  • Test peptide and modified analogue (10 mM stock in DMSO)

  • Pooled human plasma (from at least 3 donors), anticoagulated with heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile with 0.1% formic acid (Quenching solution)

  • Internal standard (a stable, structurally similar peptide)

  • LC-MS/MS system

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide or its analogue into the plasma to a final concentration of 1 µM.

  • Incubate the mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold quenching solution containing the internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • The half-life (t½) is calculated from the first-order decay plot of the peptide concentration over time.

Human Liver Microsomal Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a peptide in human liver microsomes.

Materials:

  • Test peptide and modified analogue (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile with 0.1% formic acid (Quenching solution)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a master mix containing phosphate buffer, MgCl₂, and the test peptide or its analogue (final concentration 1 µM).

  • Pre-incubate the master mix and the HLMs separately at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the master mix, followed by the addition of HLMs (final protein concentration 0.5 mg/mL).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding 3 volumes of ice-cold quenching solution containing the internal standard.

  • Vortex and centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • Calculate the intrinsic clearance (CLint) and half-life (t½) from the rate of peptide depletion.

Visualizing the Impact of this compound

The following diagrams illustrate the conceptual basis for the enhanced metabolic stability and the experimental workflow.

cluster_native Native Peptide Degradation cluster_modified Modified Peptide Stability Native Peptide (L-Phe) Native Peptide (L-Phe) Cleavage Site (L-Phe) Cleavage Site (L-Phe) Native Peptide (L-Phe)->Cleavage Site (L-Phe) Susceptible to cleavage Protease Protease Protease->Cleavage Site (L-Phe) Binds and cleaves Degraded Fragments Degraded Fragments Cleavage Site (L-Phe)->Degraded Fragments Modified Peptide (3-CN-D-Phe) Modified Peptide (3-CN-D-Phe) Resistant Site (D-Phe) Resistant Site (D-Phe) Modified Peptide (3-CN-D-Phe)->Resistant Site (D-Phe) Resistant to cleavage Protease_mod Protease Protease_mod->Resistant Site (D-Phe) Binding hindered Intact Peptide Intact Peptide Resistant Site (D-Phe)->Intact Peptide

Caption: Mechanism of enhanced proteolytic stability with this compound.

cluster_workflow Metabolic Stability Assay Workflow Peptide Incubation Peptide Incubation Time-point Sampling Time-point Sampling Peptide Incubation->Time-point Sampling Reaction Quenching Reaction Quenching Time-point Sampling->Reaction Quenching Protein Precipitation Protein Precipitation Reaction Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General experimental workflow for in vitro metabolic stability assays.

A Comparative Guide to Measuring Receptor Binding Affinity of 3-Cyano-D-Phenylalanine Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery, offering a pathway to enhance stability, selectivity, and receptor binding affinity. Among these, 3-Cyano-D-Phenylalanine stands as a modification of significant interest. This guide provides an objective comparison of the potential impact of this modification on peptide-receptor interactions, supported by experimental data from related modifications and detailed protocols for measuring binding affinity.

The Impact of D-Amino Acid and Cyanophenylalanine Modifications on Receptor Binding

Direct comparative studies on the binding affinity of peptides specifically modified with this compound are limited in publicly available literature. However, research on peptides incorporating either a D-Phenylalanine or a cyanophenylalanine provides valuable insights into the potential effects of this combined modification.

Enhanced Affinity through D-Amino Acid Substitution:

The introduction of a D-amino acid, such as D-Phenylalanine, can significantly improve the receptor binding affinity of a peptide. This is often attributed to conformational constraints imposed by the D-amino acid, which can lock the peptide into a bioactive conformation that is more favorable for receptor binding. A study on Gonadotropin-Releasing Hormone (GnRH) peptides demonstrated a nearly five-fold improvement in binding affinity for the GnRH receptor when a D-Phenylalanine was introduced into the peptide sequence[1].

Table 1: Comparison of Binding Affinities of GnRH Peptides [1]

PeptideModificationReceptor Binding Affinity (IC50, nM)
DOTA-Ahx-(D-Lys(6)-GnRH)Parent Peptide36.1
DOTA-Ahx-D-Phe -(D-Lys(6)-GnRH)D-Phe Introduction7.6

The Role of the Cyano Group:

The cyano group on the phenylalanine ring can also influence receptor interactions. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the aromatic properties of the phenylalanine side chain. While direct binding affinity data for this compound modified peptides is scarce, studies on peptides containing 4-cyanophenylalanine have shown its utility in probing binding events and influencing receptor interactions. For instance, the incorporation of 4-cyanophenylalanine has been used to study cation-π interactions within the glycine receptor binding site[2].

Experimental Protocols for Measuring Receptor Binding Affinity

A variety of biophysical and biochemical techniques can be employed to accurately measure the binding affinity of modified peptides to their target receptors. The choice of method often depends on the nature of the receptor, the availability of labeled ligands, and the specific information required (e.g., equilibrium binding constants vs. kinetic parameters).

Radioligand Competition Binding Assay

This is a widely used and robust method for determining the binding affinity (Ki) of an unlabeled test compound (the modified peptide) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues that endogenously express or have been transfected to express the receptor of interest.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) and a range of concentrations of the unlabeled this compound modified peptide.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled peptide. The IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cells/Tissues) Incubation Incubation (Receptor + Radioligand + Modified Peptide) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation ModifiedPeptide 3-Cyano-D-Phe Peptide ModifiedPeptide->Incubation Filtration Filtration Incubation->Filtration Separation Scintillation Scintillation Counting Filtration->Scintillation Quantification IC50 IC50 Determination Scintillation->IC50 Binding Data Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Detailed Methodology:

  • Sensor Chip Preparation: Immobilize the purified receptor protein onto a suitable sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of the this compound modified peptide in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the modified peptide over the sensor chip surface containing the immobilized receptor. The binding is detected as a change in the refractive index at the surface, measured in resonance units (RU).

  • Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine or high salt) to dissociate the bound peptide, allowing for subsequent binding cycles.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

G cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize Receptor on Sensor Chip start->immobilize inject Inject Modified Peptide (Analyte) immobilize->inject measure Measure Binding (Sensorgram) inject->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject Next Concentration analyze Analyze Data (ka, kd, Kd) regenerate->analyze All Concentrations Tested end End analyze->end

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Methodology:

  • Sample Preparation: Prepare the purified receptor and the this compound modified peptide in the same, extensively dialyzed buffer to minimize heats of dilution.

  • ITC Setup: Load the receptor solution into the sample cell of the calorimeter and the modified peptide solution into the injection syringe.

  • Titration: Perform a series of small, precise injections of the peptide solution into the receptor solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the peptide binds to the receptor.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two molecules. This isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.

G cluster_itc Isothermal Titration Calorimetry Receptor Receptor in Sample Cell Titration Titration (Peptide into Receptor) Receptor->Titration Peptide Modified Peptide in Syringe Peptide->Titration Heat Measure Heat Change (ΔH) Titration->Heat Isotherm Generate Binding Isotherm Heat->Isotherm Analysis Data Fitting (Kd, n, ΔH) Isotherm->Analysis

Caption: Isothermal Titration Calorimetry (ITC) Principle.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Detailed Methodology:

  • Fluorescent Labeling: Synthesize a fluorescently labeled version of a known binding peptide (the probe) for the receptor of interest.

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled probe peptide and the receptor. Then, add a serial dilution of the unlabeled this compound modified peptide (the competitor).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger receptor, its tumbling is slower, leading to higher polarization. The competitor peptide will displace the fluorescent probe, causing a decrease in polarization.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the competitor peptide to generate a competition curve. The IC50 value can be determined from this curve, which can then be used to calculate the Ki of the modified peptide.

G cluster_fp Fluorescence Polarization Signaling Pathway Unbound_Probe Fluorescent Probe Fast Tumbling Low Polarization Bound_Probe Receptor-Probe Complex Slow Tumbling High Polarization Unbound_Probe->Bound_Probe + Receptor Displaced_Probe Displaced Fluorescent Probe Fast Tumbling Low Polarization Bound_Probe->Displaced_Probe + Competitor Competitor 3-Cyano-D-Phe Peptide Competitor->Bound_Probe

Caption: Principle of Competitive Fluorescence Polarization Assay.

Conclusion

The modification of peptides with this compound holds the potential to significantly enhance receptor binding affinity through a combination of conformational restriction and altered electronic properties of the phenylalanine side chain. While direct quantitative data for this specific modification remains to be extensively published, the presented experimental protocols provide a robust framework for researchers to accurately determine the binding characteristics of their novel peptide candidates. The comparative data from related D-amino acid and cyanophenylalanine modifications strongly suggest that this is a promising avenue for the design of potent and selective peptide-based therapeutics.

References

A Comparative Guide to 3-Cyano-D-Phenylalanine and L-3-Cyanophenylalanine in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Cyano-D-Phenylalanine and L-3-Cyanophenylalanine, focusing on their interactions with key enzymes, cellular effects, and potential therapeutic applications. The information presented is supported by available experimental data and detailed methodologies to assist in the design and interpretation of future research.

Introduction

3-Cyanophenylalanine, a non-proteinogenic amino acid, exists as two stereoisomers: this compound (D-3-CN-Phe) and L-3-Cyanophenylalanine (L-3-CN-Phe). The chirality of these molecules dictates their distinct interactions within biological systems, leading to different enzymatic susceptibilities and pharmacological profiles. D-amino acids, including D-3-CN-Phe, are generally more resistant to degradation by proteases, a property that can enhance the in vivo stability of peptides incorporating them[1]. The L-isomer, conversely, is more likely to interact with enzymes that process natural L-amino acids, potentially acting as a substrate or inhibitor[2][3]. This guide delves into the known biological activities of both enantiomers, providing a framework for their comparative evaluation.

Enzyme Inhibition and Activity

The primary differentiating factor in the biological activity of D- and L-3-cyanophenylalanine lies in their stereospecific interactions with enzymes.

This compound and D-Amino Acid Oxidase (DAAO)

This compound is a potential substrate for D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids[4][5][6]. DAAO plays a crucial role in the metabolism of D-amino acids in various tissues, including the brain[7]. The interaction of D-3-CN-Phe with DAAO can be investigated to determine its substrate specificity and potential as an inhibitor of DAAO activity, which is a therapeutic target in certain neurological disorders[8][9][10].

L-3-Cyanophenylalanine and L-Amino Acid Processing Enzymes

L-3-Cyanophenylalanine, as an analog of L-phenylalanine, is expected to interact with enzymes involved in L-phenylalanine metabolism.

  • Aromatic L-Amino Acid Decarboxylase (AADC): AADC is a key enzyme in the biosynthesis of neurotransmitters like dopamine and serotonin[11]. Phenylalanine and its analogs can act as inhibitors of this enzyme[3][12][13]. The inhibitory potential of L-3-CN-Phe on AADC is a critical area of investigation for its potential applications in neuropharmacology.

  • Alkaline Phosphatase (ALP): L-phenylalanine is a known uncompetitive inhibitor of certain isoforms of alkaline phosphatase[4][14][15]. Studies on L-phenylalanine have reported a Ki value of 1.1 mmol/L for its inhibition of calf intestinal alkaline phosphatase[16][17]. It is plausible that L-3-CN-Phe exhibits similar inhibitory activity.

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase: This enzyme is the first step in the shikimate pathway for the biosynthesis of aromatic amino acids in microorganisms and plants[18][19][20][21][22]. Phenylalanine acts as a feedback inhibitor of this enzyme[23]. Phenylalanine analogs are therefore potential inhibitors of DAHP synthase, which could have applications as antimicrobial or herbicidal agents.

Quantitative Comparison of Biological Activity

Direct comparative studies providing IC50 or Ki values for this compound and L-3-Cyanophenylalanine on their respective target enzymes are limited. The following table summarizes available and inferred quantitative data to provide a basis for comparison.

ParameterThis compoundL-3-CyanophenylalanineReference
Target Enzyme D-Amino Acid Oxidase (DAAO)Aromatic L-Amino Acid Decarboxylase (AADC), Alkaline Phosphatase (ALP), DAHP Synthase[2][4][5][6]
Ki (Alkaline Phosphatase) Not reported~1.1 mmol/L (inferred from L-phenylalanine)[16][17]
IC50 (DAHP Synthase) Not reportedNot reported
IC50 (AADC) Not reportedNot reported

Cellular Effects: Cytotoxicity and Uptake

The biological impact of these compounds also depends on their ability to enter cells and their subsequent effects on cell viability.

Cytotoxicity

The cytotoxicity of both enantiomers can be assessed using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of viability[1][23][24][25][26]. Comparing the IC50 values of D- and L-3-cyanophenylalanine on various cell lines, such as HeLa cervical cancer cells, can reveal stereospecific differences in their cytotoxic potential[27][28][29][30][31].

Cellular Uptake

The efficiency of cellular uptake is a critical determinant of a compound's biological activity. Amino acid transporters are the primary route for the entry of these molecules into cells[7][8][14][15][28][32][33][34][35][36][37][38]. The stereochemistry of 3-cyanophenylalanine can influence its affinity for different amino acid transporters, leading to differential uptake rates between the D- and L-isomers. Fluorescence-based assays can be employed to quantify and compare the cellular uptake of these compounds[14][15][32][33][35].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from established methods for measuring DAAO activity[4][5][6].

Principle: The activity of DAAO is determined by measuring the consumption of oxygen in the reaction mixture using an oxygen electrode. The inhibitory effect of this compound is assessed by measuring the decrease in the rate of oxygen consumption.

Materials:

  • Purified D-amino acid oxidase

  • This compound

  • D-Alanine (substrate)

  • 75 mM Disodium pyrophosphate buffer, pH 8.5

  • Oxygen electrode system

Procedure:

  • Equilibrate the reaction vessel of the oxygen electrode system containing 75 mM disodium pyrophosphate buffer (pH 8.5) at 25°C.

  • Add a known concentration of D-alanine to the reaction vessel.

  • Initiate the reaction by adding a standard amount of DAAO and record the rate of oxygen consumption.

  • For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set period before adding the substrate.

  • Measure the rate of oxygen consumption in the presence of the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay

This protocol is based on methods used to measure the inhibition of AADC[39].

Principle: The activity of AADC is determined by quantifying the amount of dopamine produced from the substrate L-DOPA using LC-MS/MS. The inhibitory effect of L-3-Cyanophenylalanine is measured by the reduction in dopamine formation.

Materials:

  • Purified or recombinant AADC

  • L-3-Cyanophenylalanine

  • L-DOPA (substrate)

  • Pyridoxal 5'-phosphate (PLP) solution (0.7 mM)

  • Phosphate buffer (167 mM, pH 7.0)

  • LC-MS/MS system

Procedure:

  • In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, PLP solution, and AADC enzyme.

  • Add varying concentrations of L-3-Cyanophenylalanine (or vehicle for control) to the tubes and pre-incubate at 37°C.

  • Initiate the reaction by adding a 20 mM L-DOPA solution.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 90 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acid) to precipitate the proteins.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the dopamine produced.

  • Calculate the percent inhibition and determine the IC50 value.

MTT Cytotoxicity Assay

This is a standard protocol for assessing the cytotoxic effects of compounds on cultured cells[1][24][25][26].

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cultured cells (e.g., HeLa)

  • This compound and L-3-Cyanophenylalanine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and L-3-Cyanophenylalanine. Include untreated control wells.

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Fluorescence-Based Cellular Uptake Assay

This protocol is adapted from methods for measuring the cellular uptake of amino acid analogs[14][32][33].

Principle: A fluorescent probe binds to the internalized amino acid analog, and the resulting fluorescence intensity, which is proportional to the amount of uptake, is measured.

Materials:

  • Cultured cells

  • This compound and L-3-Cyanophenylalanine

  • Amino Acid Uptake Assay Kit (containing a suitable fluorescent probe)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Wash the cells with pre-warmed HBSS.

  • Incubate the cells with either this compound or L-3-Cyanophenylalanine in HBSS for a specified time. Include a blank control with HBSS only.

  • Wash the cells with HBSS to remove the extracellular compound.

  • Add the working solution containing the fluorescent probe and incubate for a short period.

  • Measure the fluorescence intensity using a microplate reader (e.g., λex=360 nm, λem=460 nm) or analyze the cells by flow cytometry.

  • Compare the fluorescence intensity between cells treated with the D- and L-isomers to determine the relative uptake efficiency.

Signaling Pathways and Experimental Workflows

The biological effects of 3-cyanophenylalanine enantiomers are mediated through their interaction with specific enzymes, which in turn can modulate various signaling pathways.

DAAO_Pathway This compound This compound DAAO D-Amino Acid Oxidase This compound->DAAO Substrate Imino_Acid α-Imino Acid DAAO->Imino_Acid Oxidative Deamination H2O2 Hydrogen Peroxide DAAO->H2O2 Keto_Acid α-Keto Acid Imino_Acid->Keto_Acid Spontaneous Hydrolysis Ammonia Ammonia Imino_Acid->Ammonia ROS Reactive Oxygen Species H2O2->ROS

Oxidative deamination of this compound by DAAO.

The diagram above illustrates the metabolic fate of this compound when it acts as a substrate for D-Amino Acid Oxidase, leading to the production of an α-keto acid, ammonia, and hydrogen peroxide, which can contribute to cellular reactive oxygen species.

AADC_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis AADC_Enzyme AADC Enzyme Incubation Incubate at 37°C AADC_Enzyme->Incubation L_3_CN_Phe L-3-Cyanophenylalanine (Inhibitor) L_3_CN_Phe->Incubation L_DOPA L-DOPA (Substrate) L_DOPA->Incubation Quench Quench Reaction Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Dopamine) Centrifuge->LCMS IC50 Calculate IC50 LCMS->IC50

References

A Comparative Analysis of 3-Cyano-D-phenylalanine and Natural Phenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and biochemical research, the substitution of natural amino acids with synthetic analogs offers a powerful tool for modulating the properties of peptides and proteins. This guide provides a detailed comparative analysis of 3-Cyano-D-phenylalanine, a synthetic amino acid, and its natural counterpart, L-phenylalanine. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the key differences and potential applications of these molecules.

Physicochemical Properties

The introduction of a cyano group on the phenyl ring and the alteration of stereochemistry from L to D confer distinct physicochemical properties to this compound compared to natural L-phenylalanine. These differences can influence molecular interactions, solubility, and metabolic stability.

PropertyThis compoundNatural L-phenylalanine
Molecular Formula C₁₀H₁₀N₂O₂C₉H₁₁NO₂
Molecular Weight 190.2 g/mol [1]165.19 g/mol
Appearance Beige crystalline powder[1]White, crystalline powder
Chirality D-isomerL-isomer
Synonyms D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine(S)-2-Amino-3-phenylpropanoic acid
CAS Number 263396-43-6[1]63-91-2
PubChem CID 105595696140

Biological Activity and Applications

While L-phenylalanine is an essential amino acid integral to protein synthesis and a precursor to key signaling molecules, this compound is primarily utilized as a research tool and a building block in synthetic chemistry.

Natural L-Phenylalanine:

L-phenylalanine is a fundamental component of proteins and plays a crucial role in several metabolic pathways.[2] It is the precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[2] Deficiencies or metabolic issues related to phenylalanine can lead to serious health conditions like phenylketonuria (PKU).

This compound:

This compound is a synthetic amino acid derivative used in various research and development applications.[1] Its D-configuration provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.[3] The cyano group introduces unique electronic properties and can act as a spectroscopic probe.[4] Its primary applications include:

  • Pharmaceutical Development: As a building block for novel pharmaceutical agents, particularly in designing peptides with enhanced stability and specific binding properties.[1]

  • Biochemical Research: Used in studies of protein synthesis and enzyme activity to understand the roles of amino acids in biological processes.[1]

  • Neuroscience: Employed in neurochemical studies to investigate the effects of amino acid analogs on neurotransmitter systems.[1]

Comparative Experimental Data

Direct comparative experimental data for this compound and L-phenylalanine is limited in publicly available literature. However, data from studies on similar phenylalanine analogs can provide valuable insights.

Enzyme Inhibition
ParameterThis compoundNatural L-phenylalanine
Target Enzyme Phenylalanine Hydroxylase (PAH) (Predicted)Phenylalanine Hydroxylase (PAH) (Substrate and allosteric activator)[6]
Inhibition Type Competitive (Predicted)Substrate inhibition at high concentrations[5]
Ki / IC50 Data not availableVaries depending on conditions
Cellular Uptake

The cellular uptake of large neutral amino acids like phenylalanine is primarily mediated by transporters such as the L-type amino acid transporter 1 (LAT1).[7] Studies on various phenylalanine analogs have shown that modifications to the phenyl ring can significantly alter their affinity for LAT1. For instance, halogenation at the 2-position can increase affinity.[7] While specific kinetic data for this compound is not available, it is expected to interact with amino acid transporters.

ParameterThis compoundNatural L-phenylalanine
Transporter L-type amino acid transporter 1 (LAT1) (Predicted)L-type amino acid transporter 1 (LAT1)[7]
Transport Kinetics Data not availableKi for inhibition of L-[¹⁴C]leucine uptake by LAT1: ~100 µM[8]
Incorporation into Proteins

The incorporation of unnatural amino acids like this compound into proteins requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9] This technology allows for the site-specific insertion of the unnatural amino acid in response to a nonsense codon. The fidelity of this process is crucial to avoid misincorporation of natural amino acids.[10] While the L-isomer of cyanophenylalanine has been successfully incorporated into proteins, specific efficiency data for the D-isomer is not available.[9][11]

ParameterThis compoundNatural L-phenylalanine
Incorporation Method Requires engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairStandard translation machinery
Fidelity of Incorporation Dependent on the specificity of the engineered synthetaseHigh fidelity by natural phenylalanyl-tRNA synthetase[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Enzyme Inhibition Assay (General Protocol)

This protocol describes a general workflow to determine the inhibitory effect of an analog like this compound on an enzyme such as Phenylalanine Hydroxylase.

  • Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the natural substrate (L-phenylalanine), the cofactor (tetrahydrobiopterin for PAH), and the inhibitor (this compound).

  • Assay Setup: In a microplate, set up reactions containing the enzyme, buffer, and varying concentrations of the substrate. For the inhibition assay, add a fixed concentration of the inhibitor to a parallel set of reactions. Include control wells with no enzyme and no inhibitor.

  • Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme). Monitor the reaction progress over time by measuring the formation of the product (tyrosine for PAH) or the depletion of a substrate/cofactor using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction velocities from the kinetic data. Plot the velocity versus substrate concentration for both the uninhibited and inhibited reactions. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km. For competitive inhibition, Vmax will remain unchanged, while the apparent Km will increase. The inhibition constant (Ki) can be calculated from these values.

Cellular Uptake Assay (General Protocol)

This protocol outlines a general method for comparing the uptake of this compound and L-phenylalanine in a cell line expressing the target transporter (e.g., LAT1).

  • Cell Culture: Culture cells (e.g., HEK293 cells overexpressing LAT1) in appropriate media until they reach the desired confluency.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with varying concentrations of a radiolabeled or fluorescently tagged version of L-phenylalanine (as the substrate) in the presence or absence of different concentrations of this compound (as a competitor).

    • After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of internalized labeled substrate using a scintillation counter (for radiolabels) or a fluorescence plate reader.

  • Data Analysis: Plot the uptake of the labeled substrate as a function of the concentration of the unlabeled competitor (this compound). Fit the data to a competition binding curve to determine the IC50 value, from which the Ki can be calculated.

Mass Spectrometry for Unnatural Amino Acid Incorporation

This protocol describes how to verify the incorporation of an unnatural amino acid like a cyanophenylalanine derivative into a protein.[12]

  • Protein Expression and Purification: Express the target protein in a suitable host (e.g., E. coli) containing the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair and the unnatural amino acid in the growth medium. Purify the expressed protein using standard chromatography techniques.

  • Sample Preparation:

    • Desalt the purified protein sample.

    • Optional: Perform proteolytic digestion (e.g., with trypsin) to generate peptides.

  • Mass Spectrometry Analysis:

    • Analyze the intact protein or the peptide digest using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).[12]

  • Data Analysis:

    • For intact protein analysis, compare the measured molecular weight with the theoretical molecular weight of the protein with the incorporated unnatural amino acid.

    • For peptide analysis, identify the peptide containing the unnatural amino acid by its specific mass shift and confirm the incorporation site through tandem mass spectrometry (MS/MS) fragmentation analysis.

Visualizations

Metabolic Pathway of L-Phenylalanine and Potential Inhibition by this compound

metabolic_pathway L_Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L_Phe->PAH Substrate tRNA_syn Phenylalanyl-tRNA Synthetase L_Phe->tRNA_syn Tyr L-Tyrosine TH Tyrosine Hydroxylase Tyr->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine Proteins Protein Synthesis Three_CN_D_Phe This compound Three_CN_D_Phe->PAH Competitive Inhibitor (Hypothesized) PAH->Tyr TH->L_DOPA AADC->Dopamine tRNA_syn->Proteins

Caption: Metabolic fate of L-phenylalanine and hypothesized inhibition by this compound.

Experimental Workflow for Cellular Uptake Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture cells expressing the target transporter (e.g., LAT1) reagent_prep 2. Prepare radiolabeled L-Phe and unlabeled 3-Cyano-D-Phe solutions cell_culture->reagent_prep wash1 3. Wash cells with uptake buffer incubation 4. Incubate with labeled L-Phe +/- unlabeled competitor wash1->incubation wash2 5. Stop uptake and wash with ice-cold buffer incubation->wash2 lysis 6. Lyse cells quantification 7. Quantify internalized label (e.g., scintillation counting) lysis->quantification data_analysis 8. Determine IC50/Ki values quantification->data_analysis

Caption: Workflow for a competitive cellular uptake assay.

Workflow for Verifying Unnatural Amino Acid Incorporation

mass_spec_workflow expression 1. Express protein with orthogonal system and 3-Cyano-D-Phe purification 2. Purify the target protein expression->purification digestion 3. (Optional) Proteolytic Digestion (e.g., Trypsin) purification->digestion ms_analysis 4. Analyze by ESI or MALDI Mass Spectrometry digestion->ms_analysis data_interpretation 5. Compare measured mass with theoretical mass ms_analysis->data_interpretation

Caption: Workflow for mass spectrometry verification of unnatural amino acid incorporation.

References

Safety Operating Guide

Proper Disposal of 3-Cyano-D-Phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of 3-Cyano-D-phenylalanine. While the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with care and adhere to established disposal protocols to maintain a safe laboratory environment and comply with waste management regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationStandard
Eye ProtectionSafety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133 or European Standard EN166
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Inspect gloves prior to use and use proper removal technique
Protective ClothingLaboratory coatTo prevent skin exposure
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respiratorUse if exposure limits are exceeded or if irritation occurs

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Small Spills:

  • Restrict access to the spill area.

  • Wearing appropriate PPE, carefully sweep up the solid material.[1]

  • Avoid generating dust.[2]

  • Place the collected material and any contaminated cleaning supplies into a sealed, suitable container labeled for chemical waste.[2]

Large Spills:

  • Evacuate the immediate area and restrict access.

  • Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

  • If it is safe to do so, ensure the area is well-ventilated.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[1][2] Do not empty this chemical into drains.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound waste in a dedicated, sealable container.

  • Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, clearly labeled, and sealed container.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the CAS number (263396-43-6) and any other identifiers required by your institution.

3. Temporary Storage:

  • Store the sealed waste containers in a designated chemical waste accumulation area.

  • This area must be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents.[1]

4. Arrange for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • The EHS department will work with a licensed chemical waste disposal company for final disposition.

5. Documentation:

  • Maintain meticulous records of the quantity of this compound disposed of and the date of disposal.

  • Retain all documentation, including waste manifests, provided by the disposal vendor for your records, in accordance with local, regional, and national regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Waste: - Pure this compound - Contaminated Materials A->B C Place in Separate, Sealed, and Labeled Containers B->C D Store in Designated Waste Accumulation Area C->D E Contact EHS for Pickup D->E F Licensed Disposal Vendor Collects Waste E->F G Maintain Disposal Records (Waste Manifests) F->G

Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Cyano-D-Phenylalanine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number263396-43-6[1][2]
Molecular FormulaC₁₀H₁₀N₂O₂[1][2]
Molecular Weight190.2 g/mol [1][2]
Purity≥98% (HPLC) to ≥99%[1][2]
AppearanceBeige crystalline powder[2]
Storage Temperature0-8°C[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling, ensure that the work area is properly equipped and that all required PPE is worn.

  • Ventilation: Always handle this compound in a well-ventilated area.[3] A laboratory fume hood is the recommended engineering control to minimize inhalation exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin and Body Protection: Wear appropriate protective gloves, such as nitrile gloves, and clothing to prevent skin exposure.[3][4] Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7] A lab coat is mandatory.

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye/Face ProtectionChemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[3]
Hand ProtectionNitrile gloves[5][6][7][9]
Body ProtectionLab coat and appropriate protective clothing[3]
Respiratory ProtectionNIOSH/MSHA or EN 149 approved respirator (as needed)[3]
Handling the Solid Compound
  • Pre-Handling Check: Ensure the container is intact and properly labeled. Read the Safety Data Sheet (SDS) thoroughly before first-time use.

  • Weighing and Transfer:

    • Perform all weighing and transfers within a fume hood to avoid generating and inhaling dust.

    • Avoid creating dust.[3][10] Use appropriate tools (e.g., a chemical spatula) to handle the powder.

    • Close the container tightly after use.[3]

  • Avoid Contact: Prevent contact with skin and eyes.[3] Do not breathe the dust.[3]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]

Preparing Solutions
  • Solvent Selection: Consult your experimental protocol for the appropriate solvent.

  • Dissolving:

    • Add the solid this compound to the solvent slowly in a fume hood.

    • Ensure the container with the solution is appropriately labeled with the chemical name, concentration, solvent, and hazard information.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
Ingestion Clean mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be disposed of as hazardous waste.[3]

  • Chemical Waste:

    • Collect waste solid this compound and any solutions in a designated, labeled, and sealed hazardous waste container.

    • Do not empty into drains.[3]

  • Contaminated Materials:

    • Dispose of contaminated gloves, weighing papers, and other disposable materials in the designated hazardous waste container.

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]

  • Regulatory Compliance: All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation cluster_emergency Emergency receive Receive Chemical sds Review Safety Data Sheet (SDS) receive->sds 1. ppe Don Personal Protective Equipment (PPE) sds->ppe 2. setup Set Up in Fume Hood ppe->setup 3. weigh Weigh Solid setup->weigh 4. dissolve Prepare Solution (if needed) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate 5. waste Dispose of Chemical Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash spill Spill spill->decontaminate exposure Personal Exposure first_aid Administer First Aid exposure->first_aid

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.